molecular formula C11H10N4O2 B608996 Methyltetrazine-acid CAS No. 1380500-88-8

Methyltetrazine-acid

Numéro de catalogue: B608996
Numéro CAS: 1380500-88-8
Poids moléculaire: 230.22 g/mol
Clé InChI: TZNOWMYISKGWCY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Methyltetrazine-Acid is a high-performance chemical building block central to the field of bioorthogonal chemistry, serving as one of the most popular and stable reagents for inverse-electron-demand Diels-Alder (IEDDA) reactions . Its core structure features a methyltetrazine ring, which acts as the "click" component, and a terminal carboxylic acid, which serves as a conjugation handle . The primary research value of this compound lies in its optimal balance between exceptional stability in aqueous and physiological environments and extremely fast reaction kinetics with dienophiles like trans-cyclooctene (TCO), enabling efficient labeling at low, physiologically relevant concentrations . The mechanism of action for this reagent typically involves a two-stage strategy. First, the terminal carboxylic acid is derivatized onto an amine-containing molecule, such as an antibody, peptide, or other biomolecule, via a stable amide bond formation facilitated by activators like EDC or HATU . Subsequently, the methyltetrazine-modified conjugate is ready for the bioorthogonal "click" reaction. This second stage involves a rapid IEDDA cycloaddition with TCO, forming a stable dihydropyridazine adduct and releasing nitrogen gas . This reaction is notably bioorthogonal, meaning it proceeds rapidly and selectively in complex biological environments—including live cells—without cross-reacting with native functional groups, and does not require a cytotoxic copper catalyst . This combination of properties makes this compound a foundational tool for advanced applications in chemical biology and biomedicine. Key applications include the construction of Antibody-Drug Conjugates (ADCs) through a two-component "click" assembly , live-cell imaging and tracking of biomolecules , pre-targeted imaging strategies for PET/SPECT to achieve high-contrast tumor visualization , and the development of PROTACs and other targeted therapeutics . Its versatility as a stable, minimal bioorthogonal tag also extends to activity-based protein profiling (ABPP) in both cell lysates and live cells .

Propriétés

IUPAC Name

2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c1-7-12-14-11(15-13-7)9-4-2-8(3-5-9)6-10(16)17/h2-5H,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNOWMYISKGWCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyltetrazine-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical properties of methyltetrazine-acid, a key reagent in the field of bioorthogonal chemistry. The information presented herein is intended to support researchers and professionals in drug development and other scientific disciplines in the effective application of this versatile molecule.

Core Chemical Properties

This compound, systematically named 2-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)acetic acid, is a bifunctional molecule featuring a methyltetrazine moiety for bioorthogonal reactions and a carboxylic acid for conjugation.[1][2] Its compact design minimizes steric hindrance in conjugation applications.[1]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for accurate experimental design, including reaction stoichiometry and solution preparation.

PropertyValueSource(s)
Systematic Name 2-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)acetic acid[2]
CAS Number 1380500-88-8[3]
Molecular Formula C₁₁H₁₀N₄O₂[2]
Molecular Weight 230.22 g/mol [2]
Appearance Red to purple crystalline solid[4]
Purity Typically ≥95% (as determined by HPLC)[4]
Solubility Soluble in DMSO, DMF, and THF[4]
Storage Conditions Store at -20°C, desiccated[5]
Spectroscopic Properties

The tetrazine core of this compound imparts a characteristic pink or red color. The UV-Vis absorption properties are critical for monitoring its concentration and reaction progress.

ParameterValueNotes
λmax (approx.) ~520-540 nmThe disappearance of this absorbance is commonly used to monitor the reaction with trans-cyclooctene (B1233481) (TCO).[6]
Molar Extinction Coefficient (ε) Not explicitly reported-

Reactivity and Applications

This compound is primarily utilized for its role in the inverse-electron-demand Diels-Alder (IEDDA) reaction, a cornerstone of bioorthogonal "click" chemistry.[1][7]

The IEDDA Reaction with Trans-Cyclooctene (TCO)

The methyltetrazine group reacts rapidly and specifically with strained alkenes, most notably trans-cyclooctene (TCO), to form a stable dihydropyridazine (B8628806) conjugate.[1][7] This reaction is exceptionally fast and proceeds under mild, physiological conditions without the need for a catalyst, making it ideal for applications in complex biological systems.[8][9]

Carboxylic_Acid_Activation cluster_workflow Activation and Conjugation Workflow Start This compound Activate Activate with EDC/NHS in MES Buffer (pH 4.5-6) Start->Activate NHS_Ester Amine-Reactive NHS Ester Intermediate Activate->NHS_Ester Conjugate React with Amine-containing Biomolecule (pH 7-8) NHS_Ester->Conjugate Final_Product Stable Amide-linked Tetrazine-Biomolecule Conjugate Conjugate->Final_Product

References

An In-depth Technical Guide to the Core Mechanism of Action of Methyltetrazine-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-acid is a key reagent in the field of bioorthogonal chemistry, enabling the precise and efficient labeling and conjugation of biomolecules in complex biological systems. Its utility stems from a dual-functional design: a carboxylic acid group for stable attachment to molecules of interest and a methyltetrazine moiety for rapid, specific, and catalyst-free ligation. This guide provides a detailed exploration of the core mechanism of action of this compound, its reaction kinetics, and the experimental protocols required for its successful implementation in research and drug development.

The primary mechanism of action of this compound is not based on interaction with signaling pathways, but rather on its participation in the inverse-electron-demand Diels-Alder (iEDDA) reaction. This bioorthogonal "click" reaction is prized for its exceptional speed and selectivity, allowing for the formation of stable covalent bonds in aqueous environments without interfering with native biological processes.[1][2]

Core Mechanism of Action: The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The foundational mechanism of this compound lies in the iEDDA cycloaddition reaction between the electron-poor tetrazine ring and an electron-rich dienophile, most commonly a strained trans-cyclooctene (B1233481) (TCO).[3][4] This reaction is characterized by its exceptionally fast kinetics and high specificity.[1] The reaction proceeds rapidly under physiological conditions and results in the formation of a stable dihydropyridazine (B8628806) linkage, with the only byproduct being nitrogen gas.[5]

The methyl group on the tetrazine ring provides an optimal balance between reactivity and stability. While some other tetrazine derivatives may exhibit faster reaction kinetics, they often suffer from poor stability in aqueous media.[1] Conversely, more sterically hindered tetrazines show enhanced stability but at the cost of slower reaction rates.[1] Methyltetrazine thus represents a superior choice for in vivo applications where both rapid conjugation and high stability are critical.[1]

iEDDA_Reaction Methyltetrazine This compound Derivative TransitionState [4+2] Cycloaddition Transition State Methyltetrazine->TransitionState + TCO trans-Cyclooctene (TCO) Derivative TCO->TransitionState Dihydropyridazine Stable Dihydropyridazine Conjugate TransitionState->Dihydropyridazine Rapid Reaction Nitrogen N₂ Gas Dihydropyridazine->Nitrogen + EDC_NHS_Coupling cluster_activation Activation Step cluster_conjugation Conjugation Step MeTz_Acid This compound Acylisourea O-Acylisourea Intermediate MeTz_Acid->Acylisourea + EDC EDC EDC NHS NHS MeTz_NHS Methyltetrazine-NHS Ester Acylisourea->MeTz_NHS + NHS Conjugate Methyltetrazine Conjugate MeTz_NHS->Conjugate + Amine-Containing Molecule Amine_Molecule Amine-Containing Molecule Bioorthogonal_Ligation_Workflow Prepare_MeTz Prepare Methyltetrazine- Conjugated Molecule Mix_Reactants Mix Reactants in Aqueous Buffer (e.g., PBS) Prepare_MeTz->Mix_Reactants Prepare_TCO Prepare TCO-Labeled Molecule Prepare_TCO->Mix_Reactants Incubate Incubate at Room Temperature Mix_Reactants->Incubate iEDDA Reaction Occurs Analysis Analyze Conjugate (e.g., SDS-PAGE, Imaging) Incubate->Analysis

References

An In-depth Technical Guide to the Stability and Solubility of Methyltetrazine-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and solubility of methyltetrazine-acid, a critical building block in bioconjugation, drug delivery, and the development of targeted therapeutics. Understanding these core physicochemical properties is paramount for the successful design and implementation of this compound in various scientific applications. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing stability and solubility, and presents logical workflows to guide researchers in their endeavors.

Core Concepts: Stability and Solubility of this compound

This compound is a bifunctional molecule featuring a reactive tetrazine moiety for bioorthogonal chemistry and a carboxylic acid for further functionalization. The inherent stability and solubility of this compound are crucial factors that dictate its utility in aqueous biological environments.

Stability: The stability of the tetrazine ring is a key consideration. While the methyl group on the tetrazine ring generally enhances its stability compared to unsubstituted tetrazines, the ring can still be susceptible to degradation under certain conditions, particularly at extreme pH values and in the presence of nucleophiles. For many applications, especially those involving long incubation times or harsh conditions, it is essential to quantify the stability of this compound.

Solubility: The solubility of this compound in aqueous buffers is another critical parameter, as most biological applications are conducted in aqueous media. While the parent molecule has good solubility in organic solvents, its solubility in aqueous solutions can be limited. This guide will explore its solubility in various solvent systems and provide protocols for its determination.

Quantitative Data Summary

The following tables summarize the available quantitative data on the solubility and storage of this compound.

Table 1: Solubility of this compound

Solvent SystemSolubilitySource
Dimethyl Sulfoxide (DMSO)100 mg/mL (434.37 mM)[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (10.86 mM)[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (10.86 mM)[1]
Dimethylformamide (DMF)Soluble[2]
Dichloromethane (DCM)Soluble (for PEGylated derivative)[2]
Tetrahydrofuran (THF)Soluble
WaterPoorly soluble (PEGylated derivatives show improved aqueous solubility)[2][3]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSource
Solid (Powder)-20°C3 years[1]
Solid (Powder)4°C2 years[1]
In Solvent-80°C6 months[1][4]
In Solvent-20°C1 month[1][4]

Experimental Protocols

This section provides detailed methodologies for assessing the stability and solubility of this compound.

Protocol for Determining the Aqueous Stability of this compound using HPLC-UV

This protocol outlines a method to determine the degradation kinetics of this compound in aqueous buffers at different pH values and temperatures.

Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • Phosphate (B84403) buffer salts (for pH 5, 7.4, and 9)

  • Temperature-controlled incubator/water bath

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Buffer Solutions: Prepare phosphate buffers at pH 5, 7.4, and 9. Filter the buffers through a 0.22 µm filter.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Sample Preparation:

    • For each pH condition, dilute the this compound stock solution into the respective buffer to a final concentration of 100 µM.

    • Prepare triplicate samples for each condition.

    • Prepare a control sample by diluting the stock solution in a 50:50 ACN:water mixture. This will serve as the t=0 reference.

  • Incubation: Incubate the buffered samples at a desired temperature (e.g., 25°C, 37°C, or 50°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each sample.

  • Quenching: Immediately quench the reaction by diluting the aliquot 1:1 with a 50:50 ACN:water mixture to stop further degradation.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A suitable gradient to separate this compound from its degradation products (e.g., 5-95% B over 15 minutes).

    • Flow Rate: 1 mL/min

    • Detection: Monitor the absorbance at the λmax of methyltetrazine (typically around 310 nm and 520 nm).

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each time point.

    • Normalize the peak area at each time point to the peak area at t=0.

    • Plot the natural logarithm of the remaining percentage of this compound against time.

    • Determine the degradation rate constant (k) from the slope of the line.

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Protocol for Determining the Aqueous Solubility of this compound using the Shake-Flask Method

This protocol describes the "gold standard" shake-flask method for determining the thermodynamic solubility of this compound in aqueous buffers.

Materials:

  • This compound (solid)

  • Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)

  • DMSO

  • Glass vials with screw caps

  • Shaker/incubator

  • Centrifuge

  • HPLC-UV or UV-Vis spectrophotometer

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the aqueous buffer. Ensure that undissolved solid is visible.

  • Equilibration: Tightly cap the vials and place them in a shaker/incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Alternatively, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant without disturbing the solid pellet.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in DMSO. Then, dilute these standards in the same aqueous buffer used for the solubility experiment.

    • Sample Analysis: Analyze the filtered supernatant and the standard solutions using either HPLC-UV or UV-Vis spectrophotometry.

      • HPLC-UV: Use the same method as described in the stability protocol.

      • UV-Vis: Measure the absorbance at the λmax of methyltetrazine.

  • Data Analysis:

    • Construct a standard curve by plotting the peak area or absorbance versus the concentration of the standards.

    • Determine the concentration of this compound in the filtered supernatant by interpolating its peak area or absorbance on the standard curve. This concentration represents the thermodynamic solubility.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the stability and solubility of this compound.

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solution (10 mM in DMSO) Samples Prepare Samples (100 µM in Buffers) Stock->Samples Buffers Prepare Aqueous Buffers (e.g., pH 5, 7.4, 9) Buffers->Samples Incubate Incubate at Controlled Temperature Samples->Incubate Timepoints Withdraw Aliquots at Time Points Incubate->Timepoints Quench Quench Reaction Timepoints->Quench HPLC HPLC-UV Analysis Quench->HPLC Data Data Analysis (Peak Area vs. Time) HPLC->Data Kinetics Determine k and t½ Data->Kinetics

Caption: Workflow for Determining the Aqueous Stability of this compound.

Solubility_Workflow cluster_prep Preparation & Equilibration cluster_separation Phase Separation cluster_quant Quantification Start Add Excess Solid to Buffer Equilibrate Equilibrate (24-48h with shaking) Start->Equilibrate Centrifuge Centrifuge to Pellet Solid Equilibrate->Centrifuge Filter Filter Supernatant Centrifuge->Filter Analyze Analyze Supernatant (HPLC or UV-Vis) Filter->Analyze Standards Prepare Standard Curve Standards->Analyze Calculate Calculate Solubility Analyze->Calculate

Caption: Workflow for the Shake-Flask Solubility Assay.

Factors_Influencing_Stability center This compound Stability pH pH of Solution pH->center Temp Temperature Temp->center Nucleophiles Presence of Nucleophiles (e.g., thiols) Nucleophiles->center Solvent Solvent Composition Solvent->center

Caption: Key Factors Affecting the Stability of this compound.

References

An In-depth Technical Guide to the Reaction Kinetics of Methyltetrazine-Acid with Trans-Cyclooctene (TCO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics between methyltetrazine-acid and trans-cyclooctene (B1233481) (TCO), a cornerstone of bioorthogonal chemistry. The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between tetrazines and TCO is renowned for its exceptionally fast reaction rates and high specificity, enabling applications from in vivo imaging to drug delivery. This document details the experimental protocols for measuring these kinetics, presents quantitative data for a range of tetrazine derivatives to contextualize the performance of this compound, and illustrates the underlying chemical principles.

Core Concepts: The Tetrazine-TCO Ligation

The reaction between a tetrazine and a TCO is a type of [4+2] cycloaddition. The high rate of this specific reaction is attributed to the electron-deficient nature of the tetrazine diene and the ring strain of the TCO dienophile. This iEDDA reaction is highly efficient and bioorthogonal, meaning it proceeds rapidly under physiological conditions without interfering with native biological processes. The reaction is irreversible and produces nitrogen gas as the sole byproduct.[1][2] The reaction can be monitored spectroscopically by observing the disappearance of the characteristic tetrazine absorbance between 510 and 550 nm.[1]

The structure of the tetrazine plays a critical role in modulating the reaction kinetics. Electron-withdrawing groups on the tetrazine ring generally increase the reaction rate, while electron-donating groups decrease it.[3][4] This principle allows for the fine-tuning of reaction speeds for specific applications.

Quantitative Kinetic Data

The second-order rate constants (k₂) for the reaction of various tetrazines with TCO are presented below. These values provide a quantitative measure of reaction speed, with higher values indicating faster reactions. The data is compiled from studies conducted in phosphate-buffered saline (PBS) at 37°C to mimic physiological conditions.

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)ConditionsReference
3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazineTCO26,000PBS, 37°C[3][5]
3,6-di-(2-pyridyl)-s-tetrazineTCO2,0009:1 Methanol/Water[5]
Methyl-substituted tetrazineTCO-PEG₄463PBS, 37°C[5]
Highly reactive pyrimidyl-phenyl-TzTCO>39,000DPBS, 37°C[5][6]
3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)-phenyl)-1,2,4,5-tetrazineBCN125MeOH, ambient temp.[4]
DiphenyltetrazineBCN~3MeOH, ambient temp.[4]

Experimental Protocols

The following sections detail the methodologies for determining the reaction kinetics between tetrazines and TCO.

Materials and Reagents
  • Tetrazine Derivatives: Stock solutions of tetrazine derivatives are typically prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[3][7]

  • TCO Derivatives: Stock solutions of TCO derivatives are also commonly prepared in DMSO or acetonitrile.[3][7]

  • Reaction Buffer: Phosphate-buffered saline (PBS) at pH 7.4 is a standard aqueous buffer for kinetic measurements under physiological conditions.[3][5] Other buffers such as citrate-phosphate or bicarbonate-carbonate can be used to investigate pH dependence.[7]

Stopped-Flow Spectrophotometry

Stopped-flow spectrophotometry is a common technique for measuring the kinetics of fast reactions in solution.

  • Reagent Preparation: Stock solutions of the tetrazine and TCO in DMSO are diluted into the reaction buffer (e.g., PBS, pH 7.4) to the desired final concentrations. A typical final DMSO concentration is kept low (e.g., 1%) to minimize effects on the reaction in an aqueous environment.[3]

  • Instrument Setup: The stopped-flow spectrophotometer chambers are loaded with the tetrazine and TCO solutions and allowed to equilibrate to the desired temperature, typically 37°C.[3]

  • Data Acquisition: The instrument rapidly mixes equal volumes of the reactant solutions. The decrease in absorbance of the tetrazine is monitored over time at its maximum wavelength (typically around 515 nm).[3]

  • Data Analysis: The observed pseudo-first-order rate constants (k_obs) are determined by fitting the absorbance decay to a single exponential function. To determine the second-order rate constant (k₂), the experiment is repeated with varying concentrations of TCO in excess of the tetrazine concentration. The k_obs values are then plotted against the TCO concentration, and the slope of the resulting linear fit yields the second-order rate constant (k₂).[3]

HPLC-Based Kinetic Analysis

For slower reactions or to analyze product formation and stability, High-Performance Liquid Chromatography (HPLC) can be employed.

  • Reaction Setup: The tetrazine and TCO derivatives are mixed in the chosen buffer at a defined temperature.

  • Time-Point Sampling: Aliquots of the reaction mixture are taken at various time points and quenched, often by dilution or the addition of a quenching agent.

  • HPLC Analysis: The samples are analyzed by HPLC to separate reactants and products. The concentrations of the reactants and/or products are determined by integrating the peak areas from the chromatogram. It is crucial to use buffered HPLC conditions (e.g., ammonium (B1175870) formate) for accurate monitoring, as acidic mobile phases can lead to the artificial breakdown of intermediates.[8]

  • Data Analysis: The concentration data is then used to calculate the reaction rate constants.

Factors Influencing Reaction Kinetics

Several factors can significantly impact the rate of the tetrazine-TCO ligation:

  • Reactant Structure: As previously mentioned, the electronic properties of the substituents on the tetrazine ring are a primary determinant of the reaction rate.[3][4] The strain of the TCO dienophile also plays a crucial role, with more strained TCO derivatives reacting faster.[2]

  • Solvent: The reaction rate is sensitive to the solvent used. Reactions are often faster in aqueous solutions compared to organic solvents.[2]

  • Temperature: Increasing the temperature generally accelerates the reaction. For biological applications, 37°C is a common reaction temperature.[2][5]

  • pH: The optimal pH for the tetrazine-TCO reaction is typically in the range of 6 to 9.[2] Some tetrazines may become unstable under strongly basic conditions.[2]

Visualizing the Reaction and Workflow

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Tetrazine_TCO_Reaction_Mechanism cluster_reactants Reactants cluster_reaction Inverse-Electron-Demand Diels-Alder cluster_intermediates Intermediates & Byproduct cluster_product Product Tetrazine This compound TransitionState [4+2] Cycloaddition Transition State Tetrazine->TransitionState TCO Trans-Cyclooctene (TCO) TCO->TransitionState Dihydropyridazine Dihydropyridazine Intermediate TransitionState->Dihydropyridazine N2 Nitrogen Gas (N₂) Dihydropyridazine->N2 Retro-Diels-Alder Elimination FinalProduct Stable Conjugate Dihydropyridazine->FinalProduct

Caption: Reaction mechanism of the inverse-electron-demand Diels-Alder (iEDDA) reaction between this compound and TCO.

Stopped_Flow_Workflow cluster_prep 1. Reagent Preparation cluster_measurement 2. Kinetic Measurement cluster_analysis 3. Data Analysis A1 Prepare Tetrazine stock in DMSO A3 Dilute stocks into PBS buffer (pH 7.4) A1->A3 A2 Prepare TCO stock in DMSO A2->A3 B1 Load reactants into stopped-flow spectrophotometer A3->B1 B2 Equilibrate to 37°C B1->B2 B3 Rapidly mix reactants B2->B3 B4 Monitor absorbance decay at ~515 nm B3->B4 C1 Fit absorbance decay to determine k_obs B4->C1 C2 Repeat for multiple TCO concentrations C1->C2 C3 Plot k_obs vs. [TCO] C2->C3 C4 Determine k₂ from the slope of the line C3->C4

Caption: Experimental workflow for determining reaction kinetics using stopped-flow spectrophotometry.

This guide provides a foundational understanding of the reaction kinetics between this compound and TCO. For researchers and professionals in drug development, a thorough grasp of these principles is essential for the successful design and implementation of bioorthogonal strategies. The provided data and protocols serve as a starting point for further investigation and application-specific optimization.

References

Methyltetrazine-Acid: A Technical Guide to its Application in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-acid is a key reagent in the field of bioorthogonal chemistry, enabling the precise and efficient modification of biomolecules in complex biological systems. Its utility stems from its participation in the inverse-electron-demand Diels-Alder (iEDDA) reaction, one of the fastest and most specific bioorthogonal "click" reactions currently known.[1][2] This technical guide provides an in-depth overview of the core applications of this compound, detailed experimental protocols, and quantitative data to support its use in research and drug development.

This compound serves as a stable, amine-reactive building block.[3][4] Its carboxylic acid moiety can be activated to form a stable amide bond with primary amines present on biomolecules such as proteins, antibodies, and peptides.[1][4] This process covalently attaches the methyltetrazine group, which can then rapidly and specifically react with a trans-cyclooctene (B1233481) (TCO) derivative.[1][2] This two-step strategy allows for the modular and efficient construction of complex bioconjugates.

The primary applications of this compound include:

  • Bioconjugation: Covalently linking biomolecules for various research purposes.[5][6]

  • Antibody-Drug Conjugates (ADCs): Attaching potent cytotoxic drugs to antibodies for targeted cancer therapy.[6][7]

  • PROTACs (PROteolysis TArgeting Chimeras): Serving as a linker in the synthesis of these novel therapeutic agents.[8][9]

  • Probe Development: Creating fluorescent or radiolabeled probes for imaging and diagnostic applications.[5]

  • Drug Delivery: Engineering targeted drug delivery systems.[5][6]

  • Surface Modification: Immobilizing biomolecules on surfaces for applications like immunoassays.

Core Principles: The Inverse-Electron-Demand Diels-Alder Reaction

The functionality of this compound is centered around the iEDDA reaction with a TCO derivative. This reaction is a [4+2] cycloaddition between the electron-deficient tetrazine and the strained, electron-rich TCO.[1] The key features of this reaction are:

  • Extraordinary Speed: It is among the fastest bioorthogonal reactions, with second-order rate constants reported to be in the range of 1,100 to 73,000 M⁻¹s⁻¹ in aqueous buffer at 37°C.[5] Some sources cite rates exceeding 800 M⁻¹s⁻¹ for the general TCO-tetrazine reaction.[2]

  • High Specificity and Bioorthogonality: The reaction is highly selective and does not interfere with other functional groups typically found in biological systems.[1][2]

  • Biocompatibility: The reaction proceeds efficiently under physiological conditions (pH, temperature) without the need for cytotoxic catalysts like copper.[2]

  • Irreversibility: The reaction forms a stable dihydropyridazine (B8628806) linkage and releases nitrogen gas, driving the reaction to completion.[8]

Quantitative Data

The following table summarizes key quantitative data related to the methyltetrazine-TCO reaction, providing a basis for experimental design and comparison.

ParameterValueConditionsSource
Second-Order Rate Constant (k₂) 1,100 - 73,000 M⁻¹s⁻¹Buffered aqueous solution, 37°C[5]
Second-Order Rate Constant (k₂) > 800 M⁻¹s⁻¹General TCO-tetrazine reaction[2]
Second-Order Rate Constant (k₂) ~2,000 M⁻¹s⁻¹9:1 Methanol:Water, 25°C[7]
Reaction Completion Time Minutes at low micromolar concentrationsPhysiological conditions[10]
Stability of Methyltetrazine HighOne of the most stable tetrazines available[11]
Stability of TCO-conjugate Stable in serum

Experimental Protocols

This section provides detailed methodologies for the key experiments involving this compound.

Protocol 1: Activation of this compound and Conjugation to a Primary Amine (e.g., on an Antibody)

This protocol describes the two-step process of first activating the carboxylic acid of this compound using EDC and NHS, followed by conjugation to an amine-containing biomolecule.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)[12]

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions[12]

  • Anhydrous Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M MES buffer, pH 6.0[12]

  • Amine-containing biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF to a stock concentration of 10-20 mM.

    • In a separate tube, dissolve EDC-HCl and NHS (or Sulfo-NHS) in reaction buffer to a concentration of 100 mM each.

    • To the this compound solution, add a 1.5-fold molar excess of both EDC and NHS solutions.

    • Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • Conjugation to the Biomolecule:

    • Prepare the antibody solution at a concentration of 1-5 mg/mL in PBS, pH 7.4.

    • Add a 10-20 fold molar excess of the activated methyltetrazine-NHS ester solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by quenching any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

    • Remove excess, unreacted methyltetrazine reagent and byproducts using a desalting column, exchanging the buffer to sterile PBS.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the tetrazine at its characteristic absorbance maximum (around 310 nm and 520 nm), or by using mass spectrometry.

Protocol 2: Bioorthogonal Ligation of a Tetrazine-Labeled Antibody with a TCO-Functionalized Molecule

This protocol outlines the "click" reaction between the methyltetrazine-labeled antibody (from Protocol 1) and a TCO-containing molecule.

Materials:

  • Tetrazine-labeled antibody (from Protocol 1)

  • TCO-functionalized molecule (e.g., TCO-PEG-drug, TCO-fluorophore)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Reaction Setup:

    • Prepare the tetrazine-labeled antibody in the reaction buffer at a suitable concentration (e.g., 1-10 µM).

    • Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO) and then dilute into the reaction buffer.

  • Bioorthogonal Ligation:

    • Add a 1.5 to 5-fold molar excess of the TCO-functionalized molecule to the solution of the tetrazine-labeled antibody.

    • Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction is typically very fast.[3]

  • Purification:

    • If necessary, purify the final conjugate to remove any unreacted TCO-molecule using appropriate chromatography methods such as size-exclusion chromatography (SEC) or affinity chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key processes described in this guide.

G cluster_activation Step 1: Activation and Labeling cluster_ligation Step 2: Bioorthogonal Ligation This compound This compound Activated Ester Activated Ester This compound->Activated Ester + EDC/NHS EDC/NHS EDC/NHS Amine-Biomolecule Amine-Biomolecule Tetrazine-Biomolecule Tetrazine-Biomolecule Final Conjugate Final Conjugate Tetrazine-Biomolecule->Final Conjugate + TCO-Molecule (iEDDA Reaction) Activated Ester->Tetrazine-Biomolecule + Amine-Biomolecule TCO-Molecule TCO-Molecule

Caption: Workflow for two-step bioconjugation using this compound.

G This compound This compound O-acylisourea intermediate O-acylisourea intermediate This compound->O-acylisourea intermediate + EDC Carbodiimide (EDC) Carbodiimide (EDC) NHS Ester NHS Ester O-acylisourea intermediate->NHS Ester + NHS NHS NHS Amide Bond Amide Bond NHS Ester->Amide Bond + Primary Amine Primary Amine Primary Amine

Caption: Activation of this compound via EDC/NHS chemistry.

G Tetrazine Tetrazine Diels-Alder Cycloaddition Diels-Alder Cycloaddition Tetrazine->Diels-Alder Cycloaddition TCO TCO TCO->Diels-Alder Cycloaddition Dihydropyridazine Dihydropyridazine Diels-Alder Cycloaddition->Dihydropyridazine Nitrogen Gas Nitrogen Gas Diels-Alder Cycloaddition->Nitrogen Gas release

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction.

Conclusion

This compound is a versatile and powerful tool for researchers in chemistry, biology, and medicine. Its ability to participate in the rapid and specific iEDDA reaction has positioned it as a cornerstone of modern bioconjugation strategies. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in a wide range of research and development activities, from fundamental studies of biological processes to the creation of next-generation targeted therapeutics.

References

The Chemistry of Precision: A Technical Guide to Methyltetrazine-Acid in Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has revolutionized the study of biological systems, enabling the precise chemical modification of biomolecules in their native environments. Among the most powerful tools in the bioorthogonal toolkit is the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles. This guide provides an in-depth technical overview of methyltetrazine-acid, a key building block in this field, focusing on its core chemistry, reaction kinetics, stability, and practical applications in research and drug development. The methyl substituent on the tetrazine ring offers a favorable balance of rapid reaction kinetics and enhanced stability, making it a preferred reagent for many applications.[1][2] The carboxylic acid functional group provides a versatile handle for conjugation to a wide array of biomolecules.

Core Principles: The Inverse-Electron-Demand Diels-Alder Reaction

The cornerstone of this compound's utility is its participation in the iEDDA reaction, a [4+2] cycloaddition where the electron-deficient tetrazine acts as the diene and an electron-rich or strained alkene/alkyne serves as the dienophile. This reaction is exceptionally fast and proceeds with high specificity under physiological conditions without the need for a catalyst, forming a stable dihydropyridazine (B8628806) product and releasing nitrogen gas.

The reaction is driven by the favorable energetics of relieving the ring strain of the dienophile and the formation of a stable aromatic product. The rate of the iEDDA reaction is primarily governed by the energy gap between the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine and the Highest Occupied Molecular Orbital (HOMO) of the dienophile. Electron-donating groups on the dienophile and electron-withdrawing groups on the tetrazine can accelerate the reaction. However, a key advantage of methyltetrazine is that the methyl group, while being electron-donating, contributes to the stability of the tetrazine ring without significantly compromising its reactivity towards highly strained dienophiles like trans-cyclooctene (B1233481) (TCO).

dot

Caption: Inverse-electron-demand Diels-Alder (iEDDA) reaction of this compound with TCO.

Quantitative Data

Reaction Kinetics

The second-order rate constant (k₂) is a critical parameter for evaluating the efficiency of a bioorthogonal reaction. The reaction between methyltetrazine derivatives and strained dienophiles like trans-cyclooctene (TCO) is exceptionally fast.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/Conditions
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)~2,0009:1 MeOH:water
Hydrogen-substituted tetrazinetrans-cyclooctene (TCO)Up to 30,000PBS, 37°C
6-Methyl-substituted tetrazinetrans-cyclooctene (TCO)~1,000Aqueous Media
Phenyl methyl tetrazinesTCO-acid23,800 ± 40025% ACN/PBS, 20°C
3,6-diphenyl-s-tetrazined-TCO520 ± 3MeOH, 25°C

Note: Reaction rates are compiled from various sources and are for comparative purposes. Actual rates may vary depending on specific experimental conditions.[2][3][4][5]

Stability

Methyltetrazine is considered one of the more stable tetrazine derivatives, a crucial feature for in vivo applications where the reagent must persist in a complex biological environment.[6] Electron-rich tetrazines, such as those with methyl substituents, generally exhibit greater stability in aqueous media compared to more electron-deficient tetrazines.[7] However, prolonged exposure to high pH and elevated temperatures can lead to degradation.[8]

ConditionStability Assessment
Aqueous Buffer (pH 7.4, 37°C) Phenyl and methyl-substituted tetrazines show good stability, with over 75% remaining after 12 hours. In contrast, more electron-poor dipyridyl-s-tetrazines can degrade by 60-85% in the same timeframe.[7]
Serum (37°C) Methyltetrazine derivatives demonstrate sufficient stability for in vivo experiments, with protocols developed to measure their half-life in serum.[1]
Storage As a solid, this compound should be stored at -20°C and desiccated. Solutions in organic solvents like DMSO can be stored at -20°C for short periods.

Experimental Protocols

Protocol 1: Amine Coupling of this compound to a Protein using EDC/NHS Chemistry

This protocol describes the conjugation of this compound to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • This compound

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use.

    • Prepare a 10 mg/mL stock solution of EDC in anhydrous DMF or water.

    • Prepare a 10 mg/mL stock solution of NHS/Sulfo-NHS in anhydrous DMF or water.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • Activation of this compound:

    • In a microcentrifuge tube, dissolve this compound in Activation Buffer.

    • Add a 1.2 to 2-fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • Protein Conjugation:

    • Exchange the protein into the Coupling Buffer using a desalting column.

    • Add the activated methyltetrazine-NHS ester solution to the protein solution. A 10-20 fold molar excess of the activated tetrazine to the protein is a good starting point, but the optimal ratio should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.

    • Remove excess, unreacted methyltetrazine reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the concentration of the labeled protein using a protein assay (e.g., BCA).

    • The degree of labeling can be determined by UV-Vis spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the tetrazine (typically around 520-540 nm).

Protocol 2: Determination of Second-Order Rate Constants

This protocol outlines a method for measuring the reaction rate between a tetrazine and a dienophile using stopped-flow spectrophotometry.[1]

Materials:

  • Methyltetrazine-labeled biomolecule

  • Dienophile (e.g., TCO derivative)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the methyltetrazine-labeled biomolecule in the reaction buffer.

    • Prepare a series of solutions of the TCO derivative in the reaction buffer at concentrations at least 10-fold higher than the tetrazine concentration.

  • Stopped-Flow Measurement:

    • Set the stopped-flow spectrophotometer to monitor the disappearance of the tetrazine chromophore at its absorbance maximum (typically 520-540 nm).

    • Equilibrate the instrument to the desired temperature (e.g., 37°C).

    • Rapidly mix the tetrazine solution with one of the excess TCO solutions.

  • Data Analysis:

    • Record the absorbance decay over time.

    • Fit the data to a pseudo-first-order exponential decay function to obtain the observed rate constant (k_obs).

    • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO derivative.

    • Repeat the measurement with different concentrations of the TCO derivative and average the resulting k₂ values.

Visualizations

dot

Bioconjugation_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Bioorthogonal Reaction MTZ_Acid This compound Activated_MTZ Amine-Reactive Methyltetrazine-NHS Ester MTZ_Acid->Activated_MTZ EDC_NHS EDC / NHS EDC_NHS->Activated_MTZ Labeled_Biomolecule Tetrazine-Labeled Biomolecule Activated_MTZ->Labeled_Biomolecule Biomolecule Biomolecule (e.g., Antibody) Biomolecule->Labeled_Biomolecule Final_Conjugate Final Bioconjugate Labeled_Biomolecule->Final_Conjugate TCO_Molecule TCO-Modified Molecule (e.g., Drug, Fluorophore) TCO_Molecule->Final_Conjugate

Caption: General workflow for bioconjugation using this compound.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug_delivery Targeted Drug Delivery HER2 HER2 Receptor RAS RAS HER2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression Antibody Anti-HER2 Antibody (TCO-Modified) Antibody->HER2 Binds Drug Methyltetrazine- Conjugated Drug Drug->Antibody iEDDA Reaction

References

An In-depth Technical Guide to Methyltetrazine-Acid: Spectroscopic Data and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental applications of methyltetrazine-acid, a key reagent in bioorthogonal chemistry. The information presented here is intended to support researchers and professionals in the fields of chemical biology, drug development, and molecular imaging.

Core Compound Information

Systematic Name: 2-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)acetic acid CAS Number: 1380500-88-8 Molecular Formula: C₁₁H₁₀N₄O₂ Molecular Weight: 230.22 g/mol

This compound is a stable and versatile chemical tool that plays a crucial role in the inverse-electron-demand Diels-Alder (iEDDA) reaction, a cornerstone of "click chemistry." Its carboxylic acid moiety allows for straightforward conjugation to amine-containing molecules, such as proteins, peptides, and small-molecule drugs, while the methyltetrazine group provides a highly reactive handle for bioorthogonal ligation with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO). This dual functionality makes it an invaluable linker for constructing complex bioconjugates.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables provide predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift principles and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.4d2HAromatic (ortho to tetrazine)
~7.5d2HAromatic (meta to tetrazine)
~3.7s2H-CH₂-COOH
~3.0s3H-CH₃ on tetrazine
~12.5br s1H-COOH

Note: Predicted shifts are for a deuterated solvent such as DMSO-d₆. The carboxylic acid proton is exchangeable and may not always be observed.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~172-COOH
~167C on tetrazine (adjacent to N)
~164C on tetrazine (adjacent to methyl)
~140Aromatic C (ipso- to tetrazine)
~135Aromatic C (ipso- to acetic acid)
~130Aromatic CH (ortho to tetrazine)
~128Aromatic CH (meta to tetrazine)
~41-CH₂-COOH
~21-CH₃ on tetrazine

Note: Predicted shifts are for a deuterated solvent such as DMSO-d₆.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for confirming the molecular weight and identity of this compound.

Table 3: Mass Spectrometry Data for this compound

Ionization ModeCalculated m/zObserved m/zIon
ESI+231.0877[M+H]⁺C₁₁H₁₁N₄O₂⁺
ESI-229.0720[M-H]⁻C₁₁H₉N₄O₂⁻

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a this compound analogue and a general protocol for its application in bioorthogonal conjugation.

Synthesis of a this compound Analogue

While a specific protocol for 2-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)acetic acid is not detailed in the literature, the synthesis of the closely related 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid has been described and can be adapted. The key steps involve the formation of the tetrazine ring from a nitrile precursor.

Experimental Workflow for Synthesis

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Purification cluster_3 Final Product 4-cyanophenylacetic_acid 4-Cyanophenylacetic Acid Tetrazine_formation Tetrazine Ring Formation 4-cyanophenylacetic_acid->Tetrazine_formation Acetamidine_hydrochloride Acetamidine (B91507) Hydrochloride Acetamidine_hydrochloride->Tetrazine_formation Hydrazine_hydrate Hydrazine (B178648) Hydrate Hydrazine_hydrate->Tetrazine_formation NaNO2 Sodium Nitrite (B80452) Oxidation Oxidation NaNO2->Oxidation Tetrazine_formation->Oxidation Intermediate Purification Purification (e.g., HPLC) Oxidation->Purification Methyltetrazine_acid This compound Purification->Methyltetrazine_acid

Caption: Synthetic workflow for this compound.

Detailed Protocol (Adapted):

  • Tetrazine Ring Formation: To a solution of 4-cyanophenylacetic acid and acetamidine hydrochloride in a suitable solvent (e.g., DMF), add hydrazine hydrate. The reaction is typically heated to facilitate the condensation and formation of the dihydrotetrazine intermediate.

  • Oxidation: The reaction mixture containing the dihydrotetrazine is then treated with an oxidizing agent, such as sodium nitrite under acidic conditions, to form the aromatic tetrazine ring.

  • Purification: The crude product is purified using standard techniques such as column chromatography or preparative HPLC to yield the final this compound.

Bioorthogonal Labeling via iEDDA Reaction

This compound can be used to label biomolecules containing a trans-cyclooctene (TCO) moiety. The carboxylic acid is first activated for reaction with a primary amine on the target molecule.

Experimental Workflow for Bioorthogonal Labeling

G cluster_0 Reagents cluster_1 Conjugation Steps cluster_2 Products Methyltetrazine_acid This compound Activation Activation of Carboxylic Acid Methyltetrazine_acid->Activation Activator Activator (e.g., EDC, NHS) Activator->Activation Amine_molecule Amine-containing Molecule Amide_coupling Amide Bond Formation Amine_molecule->Amide_coupling TCO_molecule TCO-modified Molecule iEDDA_reaction iEDDA Click Reaction TCO_molecule->iEDDA_reaction Activated_ester Activated Ester Intermediate Activation->Activated_ester Tetrazine_conjugate Tetrazine-labeled Molecule Amide_coupling->Tetrazine_conjugate Final_conjugate Final Bioconjugate iEDDA_reaction->Final_conjugate Activated_ester->Amide_coupling Tetrazine_conjugate->iEDDA_reaction

Caption: Workflow for labeling with this compound.

Detailed Protocol:

  • Activation of this compound: Dissolve this compound in an appropriate anhydrous solvent (e.g., DMF or DMSO). Add a coupling agent such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to form the NHS-activated ester. The reaction is typically carried out at room temperature for several hours.

  • Amide Coupling: To a solution of the amine-containing biomolecule in a suitable buffer (e.g., PBS at pH 7.4-8.5), add the activated methyltetrazine-NHS ester. The reaction is allowed to proceed at room temperature or 4°C for a specified time, followed by purification to remove unreacted reagents.

  • iEDDA Click Reaction: The resulting tetrazine-labeled biomolecule is then reacted with a TCO-modified molecule. This reaction is typically very fast and can be performed under physiological conditions. The progress of the reaction can be monitored by techniques such as LC-MS or fluorescence (if one of the components is fluorescent).

Applications in Research and Drug Development

This compound is a powerful tool for:

  • Bioconjugation: Creating well-defined antibody-drug conjugates (ADCs), peptide conjugates, and other labeled biomolecules.[1]

  • Probe Development: Synthesizing probes for in vitro and in vivo imaging applications.[1]

  • Drug Delivery: As a linker in targeted drug delivery systems to attach therapeutic agents to targeting moieties.[1]

The stability of the methyl-substituted tetrazine and the versatility of the carboxylic acid handle make this reagent a preferred choice for many bioorthogonal applications.

References

An In-depth Technical Guide to the Theoretical Principles of the iEDDA Reaction with Methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse-electron-demand Diels-Alder (iEDDA) reaction has emerged as a powerful tool in bioorthogonal chemistry, enabling the selective and rapid conjugation of molecules in complex biological environments.[1][2] Among the various dienes employed for this reaction, 1,2,4,5-tetrazines, and specifically methyltetrazine, have garnered significant attention due to their exceptional reactivity and stability.[3] This technical guide provides a comprehensive overview of the core theoretical principles governing the iEDDA reaction with methyltetrazine, supported by quantitative data, detailed experimental protocols, and visualizations to aid researchers in the effective application of this versatile chemical transformation.

Core Theoretical Principles

The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile. Unlike the classical Diels-Alder reaction, the iEDDA reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[4] The small energy gap between these frontier molecular orbitals is a key factor contributing to the remarkably fast kinetics of this reaction.[5]

Reaction Mechanism:

The reaction proceeds through a concerted [4+2] cycloaddition to form a highly unstable, nitrogen-containing bicyclic intermediate. This is immediately followed by a retro-Diels-Alder reaction, which results in the irreversible elimination of nitrogen gas (N₂) and the formation of a stable dihydropyridazine (B8628806) product.[4][6] This dihydropyridazine can then tautomerize and may be oxidized to the corresponding pyridazine.[6] The release of N₂, a thermodynamically stable and biologically inert molecule, is a significant driving force for the reaction's irreversibility.[7]

G cluster_reactants Reactants cluster_transition_state Transition State cluster_intermediate Intermediate cluster_products Products Methyltetrazine Methyltetrazine (Electron-deficient Diene) TS [4+2] Cycloaddition Transition State Methyltetrazine->TS + Dienophile Dienophile (e.g., trans-Cyclooctene) (Electron-rich) Dienophile->TS Bicyclic_Intermediate Unstable Bicyclic Intermediate TS->Bicyclic_Intermediate Concerted Cycloaddition Dihydropyridazine Dihydropyridazine Bicyclic_Intermediate->Dihydropyridazine Retro-Diels-Alder (N₂ Elimination) Nitrogen Nitrogen (N₂)

Figure 1: iEDDA reaction mechanism of methyltetrazine.

Factors Influencing Reaction Kinetics:

The rate of the iEDDA reaction with methyltetrazine is influenced by several key factors:

  • Dienophile Strain: Highly strained dienophiles, such as trans-cyclooctene (B1233481) (TCO) and its derivatives, exhibit significantly faster reaction rates.[8] The relief of ring strain in the transition state lowers the activation energy of the reaction.[8]

  • Electronic Effects: Electron-donating groups on the dienophile increase its HOMO energy, leading to a smaller HOMO-LUMO gap and faster kinetics. Conversely, electron-withdrawing groups on the tetrazine lower its LUMO energy, also accelerating the reaction.[9]

  • Steric Hindrance: Bulky substituents on either the tetrazine or the dienophile can sterically hinder the approach of the reactants, thereby decreasing the reaction rate.[5] Methyltetrazine strikes a favorable balance, offering good reactivity without excessive steric bulk.[5]

  • Solvent Effects: The iEDDA reaction can proceed in a variety of organic and aqueous solvents.[7] While some studies have noted solvent-dependent effects on reaction rates, the reaction is generally robust under physiological conditions.[10]

Quantitative Data: Reaction Kinetics

The second-order rate constant (k₂) is a critical parameter for quantifying the speed of the iEDDA reaction. The following table summarizes representative k₂ values for the reaction of methyltetrazine with various dienophiles.

DienophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
trans-Cyclooctene (TCO)PBS37~1,000 - 10,332[11]
NorborneneVarious20-37~2 - 5[12][13]
MethylcyclopropeneAqueousN/A~0.05 - 0.5[14]

Experimental Protocols

Determination of Second-Order Rate Constants by UV-Vis Spectroscopy

This protocol describes a general method for determining the kinetics of the iEDDA reaction by monitoring the disappearance of the characteristic tetrazine absorbance.

Materials:

  • Methyltetrazine derivative

  • Dienophile

  • Appropriate solvent (e.g., methanol, PBS)

  • UV-Vis spectrophotometer with temperature control

  • Cuvettes

Procedure:

  • Prepare stock solutions of the methyltetrazine derivative and the dienophile in the chosen solvent.

  • In a cuvette, mix the methyltetrazine solution with a solution containing a large excess (at least 10-fold) of the dienophile to ensure pseudo-first-order kinetics.

  • Immediately place the cuvette in the temperature-controlled spectrophotometer and begin monitoring the decrease in absorbance at the λmax of the tetrazine (typically around 520-540 nm) over time.[4]

  • Record the absorbance decay at regular intervals.

  • Determine the pseudo-first-order rate constant (k_obs) by fitting the natural logarithm of the normalized absorbance (ln(A/A₀)) versus time to a linear equation.

  • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the dienophile.

  • Repeat the experiment with varying concentrations of the dienophile to ensure a linear relationship between k_obs and dienophile concentration.[4]

Synthesis of a Methyltetrazine-NHS Ester

This protocol provides a representative procedure for the synthesis of an N-hydroxysuccinimide (NHS) ester of a methyltetrazine-functionalized carboxylic acid, a common reagent for labeling primary amines.

Materials:

  • 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable organic solvent

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, dissolve 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid and NHS (typically 1.1-1.2 equivalents) in anhydrous DCM.

  • Cool the solution in an ice bath.

  • Add a solution of DCC (typically 1.1 equivalents) in anhydrous DCM dropwise to the cooled reaction mixture.

  • Allow the reaction to stir at 0°C for one hour and then warm to room temperature, stirring overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with cold water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyltetrazine-NHS ester.

  • Purify the product by column chromatography on silica (B1680970) gel.

General Protocol for Antibody-Methyltetrazine Conjugation

This protocol outlines the labeling of an antibody with a methyltetrazine-NHS ester.

Materials:

  • Antibody solution in a suitable buffer (e.g., PBS, pH 7.4-8.5)

  • Methyltetrazine-NHS ester dissolved in a water-miscible organic solvent (e.g., DMSO)

  • Spin desalting column

Procedure:

  • Prepare the antibody solution at a concentration of 1-5 mg/mL in the reaction buffer.

  • Add a calculated molar excess of the methyltetrazine-NHS ester solution to the antibody solution. The optimal molar ratio should be determined empirically but typically ranges from 5 to 20-fold excess.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Remove the unreacted methyltetrazine-NHS ester using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the λmax of the tetrazine.

Mandatory Visualizations

G cluster_pretargeting Pretargeting Phase cluster_imaging Imaging Phase cluster_analysis Analysis Inject Antibody-Dienophile\n(e.g., TCO) Conjugate Inject Antibody-Dienophile (e.g., TCO) Conjugate Allow for Tumor Accumulation\nand Blood Clearance Allow for Tumor Accumulation and Blood Clearance Inject Antibody-Dienophile\n(e.g., TCO) Conjugate->Allow for Tumor Accumulation\nand Blood Clearance Inject Radiolabeled\nMethyltetrazine Inject Radiolabeled Methyltetrazine Allow for Tumor Accumulation\nand Blood Clearance->Inject Radiolabeled\nMethyltetrazine In Vivo iEDDA Reaction\nat Tumor Site In Vivo iEDDA Reaction at Tumor Site Inject Radiolabeled\nMethyltetrazine->In Vivo iEDDA Reaction\nat Tumor Site Bioorthogonal Ligation PET/SPECT Imaging PET/SPECT Imaging In Vivo iEDDA Reaction\nat Tumor Site->PET/SPECT Imaging Image Analysis and\nQuantification Image Analysis and Quantification PET/SPECT Imaging->Image Analysis and\nQuantification

Figure 2: Experimental workflow for in vivo pretargeted imaging.

G cluster_reactants Reactants cluster_factors Influencing Factors cluster_outcome Reaction Outcome Methyltetrazine Methyltetrazine Kinetics Reaction Kinetics (k₂) Methyltetrazine->Kinetics Dienophile Dienophile (e.g., TCO, Norbornene) Dienophile->Kinetics Strain Dienophile Strain (Higher strain = faster) Strain->Kinetics Electronics Substituent Electronics (EDG on dienophile, EWG on tetrazine = faster) Electronics->Kinetics Sterics Steric Hindrance (Less hindrance = faster) Sterics->Kinetics

Figure 3: Logical relationship of factors influencing iEDDA kinetics.

Conclusion

The iEDDA reaction of methyltetrazine with strained dienophiles represents a cornerstone of modern bioorthogonal chemistry. Its rapid kinetics, high specificity, and biocompatibility make it an invaluable tool for researchers in drug development, molecular imaging, and chemical biology. A thorough understanding of the theoretical principles, coupled with robust experimental protocols, will enable scientists to fully harness the potential of this remarkable chemical transformation for a wide range of applications.

References

An In-depth Technical Guide to Methyltetrazine-Acid (CAS 1380500-88-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyltetrazine-acid (CAS 1380500-88-8), a key reagent in the field of bioconjugation. This document details its chemical properties, applications, and detailed experimental protocols for its use.

Introduction

This compound, chemically known as 2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetic acid, is a versatile bifunctional linker molecule. It plays a crucial role in "click chemistry," a field of chemical synthesis that utilizes highly efficient and specific reactions for the covalent linkage of molecular entities.[1][2] The molecule features two key functional groups: a carboxylic acid and a methyltetrazine moiety.

The carboxylic acid group allows for the straightforward formation of stable amide bonds with primary and secondary amines, commonly found in biomolecules such as proteins, peptides, and certain small molecules.[3] This reaction is typically facilitated by activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3][4]

The methyltetrazine group is the bioorthogonal reactive partner in the inverse-electron-demand Diels-Alder (IEDDA) reaction, one of the fastest and most specific click chemistry reactions.[5][6] It reacts selectively and rapidly with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO), to form a stable covalent bond.[5][6] This reaction proceeds efficiently under mild, physiological conditions without the need for a catalyst, making it ideal for applications in complex biological systems.[2]

The unique combination of these two functionalities makes this compound a valuable tool for the construction of complex bioconjugates, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and fluorescently labeled probes for imaging and diagnostics.[5][7]

Physicochemical Properties

This compound is a solid, typically appearing as a purple to purplish-red powder.[7] Its key quantitative properties are summarized in the table below.

PropertyValueReferences
CAS Number 1380500-88-8[1]
Molecular Formula C₁₁H₁₀N₄O₂[1]
Molecular Weight 230.22 g/mol [7]
Purity Typically ≥95% (HPLC)[3]
Appearance Purple to purplish-red solid[7]
Solubility Soluble in DMSO and DMF[7]

Storage and Handling

Proper storage and handling are crucial to maintain the stability and reactivity of this compound.

ConditionRecommendationReferences
Storage Temperature -20°C[3]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon)[5]
Light and Moisture Protect from light and moisture[5]
Solvent Handling Use anhydrous solvents such as DMF or DMSO for reconstitution. Avoid prolonged exposure to moisture.[5]
Stock Solution Storage In solvent at -80°C for up to 6 months; at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[7]

Key Applications

The primary application of this compound lies in its role as a crosslinker in bioconjugation. Its bifunctional nature allows for the sequential or convergent synthesis of complex molecular architectures.

  • Antibody-Drug Conjugates (ADCs): this compound can be used to link a cytotoxic drug to an antibody. The carboxylic acid end can be coupled to the drug, and the tetrazine moiety can then be reacted with a TCO-modified antibody.[7]

  • PROTACs: In the synthesis of PROTACs, this compound can serve as a component of the linker connecting a target protein ligand and an E3 ligase ligand.[1][8]

  • Fluorescent Probes: By conjugating a fluorescent dye to the carboxylic acid group, this compound can be used to create probes for bioorthogonal labeling and imaging of TCO-modified biomolecules in living cells.[5]

  • Surface Modification: The carboxylic acid can be used to attach the molecule to amine-functionalized surfaces, presenting the tetrazine group for subsequent reaction with TCO-labeled molecules.

Experimental Protocols

The following are detailed, representative protocols for the two key reactions involving this compound: amide coupling and the inverse-electron-demand Diels-Alder (IEDDA) reaction.

Protocol 1: Amide Coupling of this compound to an Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid of this compound and its subsequent reaction with a primary amine.

Materials:

  • This compound (CAS 1380500-88-8)

  • Amine-containing molecule of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel (e.g., round-bottom flask or vial)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.

  • Activation: To the stirred solution, add NHS (1.1 equivalents) and EDC (1.1 equivalents). Allow the mixture to stir at room temperature for 1 hour to form the NHS-ester intermediate.

  • Amine Addition: In a separate vial, dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF. Add DIPEA (2-3 equivalents) to this solution.

  • Coupling Reaction: Add the solution of the amine-containing molecule to the activated this compound solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed (typically 2-12 hours).

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with 5% citric acid solution, followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction with a TCO-Modified Protein

This protocol outlines the reaction between the methyltetrazine-functionalized molecule (from Protocol 1) and a trans-cyclooctene (TCO)-modified protein.

Materials:

  • Methyltetrazine-functionalized molecule

  • TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO or DMF for dissolving the methyltetrazine compound

  • Size-exclusion chromatography (SEC) column or dialysis cassette for purification

Procedure:

  • Reagent Preparation: Prepare a stock solution of the methyltetrazine-functionalized molecule in DMSO or DMF at a concentration of 1-10 mM.

  • Protein Solution: Prepare the TCO-modified protein in PBS at a concentration of 1-5 mg/mL.

  • Conjugation Reaction: Add a 5-20 fold molar excess of the methyltetrazine-functionalized molecule stock solution to the TCO-modified protein solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. For more sensitive proteins, the reaction can be performed at 4°C for 4-16 hours.

  • Reaction Monitoring (Optional): The progress of the reaction can be monitored by the disappearance of the characteristic pink/purple color of the tetrazine.

  • Purification: Remove the excess unreacted methyltetrazine-functionalized molecule by size-exclusion chromatography (e.g., a desalting column) or by dialysis against PBS.

  • Characterization: Characterize the resulting conjugate using appropriate techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to determine the degree of labeling.

Visualizations

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The following diagram illustrates the bioorthogonal reaction between this compound and a trans-cyclooctene (TCO) derivative.

Caption: IEDDA reaction of this compound with a TCO-modified molecule.

Experimental Workflow for Bioconjugation

The diagram below outlines the two-step workflow for conjugating an amine-containing molecule to a TCO-modified protein using this compound as a linker.

Bioconjugation_Workflow A This compound C Activated Methyltetrazine-Ester A->C EDC/NHS B Amine-Containing Molecule (e.g., Drug) D Methyltetrazine- Functionalized Molecule C->D Amine Coupling F Final Bioconjugate D->F IEDDA Reaction (Click Chemistry) E TCO-Modified Protein E->F

Caption: Workflow for two-step bioconjugation using this compound.

References

Handling and Storage of Methyltetrazine-Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the proper handling and storage procedures for methyltetrazine-acid and its derivatives, crucial reagents in bioconjugation and click chemistry. Adherence to these guidelines is essential to ensure the integrity of the compound, the reproducibility of experimental results, and the safety of laboratory personnel.

Physicochemical Properties

This compound and its commonly used PEGylated form, Methyltetrazine-PEG4-acid, are key reagents in bioorthogonal chemistry. While sharing a core reactive moiety, their physical properties differ, primarily in terms of solubility and molecular weight.

PropertyThis compoundMethyltetrazine-PEG4-acid
CAS Number 1380500-88-8[1][2][3]1802907-91-0[4][5][6][7]
Molecular Formula C₁₁H₁₀N₄O₂[1][2][3]C₂₀H₂₈N₄O₇[4][5][7]
Molecular Weight 230.22 g/mol [1][2]436.5 g/mol [4]
Appearance Red crystalline solid[1][5][7]Red crystalline solid[5][7]
Purity >95% (HPLC)[1][3][5][7]>95%[4]
Solubility DMSO, DMF, THF[1][5][7]Water, DMSO, DMF, DCM[4][5][7]

Storage Conditions

Proper storage is critical for maintaining the stability and reactivity of methyltetrazine compounds. The methyl group on the tetrazine ring enhances its stability.[4][5][7]

ConditionRecommendation
Long-term Storage Store at -20°C.[3][4][5][7][8] For solutions in solvent, store at -80°C for up to 6 months.[8]
Short-term Storage For solutions in solvent, store at -20°C for up to 1 month.[8]
Atmosphere Store in a dry, cool, and well-ventilated place.[6]
Moisture Keep container tightly sealed and desiccate to prevent moisture.[5][7]
Light Protect from light.

Handling Procedures and Safety Precautions

When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) and follow standard laboratory safety protocols.

Personal Protective Equipment (PPE)
  • Eye Protection : Wear tight-sealing safety goggles.[6]

  • Hand Protection : Wear compatible chemical-resistant gloves.[6]

  • Skin and Body Protection : Wear a laboratory coat and other suitable protective clothing.[6]

  • Respiratory Protection : In case of insufficient ventilation or when handling the powder, use a NIOSH-approved respirator.[6]

General Handling
  • Handle in accordance with good industrial hygiene and safety practices.[6]

  • Ensure adequate ventilation, preferably within a chemical fume hood.[9]

  • Avoid contact with skin and eyes.[9]

  • Avoid the formation of dust and aerosols.[9]

  • Wash hands thoroughly after handling.

Spill and Waste Disposal
  • Spills : For spills, ensure adequate ventilation and wear appropriate PPE.[6] Mechanically take up the spilled material and place it in appropriate containers for disposal.[6]

  • Waste Disposal : Dispose of waste material in accordance with all applicable local, regional, and national regulations. The generation of waste should be minimized wherever possible.[6]

Experimental Protocols

Preparation of Stock Solutions

Note: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.

  • Solvent Selection :

    • For This compound : Use anhydrous DMSO, DMF, or THF.[1][5][7]

    • For Methyltetrazine-PEG4-acid : Use water, DMSO, DMF, or DCM.[4][5][7]

  • Dissolution :

    • Add the desired volume of solvent to the solid.

    • If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[8] For DMSO solutions, using a newly opened bottle is recommended as hygroscopic DMSO can impact solubility.[8]

First Aid Measures
  • Inhalation : Not expected to be an inhalation hazard under normal use. If respiratory irritation occurs, move to fresh air. Consult a physician if necessary.[6]

  • Skin Contact : Rinse with plenty of water. Immediate medical attention is not required.[6]

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]

  • Ingestion : Not expected to be a significant ingestion hazard under normal use. If you feel unwell, seek medical advice.[6]

Visualized Workflows and Stability

To aid in the practical application of these guidelines, the following diagrams illustrate key processes and concepts related to the handling and stability of this compound.

G cluster_receiving Receiving and Initial Inspection cluster_prep Preparation for Storage cluster_storage Storage cluster_handling Handling for Experimentation A Receive Shipment at Ambient Temperature B Inspect Packaging for Damage A->B C Allow Vial to Equilibrate to Room Temp B->C D Log Compound Information (CAS, Lot No., Date) C->D E Long-Term Storage (-20°C, Desiccated) D->E F Short-Term/Working Solution (-20°C or -80°C) D->F G Wear Appropriate PPE (Gloves, Goggles, Lab Coat) F->G H Work in a Well-Ventilated Area (Fume Hood) G->H I Prepare Stock Solution (Anhydrous Solvent) H->I J Use in Experiment I->J

Recommended workflow for handling and storing this compound.

G cluster_stability Factors Affecting this compound Stability Stable Stable this compound Fire Fire/High Heat Stable->Fire Leads to Incompatibles Strong Acids/Alkalis, Strong Oxidizing/Reducing Agents Stable->Incompatibles Reacts with Decomposition Hazardous Decomposition Products (e.g., toxic fumes, nitrogen oxides) MethylGroup Electron-Donating Methyl Group MethylGroup->Stable Enhances Stability ProperStorage Recommended Storage Conditions (-20°C, Dry, Dark) ProperStorage->Stable Maintains Integrity Fire->Decomposition Incompatibles->Decomposition

Conceptual diagram of this compound stability and decomposition pathways.

References

An In-depth Technical Guide to the Solubility of Methyltetrazine-Acid in DMSO and Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyltetrazine-acid, a critical reagent in bioconjugation and click chemistry. Understanding its solubility in both organic solvents, such as dimethyl sulfoxide (B87167) (DMSO), and various aqueous buffers is paramount for the successful design and execution of experiments in drug discovery, chemical biology, and materials science. This document outlines quantitative solubility data, presents detailed experimental protocols for solubility determination, and offers insights into factors influencing the dissolution of this compound.

Core Concepts in Solubility for Drug Development

The solubility of a compound is a crucial physicochemical property that influences its bioavailability, formulation, and efficacy. In the context of this compound, its solubility impacts its utility in various applications, from labeling biomolecules in aqueous environments to its role as a linker in Proteolysis Targeting Chimeras (PROTACs). While highly soluble in polar aprotic solvents like DMSO, its utility in biological systems often necessitates at least partial solubility in aqueous buffers. The inherent hydrophobicity of the tetrazine ring system can present challenges for aqueous solubility.[1]

Quantitative Solubility Data

The following tables summarize the available quantitative data on the solubility of this compound. It is important to note that while specific data for DMSO is available, detailed quantitative data for this compound in purely aqueous buffers is limited in publicly accessible literature, suggesting that its solubility in these systems is not high.

Table 1: Solubility in Organic Solvent
SolventConcentration (mg/mL)Molar Concentration (mM)Conditions
DMSO100434.37Requires sonication. The hygroscopic nature of DMSO can impact solubility; using newly opened DMSO is recommended.[2]

This data indicates a very high solubility of this compound in DMSO, making it an excellent solvent for preparing concentrated stock solutions.

Table 2: Solubility in Aqueous Formulations with Co-solvents

For many biological applications, a stock solution in DMSO is diluted into an aqueous buffer. However, for applications requiring higher concentrations in aqueous media, co-solvent formulations are necessary.

FormulationConcentration (mg/mL)Molar Concentration (mM)Appearance
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5≥ 10.86Clear Solution[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5≥ 10.86Clear Solution[2]

These formulations demonstrate strategies to achieve usable concentrations of this compound in aqueous systems for in vivo or in vitro studies where high concentrations of DMSO are not tolerated.

Qualitative Solubility in Aqueous Buffers

While precise quantitative data is lacking, the structure of this compound, with its carboxylic acid group, is designed to impart some degree of aqueous solubility, particularly at neutral to alkaline pH where the carboxylic acid is deprotonated. However, the hydrophobic nature of the phenyltetrazine core remains a dominant factor. It has been noted that aryl tetrazines generally exhibit lower aqueous solubility compared to their alkyl-substituted counterparts.[3] The addition of hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), to this compound has been shown to substantially enhance its aqueous solubility, indicating that the parent compound has limited solubility in water.[4][5]

Experimental Protocols

For researchers needing to determine the solubility of this compound in their specific aqueous buffer system, the following protocols provide a robust framework. The shake-flask method is considered the gold standard for determining thermodynamic solubility.

Protocol 1: Shake-Flask Method for Thermodynamic Solubility Determination

This method measures the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., PBS pH 7.4, TRIS buffer)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the desired buffer. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After the equilibration period, centrifuge the vials at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant. To ensure no solid particles are transferred, filter the supernatant through a 0.22 µm syringe filter.

  • Quantification of Dissolved Solute:

    • Prepare a series of standard solutions of this compound of known concentrations in the same buffer.

    • Analyze the filtered supernatant and the standard solutions using HPLC or UV-Vis spectrophotometry. The tetrazine chromophore allows for straightforward UV-Vis quantification.

    • Construct a calibration curve from the analytical response of the standard solutions.

    • Determine the concentration of this compound in the saturated supernatant by interpolating its analytical response on the calibration curve.

  • Expression of Solubility:

    • The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL, g/L, or mol/L).

Protocol 2: Kinetic Solubility Assay (High-Throughput Screening)

This method is often used in early drug discovery to estimate solubility from a DMSO stock solution.

Materials:

  • Concentrated stock solution of this compound in DMSO (e.g., 10 mM)

  • Aqueous buffer of interest

  • 96-well microplate (UV-transparent if using a plate reader)

  • Plate reader or nephelometer

Procedure:

  • Add the aqueous buffer to the wells of the microplate.

  • Add small volumes of the DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., 1 µM to 200 µM). The final DMSO concentration should be kept low and consistent across all wells (typically ≤1%).

  • Mix and incubate the plate at room temperature for a set period (e.g., 1-2 hours).

  • Measure the turbidity or light scattering of each well using a nephelometer or the absorbance at a non-absorbing wavelength (e.g., 650 nm) with a plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Visualizations

Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start Weigh excess This compound add_solvent Add known volume of aqueous buffer start->add_solvent seal_vial Seal vial add_solvent->seal_vial agitate Agitate at constant temperature (24-48h) seal_vial->agitate centrifuge Centrifuge to pellet solid agitate->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter quantify Quantify concentration (HPLC or UV-Vis) filter->quantify result Determine Solubility quantify->result

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing this compound Solubility

The solubility of this compound in aqueous buffers is a multifactorial issue. The following diagram illustrates the key relationships.

G cluster_compound Compound Properties cluster_solvent Solvent Properties solubility Aqueous Solubility of this compound hydrophobicity Hydrophobic Phenyltetrazine Core hydrophobicity->solubility - hydrophilicity Hydrophilic Carboxylic Acid Group hydrophilicity->solubility + pH Buffer pH pH->solubility influences ionization ionic_strength Ionic Strength ionic_strength->solubility can decrease co_solvents Presence of Co-solvents (e.g., PEG) co_solvents->solubility +

Caption: Factors Influencing Aqueous Solubility.

Conclusion

This compound exhibits excellent solubility in DMSO, making it a convenient solvent for preparing high-concentration stock solutions.[2] Its solubility in purely aqueous buffers is limited, a common characteristic of aryl tetrazines.[3] However, functional concentrations can be achieved through the use of co-solvent formulations.[2] For applications requiring precise knowledge of solubility in a specific aqueous medium, it is recommended that researchers perform their own solubility determination using established methods such as the shake-flask protocol. Understanding and managing the solubility of this compound is a critical step in leveraging its powerful capabilities in bioorthogonal chemistry and beyond.

References

The Nexus of Bioorthogonality: An In-depth Technical Guide to the Discovery and Development of Tetrazine-Based Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of chemical biology and drug development, the ability to perform specific chemical transformations within a living system without interfering with native biochemical processes is paramount. This principle, termed bioorthogonal chemistry, has been revolutionized by the advent of "click" reactions—reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts. Among the elite class of click reactions, the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles, commonly known as tetrazine-based click chemistry, has emerged as a particularly powerful tool. Its exceptionally fast reaction kinetics, catalyst-free nature, and high specificity have propelled its application in diverse fields, from in vivo imaging and diagnostics to the targeted delivery of therapeutics.

This technical guide provides a comprehensive overview of the discovery, development, and core applications of tetrazine-based click chemistry. It is designed to serve as a practical resource for researchers, offering detailed experimental protocols, quantitative data for reaction planning, and a conceptual framework for the strategic application of this remarkable bioorthogonal tool.

The Genesis and Evolution of Tetrazine Ligation

The theoretical underpinnings of the inverse-electron-demand Diels-Alder reaction were established long before its application in biological systems. The first report of a [4+2] cycloaddition between a 1,2,4,5-tetrazine (B1199680) and an alkene was in 1959. However, it was not until 2008 that the true potential of this reaction for bioconjugation was independently unlocked by the labs of Joseph Fox and Ralph Weissleder. They demonstrated that the reaction between an electron-poor tetrazine and an electron-rich, strained dienophile, such as a trans-cyclooctene (B1233481) (TCO), proceeds with extraordinary speed and selectivity in aqueous, biological environments. This seminal discovery paved the way for a new era of bioorthogonal chemistry.

The key to the success of tetrazine ligation lies in the unique electronic properties of the reactants. The four nitrogen atoms in the tetrazine ring render it highly electron-deficient, lowering the energy of its lowest unoccupied molecular orbital (LUMO). Conversely, the ring strain of dienophiles like TCO raises the energy of their highest occupied molecular orbital (HOMO). This minimized HOMO-LUMO energy gap results in an exceptionally fast cycloaddition, followed by an irreversible retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion.

Quantitative Data for Reaction Design

The selection of a specific tetrazine and dienophile pair is a critical step in experimental design, as it dictates the reaction rate, stability, and overall success of the application. The following tables summarize key quantitative data for a variety of commonly used tetrazine-dienophile pairs.

Table 1: Second-Order Rate Constants (k₂) of Common Tetrazine-Dienophile Reactions
Tetrazine DerivativeDienophilek₂ (M⁻¹s⁻¹)Solvent
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)2,000 - 6,0009:1 Methanol/Water or PBS
3-methyl-6-phenyl-1,2,4,5-tetrazineTCO~300Acetonitrile
3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazineTCO26,000PBS, 37°C[1]
3,6-diphenyl-s-tetrazineStrained TCO (sTCO)160 x faster than TCOMethanol
3,6-di-(2-pyridyl)-s-tetrazinesTCO3.3 x 10⁶Water
3,6-di-(2-pyridyl)-s-tetrazineNorbornene1-10Methanol
3-methyl-6-phenyl-1,2,4,5-tetrazineNorbornene~0.1Acetonitrile
3-(p-benzylamino)-1,2,4,5-tetrazineNorbornene~1Methanol
3-methyl-1,2,4,5-tetrazineTCO-PEG₄463PBS, 37°C[1]

Note: Reaction rates can be influenced by substituents on both the tetrazine and dienophile, as well as the solvent system. The data presented here are for general guidance.

Table 2: Photophysical Properties of Selected Fluorogenic Tetrazine Probes

Many tetrazine-fluorophore conjugates exhibit fluorescence quenching that is relieved upon reaction with a dienophile, a phenomenon known as "turn-on" fluorescence. This property is highly advantageous for imaging applications as it minimizes background signal.

Fluorophore CoreTetrazine LinkageQuantum Yield (Φ) (Unreacted)Quantum Yield (Φ) (Reacted)Fold "Turn-On"Emission Max (nm) (Reacted)
BODIPY-FLPhenyl< 0.01~0.6> 100~515
BODIPY-TMR-XPhenyl< 0.01~0.4> 50~570
Silicon Rhodamine (SiR)Direct~0.007~0.3~45~670
CoumarinPhenyl~0.02~0.5~25~480
Huaxi-Fluor 5Thiophene-bridged~0.0030.30961642[2]

Note: Quantum yields and turn-on ratios are highly dependent on the specific molecular structure and the local environment.

Core Experimental Protocols

The following protocols provide a detailed methodology for common applications of tetrazine-based click chemistry.

Protocol for General Protein Labeling with a Tetrazine-NHS Ester

This protocol describes the labeling of a protein with a tetrazine moiety via reaction with primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Tetrazine-NHS ester (e.g., Methyltetrazine-NHS Ester)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., PD-10)

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Tetrazine-NHS Ester Stock Solution: Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted tetrazine reagent and quenching buffer by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by UV-Vis spectroscopy, measuring the absorbance of the protein (typically at 280 nm) and the tetrazine (typically around 520-540 nm).

Protocol for Live-Cell Imaging using a Pretargeting Approach

This protocol outlines a two-step "pretargeting" strategy for labeling a specific cellular target in live cells.

Materials:

  • Live cells cultured on glass-bottom dishes

  • Targeting molecule functionalized with a dienophile (e.g., an antibody-TCO conjugate)

  • Fluorogenic tetrazine probe (e.g., SiR-Tetrazine)

  • Cell culture medium

  • Imaging buffer (e.g., phenol (B47542) red-free medium)

  • Fluorescence microscope

Procedure:

  • Pretargeting Step:

    • Incubate the live cells with the dienophile-functionalized targeting molecule in cell culture medium for a predetermined time (e.g., 1-4 hours) to allow for binding to the cellular target.

    • Gently wash the cells three times with fresh, pre-warmed cell culture medium to remove any unbound targeting molecule.

  • Labeling Step:

    • Incubate the pretargeted cells with the fluorogenic tetrazine probe at a suitable concentration (typically 1-10 µM) in imaging buffer for 15-60 minutes at 37°C.

  • Imaging:

    • Gently wash the cells twice with fresh imaging buffer to remove any unbound tetrazine probe.

    • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore.

Visualization of Workflows and Logical Relationships

Graphviz diagrams are provided to illustrate key experimental workflows and logical decision-making processes in the application of tetrazine-based click chemistry.

experimental_workflow_pretargeting cluster_pretargeting Pretargeting Step cluster_labeling Labeling & Imaging start Start: Live Cells in Culture add_antibody_tco Incubate with Antibody-TCO Conjugate start->add_antibody_tco wash1 Wash to Remove Unbound Antibody-TCO add_antibody_tco->wash1 add_tetrazine_fluorophore Incubate with Fluorogenic Tetrazine Probe wash1->add_tetrazine_fluorophore Cells with TCO-labeled target wash2 Wash to Remove Unbound Probe add_tetrazine_fluorophore->wash2 image Fluorescence Microscopy wash2->image

Figure 1: Experimental workflow for pretargeted live-cell imaging.

decision_tree_tetrazine_selection cluster_application Application Requirements cluster_choices Recommended Pairs start Select Tetrazine-Dienophile Pair speed Need for Ultra-fast Kinetics? (e.g., in vivo imaging) start->speed stability Need for High Stability? (e.g., long incubations) start->stability fluorogenic Fluorogenic Readout Required? start->fluorogenic speed->stability No fast_pair sTCO + High-Reactivity Tetrazine (e.g., di-pyridyl) speed->fast_pair Yes stable_pair Norbornene + Stable Tetrazine (e.g., methyl-phenyl) stability->stable_pair Yes fluorogenic_probe Fluorophore-Quenched Tetrazine fluorogenic->fluorogenic_probe Yes

Figure 2: Decision tree for selecting a tetrazine-dienophile pair.

Applications in Signaling Pathway Research

While broadly applicable for labeling and imaging, tetrazine-based click chemistry is also a powerful tool for dissecting cellular signaling pathways.

  • GPCR Labeling and Tracking: The high speed and specificity of the tetrazine ligation have enabled the labeling of G protein-coupled receptors (GPCRs) on the surface of living cells.[3] This allows for the real-time tracking of receptor trafficking, internalization, and interaction with other proteins upon ligand binding.

  • Kinase Activity Probes: By designing TCO-functionalized kinase inhibitors, researchers can specifically label and identify the targets of these inhibitors within the complex cellular proteome. Subsequent reaction with a tetrazine-biotin (B11829199) or tetrazine-fluorophore probe allows for the enrichment and identification of target kinases or the visualization of their localization.

  • Probing Protein-Protein Interactions: The fluorogenic nature of some tetrazine ligations can be exploited to study protein-protein interactions.[4] By labeling two potentially interacting proteins with a tetrazine and a dienophile, a fluorescence signal is only generated when the two proteins come into close proximity, enabling the detection of their interaction in real-time.[4]

signaling_pathway_application cluster_strategy Strategy cluster_interaction Interaction & Detection proteinA Protein A (e.g., Kinase) labelA Label with Tetrazine proteinA->labelA proteinB Protein B (e.g., Substrate) labelB Label with Dienophile proteinB->labelB interaction Protein A-B Interaction labelA->interaction labelB->interaction click_reaction Proximity-Induced Click Reaction interaction->click_reaction detection Signal Generation (e.g., FRET, Turn-on Fluorescence) click_reaction->detection

Figure 3: Probing protein-protein interactions in a signaling pathway.

Conclusion and Future Outlook

Tetrazine-based click chemistry has firmly established itself as an indispensable tool in the arsenal (B13267) of chemical biologists and drug development professionals. Its unparalleled reaction kinetics and bioorthogonality have enabled a vast array of applications that were previously unimaginable. The continued development of new tetrazine and dienophile variants with tailored reactivity, stability, and fluorogenic properties will undoubtedly expand the scope of this powerful chemistry. Future innovations are likely to focus on the development of multi-component, orthogonal click reactions for simultaneous tracking of multiple biological processes, as well as the design of "click-to-release" systems for the precise spatiotemporal control of drug activation. As our understanding of complex biological systems deepens, tetrazine-based click chemistry will continue to be a key enabling technology, providing the means to visualize, manipulate, and ultimately comprehend the intricate molecular dance of life.

References

Methodological & Application

Application Notes and Protocols for Methyltetrazine-Acid Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of a methyltetrazine-acid to an antibody. This method is a cornerstone of modern bioconjugation, enabling the site-specific labeling of antibodies for a variety of applications, including the development of antibody-drug conjugates (ADCs), in vivo imaging agents, and diagnostic reagents. The protocol is based on the robust and widely used carbodiimide (B86325) chemistry to activate the carboxylic acid of the methyltetrazine moiety, followed by its covalent attachment to primary amines on the antibody.

The core of this methodology lies in a two-part process. First, the this compound is activated to a more reactive N-hydroxysuccinimide (NHS) ester. This is typically achieved using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] This activated methyltetrazine-NHS ester can then efficiently react with primary amines, such as the side chain of lysine (B10760008) residues on an antibody, to form a stable amide bond.[]

The resulting methyltetrazine-labeled antibody is a versatile tool for "click chemistry," a type of bioorthogonal reaction. Specifically, the tetrazine group can rapidly and selectively react with a trans-cyclooctene (B1233481) (TCO) group in a reaction known as the inverse-electron-demand Diels-Alder cycloaddition (IEDDA).[4] This allows for the precise and efficient attachment of a second molecule of interest (e.g., a drug, a fluorescent probe, or an imaging agent) that has been pre-functionalized with a TCO group.

Quantitative Data Summary

The efficiency of the conjugation process is critical and can be assessed by several parameters. The following table summarizes typical quantitative data obtained during methyltetrazine-antibody conjugation.

ParameterTypical RangeMethod of DeterminationNotes
Degree of Labeling (DOL) 2 - 8UV-Vis Spectroscopy, Mass Spectrometry (LC-MS)The optimal DOL is application-dependent. Higher ratios can sometimes negatively impact antibody function.[5]
Antibody Recovery Yield 70 - 95%UV-Vis Spectroscopy (A280), BCA AssayRecovery is dependent on the purification method used (e.g., dialysis, spin desalting columns).[5]
Purity of Conjugate > 95%SDS-PAGE, Size Exclusion Chromatography (SEC)Assesses the removal of unconjugated methyltetrazine and antibody aggregates.
Stability of Conjugate Stable for > 1 month at 4°CFunctional Assays (e.g., ELISA), HPLCMethyltetrazine-modified antibodies show good stability when stored properly.[4]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the conjugation of this compound to an antibody.

Part 1: Activation of this compound to Methyltetrazine-NHS Ester

This protocol describes the conversion of a methyltetrazine-carboxylic acid to its amine-reactive NHS ester using EDC and NHS.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0[6]

Procedure:

  • Prepare Reagents: Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent condensation.[2]

  • Dissolve this compound: Dissolve the this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

  • Activation Reaction:

    • In a clean, dry reaction vial, add the dissolved this compound.

    • Add a 1.5 to 2-fold molar excess of EDC and a 2.5 to 3-fold molar excess of NHS/Sulfo-NHS relative to the this compound.[7]

    • If performing the reaction in an aqueous environment with Sulfo-NHS, use the Activation Buffer.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[8]

  • Use Immediately: The resulting methyltetrazine-NHS ester is sensitive to hydrolysis and should be used immediately in the antibody conjugation reaction. Do not store the activated ester solution.[9]

Part 2: Antibody Preparation

Proper preparation of the antibody is crucial for successful conjugation. This involves removing any interfering substances from the antibody storage buffer.

Materials:

  • Antibody solution

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns) or Dialysis Cassettes (10K MWCO)[5][10]

Procedure:

  • Buffer Exchange: The antibody must be in an amine-free buffer, such as PBS, at a pH of 7.2-8.5 for the conjugation reaction.[] Buffers containing primary amines like Tris or glycine (B1666218) will compete with the antibody for reaction with the NHS ester and must be removed.[9]

    • Using Spin Desalting Columns: Follow the manufacturer's protocol to exchange the antibody buffer to PBS. This method is rapid and results in high recovery.

    • Using Dialysis: Dialyze the antibody solution against PBS at 4°C for at least 4 hours, with at least two buffer changes.

  • Determine Antibody Concentration: After buffer exchange, measure the antibody concentration using a spectrophotometer at 280 nm (A280) or a protein concentration assay (e.g., BCA assay).[11]

  • Adjust Concentration: Adjust the antibody concentration to 2-10 mg/mL in PBS.[12]

Part 3: Conjugation of Methyltetrazine-NHS Ester to Antibody

This protocol details the reaction between the activated methyltetrazine-NHS ester and the prepared antibody.

Materials:

  • Prepared antibody solution (in PBS, pH 7.2-8.5)

  • Freshly prepared Methyltetrazine-NHS ester solution

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[2]

Procedure:

  • Reaction Setup:

    • In a reaction tube, add the prepared antibody solution.

    • Slowly add a 10- to 20-fold molar excess of the freshly prepared methyltetrazine-NHS ester solution to the antibody solution while gently vortexing.[5] The final concentration of organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume.[9]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[9][11] Protect the reaction from light if the methyltetrazine derivative is light-sensitive.

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted methyltetrazine-NHS ester.[2] Incubate for 15-30 minutes at room temperature.

Part 4: Purification of the Methyltetrazine-Antibody Conjugate

Purification is necessary to remove unreacted methyltetrazine and other small molecules from the conjugated antibody.

Materials:

  • Quenched reaction mixture

  • Spin Desalting Columns or Dialysis Cassettes

  • PBS, pH 7.2-7.4

Procedure:

  • Purification:

    • Using Spin Desalting Columns: Purify the conjugate according to the manufacturer's instructions, exchanging the buffer to PBS. This is the recommended method for rapid and efficient purification.[13]

    • Using Dialysis: Dialyze the reaction mixture against PBS at 4°C for at least 24 hours, with several buffer changes.

  • Characterization:

    • Determine Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the specific wavelength for the methyltetrazine moiety if it has a distinct absorbance. Alternatively, and more accurately, the DOL can be determined by mass spectrometry (LC-MS).[5]

    • Assess Purity: Analyze the purified conjugate by SDS-PAGE to check for integrity and aggregation. Size-exclusion chromatography (SEC-HPLC) can also be used to assess purity and aggregation.

  • Storage: Store the purified methyltetrazine-antibody conjugate at 4°C for short-term use or at -20°C or -80°C in a storage buffer containing a cryoprotectant (e.g., glycerol) for long-term storage.

Visualizations

Signaling Pathway and Experimental Workflows

Methyltetrazine_Acid_Activation cluster_activation Part 1: Activation of this compound MTZ_Acid This compound Reactive_Intermediate O-acylisourea intermediate MTZ_Acid->Reactive_Intermediate + EDC EDC_NHS EDC + NHS/Sulfo-NHS MTZ_NHS Methyltetrazine-NHS Ester Reactive_Intermediate->MTZ_NHS + NHS/Sulfo-NHS Antibody_Conjugation_Workflow cluster_prep Part 2: Antibody Preparation cluster_conjugation Part 3: Conjugation Reaction cluster_purification Part 4: Purification & Analysis Start_Ab Stock Antibody (with interfering substances) Buffer_Exchange Buffer Exchange (Dialysis or Desalting Column) Start_Ab->Buffer_Exchange Prepared_Ab Purified Antibody (in amine-free buffer) Buffer_Exchange->Prepared_Ab Conjugation Conjugation Reaction (pH 7.2-8.5) Prepared_Ab->Conjugation MTZ_NHS_input Methyltetrazine-NHS Ester (from Part 1) MTZ_NHS_input->Conjugation Quenching Quenching (Tris or Glycine) Conjugation->Quenching Purify Purification (Desalting or Dialysis) Quenching->Purify Final_Product Methyltetrazine-Antibody Conjugate Purify->Final_Product Analysis Characterization (DOL, Purity) Final_Product->Analysis Bioorthogonal_Reaction_Principle cluster_bioorthogonal Bioorthogonal 'Click' Chemistry MTZ_Ab Methyltetrazine- Antibody Conjugate Final_ADC Antibody-Drug Conjugate (or other labeled Ab) MTZ_Ab->Final_ADC IEDDA Reaction (fast, specific) TCO_Molecule TCO-functionalized Molecule (e.g., Drug) TCO_Molecule->Final_ADC

References

Application Notes and Protocols for Labeling Proteins with Methyltetrazine-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has revolutionized the study of biomolecules in their native environments. The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained trans-cyclooctenes (TCO) is a cornerstone of this field, prized for its exceptionally fast reaction kinetics and high specificity.[1][2] This document provides detailed protocols for the covalent labeling of proteins with methyltetrazine-acid, a crucial first step for enabling downstream applications such as cellular imaging, pre-targeted drug delivery, and the construction of well-defined protein conjugates.[3][4]

This compound is conjugated to proteins through the formation of stable amide bonds with primary amines, primarily the ε-amine of lysine (B10760008) residues and the N-terminal α-amine. This is typically achieved by activating the carboxylic acid of methyltetrazine with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3] The resulting NHS ester of methyltetrazine is a semi-stable, amine-reactive intermediate that efficiently labels proteins in aqueous media.[3] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in the methyltetrazine reagent is common to enhance water solubility and minimize steric hindrance.[3]

Principle of the Reaction

The labeling process is a two-step chemical reaction:

  • Activation of this compound: EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Formation of a Stable NHS Ester and Protein Conjugation: The O-acylisourea intermediate reacts with NHS (or Sulfo-NHS) to form a more stable, amine-reactive NHS ester. This activated methyltetrazine reagent then reacts with primary amines on the protein to form a stable amide bond, releasing NHS.

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for Protein Labeling with Activated this compound
ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.[5]
Molar Excess of Methyltetrazine-NHS Ester 5 - 20 foldThe optimal ratio is protein-dependent and should be determined empirically.
Reaction pH 7.2 - 8.5pH below 7.2 reduces amine reactivity; pH above 8.5 increases hydrolysis of the NHS ester.[6]
Reaction Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can minimize hydrolysis of the NHS ester but may require longer incubation times.[6]
Reaction Time 1 - 4 hoursCan be extended to overnight at 4°C.[6]
Reaction Buffer Amine-free (e.g., PBS, MES, HEPES)Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for the labeling reagent.[6]
Quenching Reagent 1 M Tris-HCl, pH 8.0 or 1 M GlycineTo stop the reaction by consuming excess NHS ester.
Table 2: Characterization Parameters for Methyltetrazine-Labeled Proteins
ParameterMethodTypical Values/Notes
Degree of Labeling (DOL) UV-Vis SpectrophotometryTypically 1-5 tetrazines per antibody. Can be calculated using the absorbance of the protein (280 nm) and the tetrazine (~520-540 nm).[7][8]
Mass Spectrometry (MALDI-TOF or ESI-MS)Provides a precise mass of the conjugate, allowing for accurate determination of the number of attached labels.[4]
Purity SDS-PAGELabeled protein should run as a single band, possibly with a slight shift in molecular weight compared to the unlabeled protein.
Size-Exclusion Chromatography (SEC)To remove aggregates and confirm a homogenous product.
Immunoreactivity ELISA or Flow CytometryTo confirm that the biological activity of the protein (e.g., an antibody) is retained after labeling.

Experimental Protocols

Protocol 1: Two-Step Labeling of a Protein with this compound using EDC/NHS

This protocol describes the activation of this compound and subsequent conjugation to a protein, such as an antibody.

Materials:

  • Protein of interest (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound (or a PEGylated version like Methyltetrazine-PEG4-acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Labeling Buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Protein Preparation:

    • Prepare a solution of the protein at 2-5 mg/mL in ice-cold PBS, pH 7.4.

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS using a desalting column.

  • Preparation of Reagents (prepare immediately before use):

    • Allow EDC-HCl and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture contamination.

    • Prepare a 10 mM solution of this compound in anhydrous DMSO.

    • Prepare 100 mM solutions of EDC-HCl and Sulfo-NHS in Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine:

      • 10 µL of 10 mM this compound solution

      • 50 µL of 100 mM EDC-HCl solution

      • 50 µL of 100 mM Sulfo-NHS solution

    • Vortex briefly and incubate for 15-30 minutes at room temperature.

  • Protein Labeling:

    • Add the activated methyltetrazine-NHS ester solution to the protein solution. A 10-20 fold molar excess of the methyltetrazine reagent to the protein is a good starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM (e.g., add 50 µL of 1 M Tris-HCl to a 1 mL reaction).

    • Incubate for 15 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove excess, unreacted methyltetrazine reagent and byproducts using a desalting column equilibrated with PBS, pH 7.4. Follow the manufacturer's instructions for the desalting column.

  • Characterization:

    • Determine the protein concentration and the Degree of Labeling (DOL) using UV-Vis spectrophotometry. Measure the absorbance at 280 nm (for the protein) and at ~525 nm (for the methyltetrazine).

    • The DOL can be calculated using the following formula: DOL = (A525 / εTetrazine) / ((A280 - (A525 * CF280)) / εProtein)

      • εTetrazine: Molar extinction coefficient of methyltetrazine (~450 M-1cm-1 at 525 nm)[7]

      • εProtein: Molar extinction coefficient of the protein at 280 nm

      • CF280: Correction factor for the absorbance of the tetrazine at 280 nm (A280/A525)

    • Confirm the successful conjugation and purity by SDS-PAGE and/or mass spectrometry.

Protocol 2: Bioorthogonal Reaction with a TCO-Containing Molecule

This protocol describes the reaction of the methyltetrazine-labeled protein with a trans-cyclooctene (B1233481) (TCO)-modified molecule (e.g., a fluorescent dye, a drug molecule).

Materials:

  • Methyltetrazine-labeled protein (from Protocol 1)

  • TCO-containing molecule (e.g., TCO-PEG4-FITC)

  • PBS, pH 7.4

  • Anhydrous DMSO

Procedure:

  • Preparation of TCO-reagent:

    • Prepare a 1-5 mM stock solution of the TCO-containing molecule in anhydrous DMSO.

  • IEDDA Reaction:

    • To the solution of the methyltetrazine-labeled protein in PBS, add a 1.5-3 fold molar excess of the TCO-reagent solution.

    • The reaction is typically very fast and can be complete within 30-60 minutes at room temperature.[2]

  • Purification of the Final Conjugate (if necessary):

    • If removal of the excess TCO-reagent is required, use a desalting column equilibrated with PBS, pH 7.4.

  • Characterization:

    • Confirm the formation of the final conjugate using SDS-PAGE (e.g., with in-gel fluorescence if a fluorescent TCO-dye was used) and/or mass spectrometry.

Visualizations

G cluster_activation Step 1: Activation of this compound cluster_labeling Step 2: Protein Labeling cluster_purification Step 3: Purification cluster_characterization Step 4: Characterization MeTz_Acid This compound Activated_Ester Methyltetrazine-NHS Ester (amine-reactive) MeTz_Acid->Activated_Ester 15-30 min, RT EDC_NHS EDC + Sulfo-NHS in MES Buffer, pH 6.0 EDC_NHS->Activated_Ester Labeled_Protein Methyltetrazine-Labeled Protein Activated_Ester->Labeled_Protein 1-2 hr, RT in PBS, pH 7.4-8.0 Protein Protein with Primary Amines (e.g., Antibody) Protein->Labeled_Protein Quench Quenching (e.g., Tris Buffer) Labeled_Protein->Quench Desalting Size-Exclusion Chromatography (Desalting Column) Quench->Desalting Purified_Product Purified Methyltetrazine- Labeled Protein Desalting->Purified_Product UV_Vis UV-Vis Spectrophotometry (DOL Calculation) Purified_Product->UV_Vis MS Mass Spectrometry Purified_Product->MS SDS_PAGE SDS-PAGE Purified_Product->SDS_PAGE

Caption: Workflow for labeling proteins with this compound.

G cluster_pretargeting Step 1: Pre-targeting cluster_clearance Step 2: Clearance cluster_imaging Step 3: Imaging Agent Injection cluster_click Step 4: In Vivo Click Reaction & Imaging MeTz_Ab Methyltetrazine-Labeled Antibody (MeTz-Ab) Tumor_Cell Tumor Cell with Surface Antigen MeTz_Ab->Tumor_Cell Injection and Accumulation at Tumor Site Clearance Unbound MeTz-Ab Cleared from Circulation Tumor_Cell->Clearance Click_Reaction Rapid IEDDA Reaction at Tumor Site Tumor_Cell->Click_Reaction TCO_Probe TCO-Radiolabeled Probe (e.g., TCO-18F) TCO_Probe->Tumor_Cell Systemic Injection PET_Imaging PET Imaging Click_Reaction->PET_Imaging Signal Amplification at Target Site

Caption: Pre-targeted imaging workflow using a methyltetrazine-labeled antibody.

References

Application Notes and Protocols for Live Cell Imaging Using Methyltetrazine-Acid Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing methyltetrazine-acid probes for live cell imaging. This technology leverages the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction, to enable highly specific and efficient labeling of biomolecules in their native cellular environment. The protocols and data presented herein are intended to facilitate the successful application of this powerful technique in academic research and drug development.

Introduction

Live cell imaging is a critical tool for understanding dynamic cellular processes. This compound probes, in conjunction with dienophiles like trans-cyclooctene (B1233481) (TCO), offer a robust method for fluorescently labeling specific targets within living cells. The iEDDA reaction between a tetrazine and a TCO is exceptionally fast and bioorthogonal, meaning it occurs rapidly at physiological conditions without interfering with native cellular processes.[1] This two-step labeling approach provides high signal-to-noise ratios and is suitable for a variety of applications, including protein tracking, monitoring enzyme activity, and visualizing signaling pathways.

Methyltetrazine derivatives are often favored for in vivo and live-cell applications due to their optimal balance of rapid reaction kinetics and stability in aqueous environments.[1] This document will provide an overview of the key considerations for using this compound probes, comparative data on different tetrazine derivatives, detailed experimental protocols, and visualizations of relevant workflows and pathways.

Data Presentation: Quantitative Comparison of Tetrazine Derivatives

The choice of tetrazine derivative is critical for the success of a live cell imaging experiment. The following table summarizes key performance indicators for methyltetrazine compared to other common tetrazine derivatives, highlighting its suitability for in vivo applications.

PropertyMethyltetrazineH-TetrazinePhenyl-Tetrazinetert-Butyl-TetrazineReferences
**Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) **~1,000 - 10,332Up to 30,000~1,000Slower than methyltetrazine[1]
In Vivo Stability HighLowModerateVery High[1]
Calculated logD₇.₄ -0.5 to -3.0 (depending on conjugate)More HydrophilicMore LipophilicMore Lipophilic[1]

Key Advantages of Methyltetrazine:

  • Optimal Balance of Reactivity and Stability: While H-tetrazine exhibits the fastest reaction kinetics, it has poor stability in aqueous solutions, which can be a limitation for long-term live-cell imaging.[1] Methyltetrazine provides a balance of a rapid reaction rate and high stability, ensuring efficient labeling in complex biological environments.[1]

Experimental Protocols

Here we provide detailed protocols for two common applications of this compound probes in live cell imaging: pre-targeted antibody labeling and activity-based protein profiling.

Protocol 1: Pre-targeted Live Cell Imaging with a TCO-Modified Antibody

This protocol describes a two-step labeling strategy where a TCO-modified antibody is first used to target a specific cell surface protein, followed by the introduction of a methyltetrazine-fluorophore probe.

Materials:

  • Cells expressing the target surface protein

  • Primary antibody specific to the target protein

  • TCO-NHS ester

  • This compound conjugated to a fluorescent dye (e.g., Methyltetrazine-PEG4-Fluorophore)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Fluorescence microscope

Procedure:

Step 1: Preparation of TCO-Modified Antibody

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • TCO-NHS Ester Solution: Immediately before use, dissolve the TCO-NHS ester in a small amount of anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the antibody solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the TCO-conjugated antibody from the unreacted TCO-NHS ester using a desalting column or dialysis.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody (280 nm) and the TCO group (if it has a characteristic absorbance) or by using mass spectrometry.

Step 2: Live Cell Labeling

  • Cell Culture: Culture cells to the desired confluency in a suitable imaging dish (e.g., glass-bottom dish).

  • Antibody Incubation: Incubate the cells with the TCO-modified antibody in cell culture medium for 1 hour at 37°C. The optimal antibody concentration should be determined empirically.

  • Washing: Wash the cells three times with pre-warmed PBS to remove any unbound antibody.

  • Methyltetrazine-Fluorophore Incubation: Add the methyltetrazine-fluorophore probe to the cells in fresh, pre-warmed cell culture medium. A typical starting concentration is 1-10 µM.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Washing: Wash the cells twice with pre-warmed imaging medium.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 2: Activity-Based Protein Profiling (ABPP) in Live Cells

This protocol outlines the use of a methyltetrazine-containing activity-based probe (ABP) to label active enzymes in live cells, followed by reaction with a TCO-fluorophore for visualization.[2]

Materials:

  • Live cells (e.g., Jurkat T-cells)

  • Methyltetrazine-containing activity-based probe (e.g., targeting a specific class of enzymes)[2]

  • TCO-conjugated fluorophore (e.g., sCy5-TCO)

  • Cell culture medium

  • Lysis buffer

  • Fluorescence gel scanner or microscope

Procedure:

  • Cell Treatment with ABP: Incubate live cells with the methyltetrazine-ABP at a suitable concentration (e.g., 2 µM) for a specific duration (e.g., 2 hours) in cell culture medium.[2]

  • Cell Lysis: After incubation, wash the cells with PBS and then lyse the cells using an appropriate lysis buffer.

  • TCO-Fluorophore Reaction: Incubate the cell lysates with a TCO-conjugated fluorophore (e.g., 2 µM of sCy5-TCO) for 30 minutes.[2]

  • Analysis by Gel Electrophoresis:

    • Separate the labeled proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteins using a fluorescence gel scanner.

  • Analysis by Microscopy (for intact cells):

    • If a cell-permeable TCO-fluorophore is used, cells can be imaged directly after incubation with the fluorophore and washing.

Visualizations

Signaling Pathway Example: Simplified HER2 Signaling

Methyltetrazine probes can be used to study signaling pathways by targeting specific proteins. For example, a TCO-modified antibody against the HER2 receptor can be used for pre-targeting, followed by a methyltetrazine-conjugated imaging agent or therapeutic.

HER2_Signaling HER2 HER2 Receptor PI3K PI3K HER2->PI3K TCO_Ab TCO-Antibody TCO_Ab->HER2 Binds MeTz_Probe Methyltetrazine-Probe MeTz_Probe->TCO_Ab iEDDA Reaction Akt Akt PI3K->Akt Downstream Downstream Signaling Akt->Downstream

Caption: Simplified HER2 signaling pathway targeted by a TCO-antibody and methyltetrazine-probe.

Experimental Workflow: Pre-targeted Live Cell Imaging

The following diagram illustrates the general workflow for the pre-targeted imaging experiment described in Protocol 1.

Pretargeted_Workflow Start Start: Culture Cells Incubate_Ab Incubate with TCO-Antibody Start->Incubate_Ab Wash1 Wash (x3) Incubate_Ab->Wash1 Incubate_Probe Incubate with Methyltetrazine-Fluorophore Wash1->Incubate_Probe Wash2 Wash (x2) Incubate_Probe->Wash2 Image Fluorescence Microscopy Wash2->Image End End: Analyze Data Image->End

Caption: Workflow for pre-targeted live cell imaging using a TCO-antibody and methyltetrazine-probe.

Logical Relationship: iEDDA Bioorthogonal Reaction

This diagram illustrates the inverse-electron-demand Diels-Alder (iEDDA) reaction, which is the core chemical principle behind the use of methyltetrazine probes.

iEDDA_Reaction Reactants Methyltetrazine + TCO (trans-cyclooctene) Product Dihydropyridazine Adduct Reactants->Product iEDDA Cycloaddition N2 N₂ (gas)

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction between methyltetrazine and TCO.

References

Application Notes and Protocols for In Vivo Protein Labeling using Methyltetrazine-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-acid is a key reagent in the field of bioorthogonal chemistry, enabling the precise and efficient labeling of proteins within living organisms. Its utility stems from the inverse-electron-demand Diels-Alder (IEDDA) reaction, a fast and highly specific "click chemistry" reaction with strained dienophiles like trans-cyclooctene (B1233481) (TCO).[1][2] This technology has profound implications for basic research, diagnostics, and the development of targeted therapeutics.[2][3]

The methyltetrazine moiety provides an optimal balance of rapid reaction kinetics and stability in complex biological environments, making it superior to many other tetrazine derivatives for in vivo applications.[1] When coupled with a carboxylic acid group, it becomes a versatile building block for conjugation to amine-containing molecules, including proteins, antibodies, and nanoparticles, often through the formation of a stable amide bond.[4][5][6] These application notes provide a comprehensive guide to using this compound for in vivo protein labeling, including quantitative data, detailed experimental protocols, and visualizations of key workflows and pathways.

Principle of the Reaction

The core of the labeling strategy is the IEDDA cycloaddition between the electron-deficient methyltetrazine ring and the strained double bond of a TCO derivative.[2] This [4+2] cycloaddition is exceptionally fast, proceeds without the need for a catalyst, and forms a stable dihydropyridazine (B8628806) linkage with the release of nitrogen gas.[2] The high selectivity of this reaction ensures minimal off-target effects, as neither tetrazines nor TCOs react with native biological functional groups.[2]

Key Advantages for In Vivo Applications

  • Biocompatibility: The reaction occurs efficiently under physiological conditions (pH, temperature) without the need for cytotoxic catalysts like copper.[2][3]

  • Rapid Kinetics: The IEDDA reaction between methyltetrazine and TCO is one of the fastest bioorthogonal reactions known, enabling efficient labeling at low concentrations of reagents.[3][7][8]

  • High Selectivity: The reaction partners are highly specific for each other, minimizing off-target labeling and associated toxicity.[2][3]

  • Stability: Methyltetrazine exhibits high stability in biological media compared to other tetrazine derivatives, which is crucial for successful long-term in vivo studies.[1]

Quantitative Data

The efficiency of in vivo protein labeling with this compound is dependent on the reaction kinetics and the stability of the reagents. The following tables summarize key quantitative data for the methyltetrazine-TCO ligation.

Table 1: Comparison of Second-Order Rate Constants for Tetrazine Derivatives with TCO

Tetrazine DerivativeSecond-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹)Key CharacteristicsReferences
Methyltetrazine ~1,000 - 10,332 Optimal balance of reactivity and stability [1]
H-TetrazineUp to 30,000Fastest kinetics, but low in vivo stability[1]
Phenyl-Tetrazine~1,000Moderate stability[1]
tert-Butyl-TetrazineSlower than methyltetrazineVery high stability, but slower kinetics[1]

Table 2: In Vitro and In Vivo Reaction Kinetics of a Genetically Encoded Tetrazine Amino Acid with a Strained trans-Cyclooctene (sTCO)

ConditionSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
In Vitro (PBS, pH 7, 22°C)880 ± 10[9]
In Vivo (E. coli)330 ± 20[9]

Experimental Protocols

Protocol 1: In Vitro Stability Assay of Methyltetrazine Derivatives in Serum

This protocol assesses the stability of a methyltetrazine derivative in a biological medium, which is a critical parameter for in vivo applications.[1]

Materials:

  • Methyltetrazine derivative

  • Fetal Bovine Serum (FBS) or human serum

  • Dulbecco's Modified Eagle Medium (DMEM)

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • Incubator at 37°C

  • Cold acetonitrile

  • Suitable solvent for the tetrazine derivative (e.g., DMSO)

Procedure:

  • Prepare a stock solution of the methyltetrazine derivative in a suitable solvent (e.g., DMSO).

  • Dilute the tetrazine stock solution into DMEM containing 10% FBS to a final concentration of 100 µM.

  • Incubate the solution at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot of the mixture.

  • Precipitate the proteins by adding an equal volume of cold acetonitrile.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Analyze the supernatant by HPLC to quantify the remaining tetrazine derivative.

Protocol 2: General Workflow for In Vivo Pretargeted PET Imaging

This protocol outlines a general procedure for in vivo Positron Emission Tomography (PET) imaging using the methyltetrazine-TCO ligation for pretargeting applications.[1]

Materials:

  • Tumor-bearing animal model (e.g., mice with xenografts)

  • Antibody-TCO conjugate targeting a tumor-specific antigen

  • ¹⁸F-labeled methyltetrazine derivative

  • PET/CT scanner

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Pretargeting: Administer the antibody-TCO conjugate to the tumor-bearing mice via intravenous injection (e.g., tail vein).

  • Accumulation and Clearance: Allow the antibody-TCO conjugate to accumulate at the tumor site and clear from the circulation. The time required for this step depends on the pharmacokinetics of the antibody conjugate.

  • Probe Administration: Inject the ¹⁸F-labeled methyltetrazine derivative intravenously. The tetrazine will rapidly react with the TCO-modified antibody at the tumor site.

  • Imaging: After a short incubation period to allow for the clearance of the unbound radiolabeled tetrazine, perform PET/CT imaging to visualize the tumor.

Visualizations

Experimental Workflow for In Vivo Pretargeted Imaging

G cluster_0 Step 1: Pretargeting cluster_1 Step 2: Accumulation & Clearance cluster_2 Step 3: Probe Administration cluster_3 Step 4: In Vivo Ligation & Imaging A Administer Antibody-TCO Conjugate B Antibody-TCO localizes to tumor site A->B C Unbound Antibody-TCO clears from circulation B->C D Inject Radiolabeled Methyltetrazine C->D E IEDDA Reaction at Tumor Site D->E F PET/CT Imaging E->F

Caption: A typical experimental workflow for in vivo pretargeted imaging.

Simplified Signaling Pathway for Targeted Drug Delivery

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade HER2 HER2 Receptor Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) HER2->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Antibody Anti-HER2 Antibody-TCO Antibody->HER2 Binds to Drug Methyltetrazine-Drug Drug->Proliferation Inhibits Drug->Antibody IEDDA Ligation (In Vivo)

Caption: Simplified HER2 signaling pathway targeted by an antibody-drug conjugate.[2]

Conclusion

This compound is a powerful and versatile tool for in vivo protein labeling, offering a unique combination of rapid kinetics, high specificity, and biocompatibility.[1][2] Its application in pretargeted imaging and targeted drug delivery holds immense promise for advancing both fundamental biological research and the development of novel diagnostics and therapeutics. The protocols and data presented here provide a foundation for researchers to effectively utilize this cutting-edge bioorthogonal chemistry in their in vivo studies.

References

Application Notes and Protocols for Methyltetrazine-Acid and TCO Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse electron demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a trans-cyclooctene (B1233481) (TCO) is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction kinetics and its ability to proceed within complex biological systems without interfering with native biochemical processes.[1][2] This "click chemistry" reaction has found widespread applications in bioconjugation, live-cell imaging, drug delivery, and diagnostics.[1][3]

Methyltetrazine-acid is a versatile building block that allows for the introduction of a methyltetrazine moiety onto a molecule of interest through a stable amide bond. The carboxylic acid group can be activated to react with primary amines on proteins, peptides, antibodies, or other biomolecules.[4] Following conjugation, the methyltetrazine-labeled molecule can be rapidly and specifically "clicked" to a TCO-modified counterpart, even at low concentrations.[5]

These application notes provide detailed protocols for the use of this compound in a two-step bioconjugation strategy involving an initial amine coupling followed by the tetrazine-TCO click reaction.

Reaction Principle

The overall experimental workflow involves two key chemical transformations:

  • Amide Coupling: The carboxylic acid of this compound is first activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a semi-stable NHS ester that readily reacts with primary amines (-NH2) on a target molecule to form a stable amide bond.[6][7]

  • Tetrazine-TCO Ligation: The newly formed methyltetrazine-labeled molecule is then reacted with a molecule bearing a trans-cyclooctene (TCO) group. This triggers a rapid and irreversible iEDDA cycloaddition, forming a stable dihydropyridazine (B8628806) linkage and releasing nitrogen gas as the only byproduct.[5]

cluster_0 Amide Bond Formation cluster_1 Click Chemistry This compound This compound Activated_Ester Methyltetrazine-NHS Ester (amine-reactive) This compound->Activated_Ester + EDC_NHS EDC / NHS EDC_NHS->Activated_Ester Tetrazine_Conjugate Methyltetrazine-Molecule Activated_Ester->Tetrazine_Conjugate + Amine_Molecule Molecule-NH2 Amine_Molecule->Tetrazine_Conjugate Final_Conjugate Final Conjugate Tetrazine_Conjugate->Final_Conjugate + TCO_Molecule TCO-Molecule TCO_Molecule->Final_Conjugate

Figure 1: Reaction scheme for this compound conjugation.

Data Presentation

The kinetics of the tetrazine-TCO reaction are a key advantage of this chemistry. The second-order rate constants are exceptionally high, making it one of the fastest bioorthogonal reactions available.[8] The stability of the reactants and the final conjugate are also critical for successful applications.

Parameter Value Conditions Reference
Second-Order Rate Constant (k₂) 1,000 - 30,000 M⁻¹s⁻¹Aqueous buffer (e.g., PBS), 37°C[9][10]
Methyltetrazine Stability HighPhysiological conditions (aqueous buffer, 37°C)[11][12]
TCO Stability Moderate to High (derivative dependent)Can be sensitive to thiols and prolonged storage; stable for hours to days in physiological buffer[13]
Adduct Stability HighStable under physiological conditions[1]

Note: The exact reaction rate can vary depending on the specific methyltetrazine and TCO derivatives used, as well as the reaction solvent.[9]

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Protein

This protocol describes the preparation of a methyltetrazine-labeled protein from this compound.

Materials:

  • This compound

  • Amine-containing protein (e.g., antibody, enzyme)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.

    • Prepare a 100 mg/mL solution of EDC in water.

    • Prepare a 100 mg/mL solution of NHS or Sulfo-NHS in water.

    • Note: Prepare EDC and NHS/Sulfo-NHS solutions immediately before use as they are moisture-sensitive.

  • Activate this compound:

    • In a microcentrifuge tube, combine 10 µL of 10 mM this compound with 100 µL of Activation Buffer.

    • Add 2 µL of the 100 mg/mL EDC solution and 4 µL of the 100 mg/mL NHS/Sulfo-NHS solution.

    • Incubate at room temperature for 15-30 minutes.

  • Prepare Protein:

    • Dissolve the amine-containing protein in Conjugation Buffer to a concentration of 1-10 mg/mL.

    • Note: Ensure the buffer is free of primary amines (e.g., Tris) as they will compete for reaction with the activated methyltetrazine.

  • Conjugation:

    • Add the activated this compound solution to the protein solution. A 10-20 fold molar excess of the activated tetrazine to the protein is a good starting point, but the optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench Reaction:

    • Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS-ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted methyltetrazine and quenching reagents using a desalting column equilibrated with PBS.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (typically at 280 nm) and the methyltetrazine (typically around 520 nm).

    • Store the methyltetrazine-labeled protein at 4°C or -20°C.

Protocol 2: TCO Labeling of a Second Protein

This protocol describes the labeling of a protein with a TCO-NHS ester.

Materials:

  • TCO-NHS ester (e.g., TCO-PEG-NHS)

  • Amine-containing protein

  • Conjugation Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMF or DMSO

  • Desalting columns

Procedure:

  • Prepare Stock Solution:

    • Dissolve the TCO-NHS ester in anhydrous DMF or DMSO to a final concentration of 10 mM immediately before use.

  • Prepare Protein:

    • Dissolve the protein in Conjugation Buffer to a concentration of 1-10 mg/mL.

  • Conjugation:

    • Add a 10-20 fold molar excess of the TCO-NHS ester solution to the protein solution.

    • Incubate for 30-60 minutes at room temperature.

  • Quench and Purify:

    • Follow steps 5 and 6 from Protocol 1 to quench the reaction and purify the TCO-labeled protein.

  • Characterization and Storage:

    • Characterize the TCO-labeled protein.

    • Store at 4°C.

Protocol 3: Methyltetrazine-TCO Click Chemistry Reaction

This protocol describes the final click reaction between the methyltetrazine-labeled protein and the TCO-labeled protein.

Materials:

  • Methyltetrazine-labeled protein (from Protocol 1)

  • TCO-labeled protein (from Protocol 2)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reactant Preparation:

    • Ensure both the methyltetrazine-labeled and TCO-labeled proteins are in the Reaction Buffer.

  • Click Reaction:

    • Mix the two protein solutions. A 1:1 molar ratio is a good starting point, but a slight excess (1.05 to 1.5-fold) of the tetrazine-labeled protein can be beneficial.[8]

    • Incubate the reaction mixture for 30-60 minutes at room temperature.[8] The reaction is often complete within this timeframe due to the fast kinetics.

  • Analysis and Purification (Optional):

    • The progress of the reaction can be monitored by the disappearance of the methyltetrazine's characteristic color and absorbance around 520 nm.[5]

    • The final conjugate can be analyzed by SDS-PAGE, which should show a new band at a higher molecular weight corresponding to the conjugated product.

    • If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.[8]

  • Storage:

    • Store the final conjugate at 4°C.[8]

Experimental Workflow Diagram

p1_start Start: This compound & Amine-Protein 1 p1_activate Activate Acid (EDC/NHS) p1_start->p1_activate p1_conjugate Amide Conjugation p1_activate->p1_conjugate p1_purify Purify (Desalting) p1_conjugate->p1_purify p1_product Tetrazine-Protein 1 p1_purify->p1_product click_reaction Click Reaction: Mix Tetrazine-Protein 1 & TCO-Protein 2 p1_product->click_reaction p2_start Start: TCO-NHS Ester & Amine-Protein 2 p2_conjugate Amine Conjugation p2_start->p2_conjugate p2_purify Purify (Desalting) p2_conjugate->p2_purify p2_product TCO-Protein 2 p2_purify->p2_product p2_product->click_reaction final_product Final Conjugate: Protein 1 - Protein 2 click_reaction->final_product

Figure 2: General experimental workflow for protein-protein conjugation.

References

Application Notes & Protocols: Synthesis of Antibody-Drug Conjugates (ADCs) using Methyltetrazine-Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The development of Antibody-Drug Conjugates (ADCs) represents a powerful strategy for targeted cancer therapy, combining the specificity of monoclonal antibodies with the high potency of cytotoxic small molecules.[1] A critical component of ADC design is the linker technology used to attach the payload to the antibody. Modern bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO), offers an exceptionally fast, selective, and high-yielding conjugation method that can be performed under mild, aqueous conditions.[2][3][4][5] This "click chemistry" approach is ideal for complex biological systems.[3][6]

These application notes provide a detailed protocol for a two-stage ADC synthesis strategy. First, the antibody is modified with a TCO group. Second, a methyltetrazine-functionalized payload, synthesized using methyltetrazine-acid, is conjugated to the TCO-modified antibody via the iEDDA reaction. Methyltetrazine is often chosen for its enhanced stability compared to unsubstituted tetrazines, which is crucial for in vivo applications.[7][8]

Experimental Workflows & Chemical Principles

The overall strategy involves two distinct bio-conjugation steps. The antibody is first functionalized with a TCO moiety, and in a separate process, the this compound is activated and linked to the payload. The two components are then combined in the final "click" reaction.

G Overall ADC Synthesis Workflow cluster_0 Part 1: Antibody Modification cluster_1 Part 2: Payload Functionalization cluster_2 Part 3: Final Conjugation mAb Monoclonal Antibody (mAb) mAb_tco TCO-Modified mAb mAb->mAb_tco Lysine Labeling tco_nhs TCO-PEG-NHS Ester tco_nhs->mAb_tco final_adc Final Antibody-Drug Conjugate (ADC) mAb_tco->final_adc iEDDA Click Reaction met_acid This compound met_payload Methyltetrazine-Payload met_acid->met_payload Amide Coupling (EDC/NHS) payload Amine-Payload payload->met_payload met_payload->final_adc

Caption: A high-level overview of the two-part ADC synthesis workflow.

The core of this protocol is the bioorthogonal reaction between the TCO-functionalized antibody and the methyltetrazine-equipped payload. This reaction is highly efficient and proceeds rapidly under physiological conditions without the need for catalysts.

G iEDDA Bioorthogonal Reaction cluster_0 Reactants cluster_1 Product TCO_Ab TCO-Antibody ADC Stable Dihydropyridazine Linkage (Antibody-Drug Conjugate) TCO_Ab->ADC Inverse-Electron-Demand Diels-Alder Cycloaddition Met_Payload Methyltetrazine-Payload Met_Payload->ADC

References

Revolutionizing Oligonucleotide Labeling: Methyltetrazine-Acid for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the modification of oligonucleotides with methyltetrazine-acid. This method enables the rapid and specific labeling of oligonucleotides for a wide range of applications, including in vitro and in vivo imaging, diagnostics, and the development of therapeutic agents. The core of this technology lies in the bioorthogonal reaction between a methyltetrazine-modified oligonucleotide and a trans-cyclooctene (B1233481) (TCO)-tagged molecule, a cornerstone of click chemistry known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.

Introduction

The ability to precisely modify and label oligonucleotides is paramount for their application in modern molecular biology and drug development. This compound stands out as a superior reagent for this purpose due to its remarkable stability and the exceptionally fast kinetics of its reaction with TCO moieties.[1][2] This bioorthogonal ligation is highly specific, proceeding efficiently under mild, aqueous conditions without the need for a catalyst, making it ideal for use in complex biological environments.[2][3]

Applications for methyltetrazine-labeled oligonucleotides are extensive and include:

  • Fluorescent Imaging: Enabling the visualization and tracking of oligonucleotides in live cells and organisms.[3]

  • Drug Delivery and Targeting: Facilitating the conjugation of oligonucleotides to targeting ligands or therapeutic payloads.[3]

  • Diagnostics: Development of sensitive probes for the detection of specific nucleic acid sequences.

  • PET and SPECT Imaging: Allowing for non-invasive in vivo imaging and biodistribution studies.[3]

This document will guide researchers through the process of conjugating this compound to oligonucleotides, the subsequent labeling via IEDDA reaction, and provide detailed experimental protocols.

Principle of the Method

The modification of oligonucleotides with this compound is typically a two-step process:

  • Amine Modification of the Oligonucleotide: A primary aliphatic amine is introduced into the oligonucleotide during solid-phase synthesis. This is commonly achieved by incorporating an amino-modifier phosphoramidite (B1245037) at the 5' or 3' terminus, or internally.[3]

  • NHS Ester Conjugation: The amino-modified oligonucleotide is then reacted with an N-hydroxysuccinimide (NHS) ester of this compound. The NHS ester selectively reacts with the primary amine to form a stable amide bond, covalently attaching the methyltetrazine group to the oligonucleotide.[4]

The resulting methyltetrazine-labeled oligonucleotide is then ready for the IEDDA reaction with a TCO-modified molecule of interest (e.g., a fluorescent dye, a protein, or a small molecule).

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful modification and labeling of oligonucleotides using this compound.

Table 1: Reaction Conditions for Methyltetrazine-NHS Ester Conjugation to Amino-Oligonucleotides

ParameterRecommended ValueNotes
Oligonucleotide Concentration 0.1 - 5 mMHigher concentrations can improve reaction efficiency.[4][5]
Methyltetrazine-NHS Ester Molar Excess 5 - 20 foldA higher excess can drive the reaction to completion.[4][5]
Reaction Buffer 0.1 M Sodium Bicarbonate or 0.1 M Sodium BoratepH should be maintained between 8.3 and 9.0 for optimal reactivity of the NHS ester with the primary amine.[6][7]
Solvent for NHS Ester Anhydrous DMSO or DMFThe NHS ester should be dissolved immediately before use.[8]
Reaction Temperature Room Temperature (20-25°C)
Reaction Time 2 - 12 hoursReaction progress can be monitored by HPLC.[4]

Table 2: Typical Yields for Post-Synthesis Oligonucleotide Modification

Synthesis ScaleApproximate Final Yield
50 nmol~2 nmol
200 nmol~5 nmol
1 µmol~16 nmol

Yields are approximate and can vary based on the oligonucleotide sequence, length, and purification method.[3]

Table 3: Kinetics of the Methyltetrazine-TCO IEDDA Reaction

Reaction PairSecond-Order Rate Constant (k₂)Notes
Methyltetrazine + TCOUp to 1 x 10⁶ M⁻¹s⁻¹One of the fastest bioorthogonal reactions known.[2]

Experimental Protocols

Protocol 1: Conjugation of Methyltetrazine-NHS Ester to an Amino-Modified Oligonucleotide

This protocol describes the labeling of an amino-modified oligonucleotide with a methyltetrazine-NHS ester.

Materials:

  • Amino-modified oligonucleotide (lyophilized)

  • This compound NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.5)

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Oligonucleotide Preparation: Dissolve the lyophilized amino-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.[4]

  • NHS Ester Preparation: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 100 mM.[4]

  • Reaction Setup: a. In a microcentrifuge tube, combine 20 µL of the amino-modified oligonucleotide solution with 20 µL of 0.1 M sodium bicarbonate buffer (pH 8.5). b. Add a 10-20 fold molar excess of the dissolved methyltetrazine-NHS ester solution to the oligonucleotide solution.[4] For example, for a 20 nmol reaction, add 2-4 µL of a 100 mM NHS ester solution.

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature (20-25°C) for 4-12 hours in the dark.[4]

  • Purification: Purify the methyltetrazine-labeled oligonucleotide to remove unreacted NHS ester and other small molecules. This can be achieved by ethanol (B145695) precipitation, size exclusion chromatography, or reverse-phase HPLC.[8]

Protocol 2: Purification of Methyltetrazine-Labeled Oligonucleotide by Ethanol Precipitation

This protocol is a simple method for removing unconjugated methyltetrazine-NHS ester.

Materials:

  • 3 M Sodium Acetate (pH 5.2)

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • Nuclease-free water

  • Refrigerated microcentrifuge

Procedure:

  • To the reaction mixture from Protocol 1, add 0.1 volumes of 3 M Sodium Acetate.

  • Add 3 volumes of ice-cold 100% ethanol.

  • Vortex briefly and incubate at -20°C for at least 1 hour (or overnight).

  • Centrifuge at >12,000 x g for 30 minutes at 4°C.

  • Carefully decant the supernatant without disturbing the pellet.

  • Wash the pellet with 500 µL of ice-cold 70% ethanol.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Carefully decant the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the purified methyltetrazine-labeled oligonucleotide in nuclease-free water or a suitable buffer.

Protocol 3: Quality Control of Methyltetrazine-Labeled Oligonucleotide

It is crucial to verify the successful conjugation and purity of the labeled oligonucleotide.

Methods:

  • UV-Vis Spectroscopy: Measure the absorbance at 260 nm to determine the oligonucleotide concentration. The presence of the methyltetrazine group may contribute to the absorbance spectrum, which can be compared to the unmodified oligonucleotide.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This is the most definitive method to confirm the successful conjugation by observing the expected mass shift corresponding to the addition of the methyltetrazine moiety.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to assess the purity of the labeled oligonucleotide and separate it from any unconjugated starting material. The increased hydrophobicity of the labeled oligonucleotide will result in a longer retention time compared to the unlabeled amino-oligonucleotide.

Visualizations

Chemical Reaction and Experimental Workflow

cluster_0 Step 1: Methyltetrazine-NHS Ester Conjugation cluster_1 Step 2: Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation Oligo_NH2 Amino-Modified Oligonucleotide Reaction Conjugation Reaction (pH 8.5, Room Temp) Oligo_NH2->Reaction Me_Tet_NHS This compound NHS Ester Me_Tet_NHS->Reaction Me_Tet_Oligo Methyltetrazine-Labeled Oligonucleotide Reaction->Me_Tet_Oligo Purification1 Purification (Ethanol Precipitation or HPLC) Me_Tet_Oligo->Purification1 Purified_Me_Tet_Oligo Purified Methyltetrazine-Labeled Oligonucleotide Purification1->Purified_Me_Tet_Oligo IEDDA IEDDA Reaction (Aqueous Buffer, Room Temp) Purified_Me_Tet_Oligo->IEDDA TCO_Molecule TCO-Modified Molecule (e.g., Fluorophore, Biotin) TCO_Molecule->IEDDA Labeled_Oligo Labeled Oligonucleotide Conjugate IEDDA->Labeled_Oligo Purification2 Purification (Optional, depending on application) Labeled_Oligo->Purification2 cluster_0 Preparation of Labeled Oligonucleotide cluster_1 Cellular Delivery and Imaging Me_Tet_Oligo Methyltetrazine-Labeled Oligonucleotide IEDDA IEDDA Reaction Me_Tet_Oligo->IEDDA TCO_Fluorophore TCO-Fluorophore TCO_Fluorophore->IEDDA Fluorescent_Oligo Fluorescently Labeled Oligonucleotide IEDDA->Fluorescent_Oligo Delivery Deliver Labeled Oligonucleotide to Live Cells (e.g., Transfection) Fluorescent_Oligo->Delivery Incubation Incubation Delivery->Incubation Imaging Fluorescence Microscopy Incubation->Imaging Analysis Image Analysis Imaging->Analysis

References

Methyltetrazine-Acid Bioconjugation: A Step-by-Step Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the precise incorporation of methyltetrazine moieties onto biomolecules, enabling rapid and specific bioorthogonal conjugation.

Introduction

The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained trans-cyclooctenes (TCO) has emerged as a powerful tool for bioconjugation.[1][2] This bioorthogonal "click chemistry" offers exceptional kinetics, high specificity, and biocompatibility, making it ideal for a wide range of applications in complex biological systems, including live-cell imaging, in vivo studies, antibody-drug conjugates (ADCs), and targeted drug delivery.[1][3] Methyltetrazine-acid is a key reagent in this methodology, providing a stable and reactive handle for the introduction of tetrazine moieties onto biomolecules. The carboxylic acid group can be readily activated, most commonly as an N-hydroxysuccinimide (NHS) ester, to react with primary amines on proteins, peptides, or modified nucleic acids.[4][5] The methyl group on the tetrazine ring enhances its stability in aqueous environments compared to unsubstituted tetrazines, providing a balance of good stability and rapid kinetics.[6]

Principle of the Reaction

The bioconjugation process using this compound typically involves a two-step procedure:

  • Activation and Amine Labeling: The carboxylic acid of this compound is activated, commonly using NHS chemistry, to form a methyltetrazine-NHS ester. This amine-reactive compound is then incubated with the biomolecule of interest (e.g., a protein or an amine-modified oligonucleotide). The NHS ester reacts with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form a stable amide bond. This step effectively "installs" the methyltetrazine handle onto the biomolecule.[5]

  • Bioorthogonal Ligation (Click Reaction): The methyltetrazine-functionalized biomolecule is then reacted with a molecule containing a trans-cyclooctene (B1233481) (TCO) group. The iEDDA reaction between the methyltetrazine and TCO is exceptionally fast and highly specific, proceeding readily under physiological conditions without the need for a catalyst.[1] This reaction forms a stable dihydropyridazine (B8628806) linkage, covalently connecting the two molecules.[7]

Quantitative Data

The kinetics of the tetrazine-TCO ligation are a key advantage of this bioconjugation method. The following table summarizes representative second-order rate constants for this reaction.

ReactantsRate Constant (k₂) (M⁻¹s⁻¹)ConditionsReference
Methyltetrazine & TCO> 800Aqueous buffer[3]
Tetrazine & TCO1 - 1 x 10⁶PBS buffer, pH 6-9, room temperature[1]
H-phenyl-Tz & TCO> 39,000DPBS, 37 °C[5]
bis(pyridyl)-Tz & TCO> 39,000DPBS, 37 °C[5]
mTz-pSar₂₀ & TCO-PEG₄463PBS, pH 7.4, 37°C[8]
HELIOS 347Me & TCO-pSar₆₆1806PBS, pH 7.4, 37°C[8]

Experimental Protocols

Protocol 1: Labeling a Protein with Methyltetrazine-NHS Ester

This protocol describes the modification of a protein with Methyltetrazine-NHS Ester to introduce the tetrazine moiety.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • Methyltetrazine-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer or phosphate-buffered saline (PBS), pH 8.0-9.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification

Procedure:

  • Protein Preparation: Prepare a 5-20 mg/mL solution of the protein in the Reaction Buffer.[9]

  • Methyltetrazine-NHS Ester Stock Solution: Immediately before use, dissolve the Methyltetrazine-NHS Ester in anhydrous DMSO or DMF to create a 10-20 mM stock solution.[10]

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the Methyltetrazine-NHS Ester stock solution to the protein solution.[10] The optimal molar excess may need to be determined empirically for each protein.

    • Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C.[9]

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.[10]

  • Purification:

    • Equilibrate the SEC column with an appropriate buffer (e.g., PBS).

    • Apply the reaction mixture to the column to separate the labeled protein from unreacted Methyltetrazine-NHS Ester and quenching buffer components.

    • Monitor the elution profile by measuring absorbance at 280 nm.

    • Collect the fractions containing the purified methyltetrazine-labeled protein.

Protocol 2: Labeling an Amine-Modified Oligonucleotide with Methyltetrazine-NHS Ester

This protocol outlines the procedure for conjugating Methyltetrazine-NHS Ester to an oligonucleotide containing a primary amine modification.

Materials:

  • Amine-modified oligonucleotide

  • Methyltetrazine-NHS Ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • Nuclease-free water

  • Reversed-phase HPLC system for purification

Procedure:

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.[11]

  • Methyltetrazine-NHS Ester Stock Solution: Immediately before use, dissolve the Methyltetrazine-NHS Ester in anhydrous DMSO or DMF to a concentration of 100 mM.[11]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the amine-modified oligonucleotide solution with an equal volume of 0.1 M sodium bicarbonate buffer, pH 8.5.[11]

    • Add a 5-20 fold molar excess of the dissolved Methyltetrazine-NHS Ester to the oligonucleotide solution.[11]

    • Vortex the mixture gently.

  • Incubation: Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.[11]

  • Purification: The methyltetrazine-labeled oligonucleotide should be purified from excess reagent and hydrolyzed NHS ester using reversed-phase HPLC.

Protocol 3: Bioorthogonal Ligation of a Methyltetrazine-Labeled Protein with a TCO-Containing Molecule

This protocol describes the "click" reaction between a methyltetrazine-functionalized protein and a TCO-modified molecule.

Materials:

  • Purified methyltetrazine-labeled protein (from Protocol 1)

  • TCO-containing molecule

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reactant Preparation: Prepare solutions of the methyltetrazine-labeled protein and the TCO-containing molecule in the Reaction Buffer.

  • Ligation Reaction:

    • Mix the methyltetrazine-labeled protein and the TCO-containing molecule in a 1:1 to 1:5 molar ratio (protein:TCO molecule). The optimal ratio may vary depending on the specific reactants.

    • Incubate the reaction for 30-60 minutes at room temperature.[7] Reactions are often complete within this timeframe due to the fast kinetics.

  • Purification (Optional): If necessary, the final conjugate can be purified from excess TCO-containing molecule using SEC or another appropriate chromatographic method.

Mandatory Visualizations

Bioconjugation_Workflow cluster_step1 Step 1: Activation & Labeling cluster_step2 Step 2: Bioorthogonal Ligation Methyltetrazine_Acid This compound NHS_Ester Methyltetrazine-NHS Ester Methyltetrazine_Acid->NHS_Ester Activation (e.g., EDC, NHS) Labeled_Biomolecule Methyltetrazine-Labeled Biomolecule NHS_Ester->Labeled_Biomolecule Biomolecule Biomolecule (e.g., Protein, Oligo) with Primary Amines Biomolecule->Labeled_Biomolecule Amine Reaction Final_Conjugate Final Bioconjugate Labeled_Biomolecule->Final_Conjugate TCO_Molecule TCO-Modified Molecule TCO_Molecule->Final_Conjugate iEDDA Click Reaction

Caption: Workflow for this compound bioconjugation.

Reaction_Mechanism cluster_labeling Amine Labeling Reaction cluster_iEDDA Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction R_NH2 Biomolecule-NH₂ Labeled_Product Biomolecule-NH-CO-Methyltetrazine R_NH2->Labeled_Product Tetrazine_NHS Methyltetrazine-NHS Tetrazine_NHS->Labeled_Product NHS NHS Tetrazine Methyltetrazine Dihydropyridazine Dihydropyridazine Adduct Tetrazine->Dihydropyridazine TCO trans-Cyclooctene (TCO) TCO->Dihydropyridazine N2 N₂

Caption: Chemical reactions in methyltetrazine bioconjugation.

Troubleshooting

ProblemPossible CauseSuggested SolutionReference
Low Labeling Efficiency - Inactive NHS ester due to hydrolysis- Competing amines in the buffer- Insufficient molar excess of NHS ester- Low protein concentration- Prepare fresh NHS ester solution immediately before use.- Use an amine-free buffer (e.g., PBS, bicarbonate).- Increase the molar excess of the NHS ester.- Increase the protein concentration (5-20 mg/mL is recommended).[9][12]
Protein Precipitation - High degree of labeling- Hydrophobicity of the tetrazine moiety- Reduce the molar excess of the NHS ester.- Perform the reaction at 4°C.- Use a methyltetrazine reagent with a hydrophilic PEG spacer.[4][10]
No or Low "Click" Reaction - Degradation of the tetrazine or TCO moiety- Steric hindrance- Ensure proper storage of reagents.- Use fresh solutions.- Consider using reagents with longer PEG linkers to reduce steric hindrance.[4][13]
High Background Signal (in imaging) - Non-specific binding of the probe- Excess unbound probe- Include a blocking step (e.g., with BSA).- Reduce the concentration of the labeling reagents.- Ensure thorough washing steps to remove unbound probe.[13]

References

Application Notes and Protocols for Labeling Cell Surface Proteins with Methyltetrazine-Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The labeling of cell surface proteins is a cornerstone technique in biological research and drug development, enabling the visualization, tracking, and quantification of specific proteins in their native environment. Bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between methyltetrazine and trans-cyclooctene (B1233481) (TCO), has emerged as a powerful tool for this purpose.[1][2][3] This method offers exceptional reaction kinetics, high specificity, and biocompatibility, allowing for the efficient labeling of proteins on live cells without the need for toxic catalysts.[4][5][6]

These application notes provide a detailed overview and step-by-step protocols for the successful labeling of cell surface proteins using methyltetrazine-acid and its derivatives. The core of this methodology involves a two-step process: first, the target cell surface protein is functionalized with a TCO group, typically via an antibody-TCO conjugate. Subsequently, a this compound derivative, often conjugated to a reporter molecule such as a fluorophore or biotin (B1667282), is introduced and rapidly reacts with the TCO-tagged protein.[7]

Signaling Pathway and Experimental Workflow Diagrams

To facilitate a clear understanding of the underlying chemical reaction and the experimental procedure, the following diagrams have been generated.

Caption: Chemical principle of labeling.

Experimental_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis A Prepare TCO-Antibody Conjugate C Incubate Cells with TCO-Antibody A->C B Culture and Prepare Target Cells B->C D Wash to Remove Unbound Antibody C->D E Incubate with Methyltetrazine-Probe D->E F Wash to Remove Unbound Probe E->F G Fluorescence Microscopy F->G H Flow Cytometry F->H I Western Blot / Enrichment F->I

Caption: Experimental workflow for cell labeling.

Quantitative Data Summary

The efficiency of the methyltetrazine-TCO ligation is highlighted by its rapid reaction kinetics. The following tables provide a summary of key quantitative parameters.

Table 1: Reaction Kinetics of Tetrazine-TCO Pairs

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Methyltetrazinetrans-cyclooctene (TCO)> 800[5]
3,6-diaryl-s-tetrazinesTCOUp to 3.3 x 10⁶[8]
Tet-v3.0 (genetically encoded)sTCO8 x 10⁴[9]

Table 2: Recommended Reagent Concentrations and Incubation Times

StepReagentTypical ConcentrationIncubation TimeTemperature
Antibody-TCO LabelingTCO-conjugated Antibody1-10 µg/mL30-60 min4°C or RT
Methyltetrazine-Probe LabelingMethyltetrazine-Fluorophore/Biotin10-50 µM15-30 min4°C or RT
Optional QuenchingTCO-containing small molecule10-fold excess5-10 minRT

Experimental Protocols

Protocol 1: Preparation of TCO-Conjugated Antibody

This protocol describes the conjugation of a trans-cyclooctene (TCO) moiety to a primary amine on an antibody using an NHS-ester functionalized TCO derivative.

Materials:

  • Antibody of interest

  • TCO-PEG-NHS ester (or similar amine-reactive TCO derivative)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4-8.0

  • DMSO (anhydrous)

  • Desalting columns (e.g., Zeba Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in the reaction buffer at a concentration of 1-5 mg/mL.

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the reaction buffer using a desalting column.

  • TCO-NHS Ester Preparation:

    • Immediately before use, dissolve the TCO-PEG-NHS ester in DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved TCO-NHS ester to the antibody solution.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Purification:

    • Remove the excess, unreacted TCO-NHS ester by purifying the antibody-TCO conjugate using a desalting column equilibrated with PBS.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL), which is the average number of TCO molecules per antibody. This can be quantified using various methods, including mass spectrometry.[10]

Protocol 2: Labeling of Cell Surface Proteins on Live Cells

This protocol outlines the two-step labeling of a target cell surface protein using a TCO-conjugated antibody followed by a this compound probe.

Materials:

  • Cells expressing the target surface protein

  • Complete cell culture medium

  • PBS (pH 7.4)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • TCO-conjugated antibody (from Protocol 1)

  • This compound conjugated to a reporter molecule (e.g., fluorophore or biotin)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS) (for fixed-cell imaging)

  • Mounting medium with DAPI (for fluorescence microscopy)

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency in a suitable format (e.g., chamber slides for microscopy, suspension for flow cytometry).

    • Gently wash the cells twice with ice-cold PBS to remove media components.

  • Blocking (Optional but Recommended):

    • To reduce non-specific antibody binding, incubate the cells in blocking buffer for 30 minutes at 4°C.

  • Primary Labeling with TCO-Antibody:

    • Dilute the TCO-conjugated antibody to the desired final concentration (e.g., 1-10 µg/mL) in blocking buffer.

    • Incubate the cells with the diluted TCO-antibody for 30-60 minutes at 4°C with gentle agitation.

  • Washing:

    • Remove the antibody solution and wash the cells three times with ice-cold PBS to remove unbound TCO-antibody.

  • Secondary Labeling with Methyltetrazine-Probe:

    • Dilute the methyltetrazine-probe to the desired final concentration (e.g., 10-50 µM) in PBS.

    • Incubate the cells with the methyltetrazine-probe solution for 15-30 minutes at room temperature, protected from light if using a fluorescent probe.

  • Final Washing:

    • Remove the methyltetrazine-probe solution and wash the cells three times with PBS.

  • Analysis:

    • For Fluorescence Microscopy: If desired, fix the cells with fixation buffer for 15 minutes at room temperature. Wash twice with PBS and mount the coverslip using mounting medium containing DAPI. Image the cells using an appropriate fluorescence microscope.

    • For Flow Cytometry: Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA) and analyze on a flow cytometer.

    • For Western Blot or Enrichment (if using a biotin probe): Lyse the cells in a suitable lysis buffer. The biotinylated proteins can then be detected by western blot using streptavidin-HRP or enriched using streptavidin-conjugated beads for downstream applications like mass spectrometry.[7]

Conclusion

The use of this compound in combination with TCO-modified targeting vectors provides a robust and versatile platform for labeling cell surface proteins. The bioorthogonal nature and rapid kinetics of the IEDDA reaction enable highly specific and efficient labeling in complex biological systems, including live cells.[1][2] The protocols and data presented here offer a comprehensive guide for researchers to implement this powerful technology in their studies, facilitating advancements in our understanding of cell surface biology and the development of novel diagnostics and therapeutics.

References

Application Notes and Protocols for Methyltetrazine-Acid in Pre-targeted Imaging Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pre-targeted imaging is a two-step strategy designed to enhance the contrast and reduce the radiation burden in molecular imaging applications like Positron Emission Tomography (PET). This approach separates the tumor-targeting event from the delivery of the imaging agent. First, a modified targeting molecule, such as an antibody conjugated with methyltetrazine-acid, is administered. This conjugate circulates and accumulates at the target site. After a sufficient period for the unbound conjugate to clear from circulation, a small, radiolabeled imaging probe carrying a complementary reactive partner, typically a trans-cyclooctene (B1233481) (TCO), is injected. The imaging probe rapidly and specifically reacts with the pre-targeted this compound at the tumor site via a bioorthogonal "click" reaction, leading to a high concentration of the imaging agent at the target and providing a strong and clear imaging signal. This method significantly improves tumor-to-background ratios compared to conventional imaging with directly radiolabeled antibodies.[1][2][3][4]

The core of this technology lies in the inverse-electron demand Diels-Alder (iEDDA) reaction between a tetrazine, such as this compound, and a strained dienophile, like TCO. This bioorthogonal reaction is exceptionally fast and selective, proceeding efficiently under physiological conditions without the need for a catalyst.[5][6][7]

Principle of the Reaction

The pre-targeted imaging strategy described here utilizes the iEDDA reaction, a [4+2] cycloaddition between the electron-deficient methyltetrazine ring and the strained double bond of a TCO derivative. This reaction is characterized by its extraordinary speed and high specificity, even in the complex biological milieu of a living organism.[5][6][7] The reaction forms a stable dihydropyridazine (B8628806) linkage and releases nitrogen gas as the only byproduct.[6][7] The key advantages of the methyltetrazine-TCO ligation for in vivo applications include:

  • Biocompatibility: The reaction proceeds efficiently at physiological temperature and pH without the need for toxic catalysts like copper.[5][6]

  • Unprecedented Kinetics: The iEDDA reaction between tetrazines and TCO is the fastest known bioorthogonal reaction, with rate constants reported to exceed 800 M⁻¹s⁻¹.[5][6][8] This allows for efficient labeling at very low concentrations.[5][6]

  • High Selectivity: Methyltetrazine and TCO are highly selective for each other and do not exhibit cross-reactivity with native biological functional groups, minimizing off-target reactions.[5][6][9]

Quantitative Data

Reaction Kinetics

The second-order rate constants for the iEDDA reaction between various tetrazines and TCO derivatives are summarized below. H-tetrazines generally exhibit faster reaction rates than methyltetrazines.[10][11]

ReactantsRate Constant (k₂) M⁻¹s⁻¹Solvent/ConditionsReference
3,6-di(2-pyridyl)-s-tetrazine and trans-cyclooctene~20009:1 Methanol:Water[8]
Tetrazine and trans-cyclooctene (general)>800Aqueous media[5]
Tetrazine and trans-cyclooctene (general)1 - 1x10⁶PBS buffer, pH 6-9, room temperature[6]
In Vivo Biodistribution and Tumor Uptake

The following tables summarize biodistribution data from pre-targeted imaging studies using tetrazine-TCO chemistry. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g).

Table 1: Pre-targeted PET Imaging with ⁶⁸Ga-labeled Tetrazine and TCO-modified Cetuximab in A431-xenograft-bearing mice [12][13]

Time Post-injection of ⁶⁸Ga-TetrazineTumor Uptake (%ID/mL)Tumor-to-Liver Ratio
3 hours0.86Not Reported
23 hours3.482.64

Table 2: Pre-targeted PET Imaging with [¹⁸F]MICA-213 in LS174T tumor-bearing mice pre-treated with CC49-tetrazine [1]

GroupTumor Uptake (%ID/g)
Pre-treated with CC49-tetrazine0.67 ± 0.16
Pre-treated with CC49 alone (control)0.16 ± 0.08

Table 3: Pre-targeted PET Imaging with ⁶⁸Ga-DOTA-H-Tz in HeLa and U87MG tumor-bearing mice pre-treated with DZ-Lys-TCO [14][15]

Pre-targeting IntervalPeak Tumor Uptake (%ID/g)Tumor-to-Muscle Ratio
48 hours3.24 ± 0.958.30 ± 3.39

Experimental Protocols

Protocol 1: Conjugation of this compound to a Targeting Antibody

This protocol describes the conjugation of a methyltetrazine moiety to an antibody via its primary amines using an N-hydroxysuccinimide (NHS) ester derivative of this compound.

Materials:

  • Targeting antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Methyltetrazine-PEG4-NHS ester (or similar NHS-activated methyltetrazine)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PBS (pH 7.4)

  • Spin desalting columns or dialysis cassette (e.g., 10 kDa MWCO)

  • UV-Vis spectrophotometer

Procedure:

  • Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-10 mg/mL in PBS, pH 7.4. Ensure the buffer is free of primary amines (e.g., Tris).

  • Methyltetrazine-NHS Ester Solution: Dissolve the Methyltetrazine-PEG4-NHS ester in DMSO to a final concentration of 10 mM.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the Methyltetrazine-NHS ester solution to the antibody solution. The reaction mixture should be incubated at room temperature for 1-2 hours with gentle mixing.

  • Purification: Remove the unreacted Methyltetrazine-NHS ester and byproducts by using a spin desalting column or by dialysis against PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the characteristic absorbance maximum of the tetrazine (typically around 520-540 nm). The DOL can be calculated using the Beer-Lambert law.

Protocol 2: Radiolabeling of a TCO-bearing Imaging Agent with ¹⁸F

This protocol outlines a general procedure for the radiolabeling of a TCO-containing precursor with ¹⁸F for PET imaging.

Materials:

  • TCO-containing precursor molecule

  • [¹⁸F]Fluoride produced from a cyclotron

  • Elution solution (e.g., potassium carbonate/Kryptofix 2.2.2 in acetonitrile (B52724)/water)

  • Reaction solvent (e.g., anhydrous DMSO or acetonitrile)

  • Solid-phase extraction (SPE) cartridges for purification (e.g., C18)

  • Radio-TLC or radio-HPLC for quality control

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution: Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge. Elute the [¹⁸F]fluoride from the cartridge using an appropriate elution solution into a reaction vial.

  • Azeotropic Drying: Dry the [¹⁸F]fluoride by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at elevated temperature.

  • Radiolabeling Reaction: Dissolve the TCO-precursor in the reaction solvent and add it to the dried [¹⁸F]fluoride. Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a defined time (e.g., 10-20 minutes).

  • Purification: Purify the radiolabeled TCO-probe using SPE cartridges or semi-preparative HPLC.

  • Quality Control: Determine the radiochemical purity and specific activity of the final product using radio-TLC or radio-HPLC.

Protocol 3: In Vivo Pre-targeted PET Imaging in a Tumor-bearing Mouse Model

This protocol provides a general workflow for a pre-targeted PET imaging study in mice bearing tumor xenografts.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenografts)

  • Methyltetrazine-antibody conjugate (from Protocol 1)

  • Radiolabeled TCO-imaging agent (from Protocol 2)

  • Sterile saline for injection

  • PET/CT scanner

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Pre-targeting: Inject the tumor-bearing mice intravenously (e.g., via the tail vein) with the methyltetrazine-antibody conjugate (e.g., 100 µg in 100 µL of saline).

  • Accumulation and Clearance: Allow the antibody conjugate to accumulate at the tumor and clear from the circulation. This pre-targeting interval is crucial and can range from 24 to 72 hours, depending on the pharmacokinetics of the antibody.[1][12][13]

  • Injection of Imaging Agent: After the pre-targeting interval, administer the radiolabeled TCO-imaging agent intravenously (e.g., ~1.85 MBq in 100 µL of saline).[12]

  • PET/CT Imaging: At various time points post-injection of the imaging agent (e.g., 1, 2, 4, and 24 hours), anesthetize the mice and perform PET/CT imaging.

  • Biodistribution Analysis (Optional): After the final imaging session, euthanize the mice and collect tumors and major organs. Measure the radioactivity in each tissue using a gamma counter to determine the %ID/g.

Visualizations

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Imaging Antibody-Tz Methyltetrazine-Antibody Conjugate Injection Accumulation Tumor Accumulation & Systemic Clearance Antibody-Tz->Accumulation 24-72 hours Radiotracer Radiolabeled TCO Probe Injection Accumulation->Radiotracer Pre-targeting Interval Click_Reaction In Vivo Bioorthogonal Click Reaction at Tumor Radiotracer->Click_Reaction Rapid Imaging PET/CT Imaging Click_Reaction->Imaging Signal Generation

Caption: Workflow for pre-targeted in vivo imaging.

iEDDA_Reaction cluster_product Product Tetrazine Methyltetrazine-Antibody Product Stable Dihydropyridazine Linkage (at tumor site) Tetrazine->Product + TCO Radiolabeled TCO N2 N₂ Gas Product->N2 +

Caption: The inverse-electron demand Diels-Alder (iEDDA) reaction.

References

Application Notes and Protocols for Methyltetrazine-Acid and TCO Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the bioorthogonal ligation between methyltetrazine-acid and trans-cyclooctene (B1233481) (TCO). This reaction, based on the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is renowned for its exceptionally fast kinetics, high specificity, and biocompatibility, making it a premier tool for bioconjugation, drug delivery, and imaging.[1][2]

Introduction

The ligation of a methyltetrazine moiety with a TCO group is a cornerstone of bioorthogonal "click chemistry".[2] This reaction proceeds rapidly under mild, physiological conditions without the need for a catalyst, a significant advantage for in vivo and in vitro biological applications.[2][3] The reaction is highly selective, with the tetrazine and TCO partners reacting exclusively with each other, even in complex biological milieu, thus avoiding off-target reactions with endogenous functional groups like amines and thiols.[3][4] The only byproduct of this irreversible reaction is nitrogen gas.[4] The progress of the ligation can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[5]

This compound, a derivative of tetrazine, offers a versatile handle for conjugation. The carboxylic acid group, however, typically requires activation to an active ester (e.g., N-hydroxysuccinimide [NHS] ester) to efficiently react with primary amines on biomolecules.[6][7] Alternatively, the this compound can be used as a stable building block in multi-step syntheses.

Reaction Principle

The core of the methyltetrazine-TCO ligation is an IEDDA reaction. The electron-deficient tetrazine (diene) reacts with the strained TCO (dienophile) in a [4+2] cycloaddition to form an unstable dihydropyridazine (B8628806) intermediate, which rapidly undergoes a retro-Diels-Alder reaction to release dinitrogen gas and form a stable pyridazine (B1198779) product.

Key Features:

  • Biocompatible: The reaction proceeds efficiently under mild buffer conditions and does not require cytotoxic copper catalysts or reducing agents.[3]

  • Chemoselective: Tetrazines and TCO groups are mutually reactive and do not interfere with other functional groups present in biological systems.[3]

  • Unprecedented Kinetics: The IEDDA chemistry between tetrazines and TCO is the fastest known bioorthogonal ligation, with second-order rate constants reported to be as high as 10^6 M⁻¹s⁻¹.[4][8]

  • High Stability: Both methyltetrazine and TCO moieties exhibit good stability in aqueous buffers.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for the methyltetrazine-TCO ligation, compiled from various sources.

ParameterValueConditionsReference(s)
Second-Order Rate Constant (k₂) Up to 1000 M⁻¹s⁻¹ (for MeTet)Aqueous media[9]
>800 M⁻¹s⁻¹General[2]
Optimal pH Range 6.0 - 9.0PBS buffer[4]
Recommended Temperature Room Temperature (20-25°C) or 37°CCan be performed at 4°C with longer reaction time[4][9]
Stoichiometry 1.05 to 1.5-fold molar excess of tetrazineFor efficient conjugation[10]
Typical Reaction Time 10 - 60 minutesAt room temperature[4][11]

Experimental Protocols

Protocol 1: General Procedure for Activation of this compound

This protocol describes the conversion of this compound to an amine-reactive NHS ester.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF or DCM under an inert atmosphere.

  • Add DCC (1.1 equivalents) or EDC (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

  • The resulting solution containing the methyltetrazine-NHS ester can be used directly in the subsequent conjugation step or purified by column chromatography.

Protocol 2: Ligation of Activated Methyltetrazine-NHS Ester to an Amine-Containing Molecule

Materials:

  • Methyltetrazine-NHS ester solution (from Protocol 1)

  • Amine-containing molecule (e.g., protein, peptide, or small molecule)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis equipment

Procedure:

  • Dissolve the amine-containing molecule in the reaction buffer.

  • Add the desired molar excess of the methyltetrazine-NHS ester solution to the amine-containing molecule solution. A 10-20 fold molar excess is a common starting point for protein labeling.

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring or rotation.

  • (Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

  • Purify the resulting methyltetrazine-labeled molecule by size-exclusion chromatography (e.g., a desalting column) or dialysis to remove unreacted methyltetrazine-NHS ester.

Protocol 3: General Ligation of a Methyltetrazine-Functionalized Molecule with a TCO-Functionalized Molecule

This protocol outlines the direct ligation of a methyltetrazine-containing molecule with a TCO-containing molecule.

Materials:

  • Methyltetrazine-functionalized molecule

  • TCO-functionalized molecule

  • Reaction Buffer: PBS, pH 7.4, or another suitable aqueous buffer. Organic solvents like DMF or DMSO can also be used.[4][5]

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Dissolve the TCO-functionalized molecule in the chosen reaction buffer.

  • Dissolve the methyltetrazine-functionalized molecule in a compatible solvent (e.g., DMSO) and then add it to the solution of the TCO-functionalized molecule. A slight molar excess (1.1 to 1.5-fold) of the tetrazine reagent is often recommended.[11]

  • Allow the reaction to proceed at room temperature for 30-60 minutes.[10] For very dilute solutions or less reactive partners, the reaction time can be extended.

  • The reaction progress can be monitored by the disappearance of the red color of the tetrazine.

  • The final conjugate can be purified, if necessary, to remove any unreacted starting materials. For biomolecules, size-exclusion chromatography is a common method.[11]

Visualizations

experimental_workflow cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Amine-Molecule cluster_ligation Step 3: Ligation with TCO-Molecule cluster_purification Step 4: Purification MA This compound M_NHS Methyltetrazine-NHS Ester MA->M_NHS Activation Activator EDC/NHS or DCC/NHS Activator->M_NHS Solvent1 Anhydrous DMF/DCM Solvent1->M_NHS M_Molecule Methyltetrazine-labeled Molecule M_NHS->M_Molecule Conjugation Amine_Molecule Amine-containing Molecule Amine_Molecule->M_Molecule Buffer1 PBS, pH 7.2-8.0 Buffer1->M_Molecule Final_Product Final Conjugate M_Molecule->Final_Product Ligation TCO_Molecule TCO-functionalized Molecule TCO_Molecule->Final_Product Buffer2 PBS, pH 7.4 Buffer2->Final_Product Purification Size-Exclusion Chromatography/ Dialysis Final_Product->Purification Purified_Product Purified Conjugate Purification->Purified_Product

Caption: Experimental workflow for labeling a molecule with this compound and subsequent TCO ligation.

reaction_pathway Tetrazine Methyltetrazine Intermediate Dihydropyridazine (unstable intermediate) Tetrazine->Intermediate [4+2] Cycloaddition (IEDDA) TCO TCO (trans-cyclooctene) TCO->Intermediate Product Stable Pyridazine Conjugate Intermediate->Product Retro-Diels-Alder Nitrogen N₂ Gas Intermediate->Nitrogen

Caption: Reaction pathway of the methyltetrazine and TCO ligation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Methyltetrazine-Acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methyltetrazine-acid conjugation. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low conjugation yield, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My final yield of the conjugated product is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Low yield can stem from several factors throughout the experimental workflow. The primary areas to investigate are the viability of your reagents, the reaction conditions, and the purification process.

A logical approach to troubleshooting is to systematically evaluate each of these stages. Start by confirming the integrity of your this compound and the molecule to be conjugated. Then, review your reaction parameters such as pH, temperature, and stoichiometry. Finally, assess your purification method for potential product loss.

Q2: How can I determine if my this compound reagent is still active?

Improper storage is a common cause of reagent degradation. Methyltetrazine reagents should be stored at -20°C and be desiccated to prevent moisture.[1][2][3] Before use, it is crucial to allow the vial to warm to room temperature before opening to avoid condensation, which can hydrolyze the reagent.[1]

Q3: What are the optimal reaction conditions for activating the carboxylic acid on this compound?

The carboxylic acid group on this compound requires activation to efficiently react with primary amines. This is typically achieved by creating an active ester, most commonly an NHS ester, in situ.

For this activation step, fresh solutions of activating agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are critical.[1][2][4][5] The activation reaction is generally most efficient at a pH between 4.5 and 7.2.[6]

Q4: I am seeing multiple peaks in my chromatogram after the conjugation reaction. What could be the cause?

Multiple peaks can indicate a variety of issues, including:

  • Variable Degree of Labeling: If your target molecule has multiple amine groups, you may have a mixture of products with different numbers of methyltetrazine molecules attached.[1]

  • Side Reactions or Degradation: Unwanted side reactions or degradation of the tetrazine or the dienophile (if used in a subsequent step) can create impurities.[1]

  • Aggregation: The conjugation process itself can sometimes cause the biomolecule to aggregate.[1]

Optimizing the stoichiometry of your reaction can help control the degree of labeling, and efficient purification is key to isolating the desired product.[1]

Troubleshooting Guide

Problem Area 1: Reagent Integrity
IssuePotential CauseRecommended Action
Low or No Conjugation Degradation of this compound reagent.Ensure proper storage at -20°C with desiccant.[1][2][3] Allow the vial to reach room temperature before opening.[1] Consider using a fresh vial of the reagent.
Degradation of activating agents (EDC/NHS).Prepare fresh solutions of EDC and NHS immediately before use.[1]
Instability of the amine-containing molecule.Confirm the stability of your target molecule under the planned reaction conditions.
For subsequent tetrazine ligation: Instability of the dienophile (e.g., TCO).Trans-cyclooctene (TCO) can isomerize to the less reactive cis-cyclooctene.[1] Long-term storage of TCO-containing molecules is not recommended.[1]
Problem Area 2: Reaction Conditions
IssuePotential CauseRecommended Action
Low Conjugation Efficiency Suboptimal pH for amine reaction.The reaction of the activated NHS ester with primary amines is most efficient at a pH of 7.2-8.5.[7][8] Using a two-step reaction with pH adjustment between activation and conjugation can be beneficial.[6]
Presence of primary amines in the buffer.Avoid buffers containing primary amines, such as Tris or glycine (B1666218), as they will compete with your target molecule.[1][6][8] Use amine-free buffers like PBS, borate, or carbonate buffer.[1][6][7][8]
Inappropriate solvent.Ensure the chosen solvent (e.g., DMSO, DMF) is anhydrous for the activation step and compatible with all reaction components.[1][3][5]
Incorrect molar ratio of reagents.The optimal molar excess of this compound to the target molecule should be determined empirically. A starting point of 5- to 20-fold molar excess is often recommended.[1] Titrate the ratio to find the best balance between labeling efficiency and potential for aggregation.[6]
Suboptimal reaction time and temperature.Conjugation is typically performed at room temperature for 1-4 hours or at 4°C overnight.[1][6][8] Longer incubation at lower temperatures can sometimes improve yield and reduce aggregation.[6]
Problem Area 3: Purification
IssuePotential CauseRecommended Action
Low Final Yield After Purification Loss of product during the purification process.Be mindful that labeled biomolecules can be sensitive to certain purification methods.[1] Optimize your purification strategy. For example, with size-exclusion chromatography (SEC), ensure good resolution between the conjugate and unreacted reagents.[1]
Inefficient removal of excess reagent.A large excess of unreacted methyltetrazine reagent can make purification difficult. Optimize the molar ratio in the reaction to use the minimum amount of reagent necessary.[7]

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Molecule

This protocol provides a general method for labeling a protein with this compound.

Reagent Preparation:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare fresh 100 mM stock solutions of EDC and NHS in anhydrous DMSO or a suitable buffer (e.g., MES buffer, pH 4.5-6.0).[1]

  • Prepare your protein solution in an amine-free buffer such as PBS (pH 7.4).[1]

Activation of Carboxylic Acid:

  • In a microcentrifuge tube, combine the this compound stock solution with the EDC and NHS stock solutions. A common molar ratio is 1:1.5:1.5 (COOH:EDC:NHS).[1]

  • Incubate the activation mixture for 15-30 minutes at room temperature.[1]

Conjugation Reaction:

  • Add the activated methyltetrazine-NHS ester to your protein solution. The molar excess of the linker relative to the protein should be optimized, but a 5- to 20-fold molar excess is a good starting point.[1]

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

Quenching and Purification:

  • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer or glycine) to a final concentration of 50-100 mM to consume any unreacted NHS ester.[1]

  • Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF) to remove excess linker and reaction byproducts.[1]

Visualizations

G Troubleshooting Low Yield in this compound Conjugation cluster_start Start cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_purification Purification cluster_solutions Solutions start Low Conjugation Yield reagent_check Check Reagent Viability start->reagent_check tetrazine_ok This compound Stored Correctly? (-20°C, Desiccated) reagent_check->tetrazine_ok edc_nhs_ok EDC/NHS Solutions Fresh? tetrazine_ok->edc_nhs_ok Yes new_reagents Use Fresh Reagents tetrazine_ok->new_reagents No condition_check Review Reaction Conditions edc_nhs_ok->condition_check Yes edc_nhs_ok->new_reagents No ph_ok Optimal pH? (Activation: 4.5-7.2, Conjugation: 7.2-8.5) condition_check->ph_ok buffer_ok Amine-Free Buffer? ph_ok->buffer_ok Yes adjust_ph Adjust pH ph_ok->adjust_ph No ratio_ok Optimized Molar Ratio? buffer_ok->ratio_ok Yes change_buffer Use Amine-Free Buffer buffer_ok->change_buffer No purification_check Assess Purification ratio_ok->purification_check Yes optimize_ratio Titrate Molar Ratios ratio_ok->optimize_ratio No method_ok Appropriate Purification Method? purification_check->method_ok optimize_purification Optimize Purification Protocol method_ok->optimize_purification No success Successful Conjugation method_ok->success Yes new_reagents->success adjust_ph->success change_buffer->success optimize_ratio->success optimize_purification->success

Caption: A decision tree for troubleshooting low yield in this compound conjugation.

G Experimental Workflow for this compound Conjugation reagent_prep Reagent Preparation - Warm this compound to RT - Prepare fresh EDC/NHS stocks - Buffer exchange protein into amine-free buffer activation Activation of Carboxylic Acid - Combine this compound, EDC, and NHS - Incubate for 15-30 min at RT reagent_prep->activation conjugation Conjugation Reaction - Add activated methyltetrazine to protein - Incubate for 2h at RT or overnight at 4°C activation->conjugation quenching Quenching - Add Tris or glycine to consume excess NHS ester conjugation->quenching purification Purification - Remove excess reagents via SEC, dialysis, or TFF quenching->purification analysis Analysis - Confirm conjugation by MS, HPLC, etc. purification->analysis

Caption: A general experimental workflow for this compound conjugation to a primary amine.

References

Technical Support Center: Purification of Methyltetrazine-Acid Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of methyltetrazine-acid labeled proteins.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during your experimental workflow.

Issue: Low Yield of Labeled Protein After Purification

Question: I am experiencing a significant loss of my protein during the purification step after labeling with this compound. What are the potential causes and how can I troubleshoot this?

Answer: Low recovery of your labeled protein can be attributed to several factors, ranging from the labeling reaction itself to the purification methodology. Here is a step-by-step guide to help you identify and resolve the issue.

  • Protein Precipitation: The conjugation process can sometimes induce protein aggregation and precipitation.[1]

    • Recommendation: Visually inspect your sample for any precipitate. If present, consider optimizing the labeling conditions, such as reducing the molar excess of the labeling reagent or performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[2] You can also try adding solubility-enhancing agents like arginine to your buffers.[3]

  • Loss During Purification: The chosen purification method might not be optimal for your specific protein.

    • Recommendation: If using Size-Exclusion Chromatography (SEC), ensure the column resolution is adequate to separate your labeled protein from aggregates and unreacted reagents.[4] For Hydrophobic Interaction Chromatography (HIC), which is effective for separating species with different degrees of labeling, be aware that your protein of interest might be eluting in unexpected fractions.[4] It's crucial to analyze all fractions, including the flow-through and wash steps, via SDS-PAGE or Western blot to track your protein.

  • Inaccessible Affinity Tags: If you are using an affinity-based purification method, the methyltetrazine label could be sterically hindering the binding of the affinity tag to the resin.[5][6]

    • Recommendation: Consider switching the location of the affinity tag to the other terminus of the protein.[5] Alternatively, purifying the protein under denaturing conditions might expose the tag, although this is only feasible if protein refolding is possible.[7]

Logical Relationship: Troubleshooting Low Protein Yield

troubleshooting_low_yield start Low Labeled Protein Yield check_precipitation Check for Protein Precipitation start->check_precipitation check_purification_loss Analyze All Purification Fractions check_precipitation->check_purification_loss No Precipitate optimize_labeling Optimize Labeling Conditions (e.g., lower reagent molar excess) check_precipitation->optimize_labeling Precipitate Observed check_affinity_binding Assess Affinity Tag Accessibility check_purification_loss->check_affinity_binding No Protein in Any Fraction change_purification Optimize or Change Purification Method (e.g., SEC, HIC) check_purification_loss->change_purification Protein in Unexpected Fractions modify_protein_construct Modify Protein Construct (e.g., move affinity tag) check_affinity_binding->modify_protein_construct Tag Inaccessible denaturing_conditions Consider Denaturing Purification Conditions check_affinity_binding->denaturing_conditions Tag Inaccessible end_solution Improved Yield optimize_labeling->end_solution change_purification->end_solution modify_protein_construct->end_solution denaturing_conditions->end_solution

Caption: A decision tree for troubleshooting low protein yield.

Issue: Multiple Peaks in Chromatogram Post-Labeling

Question: My chromatogram after the labeling reaction shows multiple peaks. What do these peaks represent and how can I obtain a more homogenous product?

Answer: The presence of multiple peaks in your chromatogram is a strong indicator of a heterogeneous product mixture.[4] This heterogeneity can arise from several sources:

  • Incomplete Reaction: Unreacted starting materials, such as your protein and the this compound linker, will appear as separate peaks.[4]

  • Variable Degree of Labeling (DOL): If your protein has multiple potential labeling sites (e.g., lysine (B10760008) residues), you may have a mixture of species with one, two, or more labels attached.[4]

  • Protein Aggregation: The conjugation process can sometimes lead to the formation of protein aggregates, which will elute as distinct, earlier peaks in Size-Exclusion Chromatography (SEC).[4]

  • Side Reactions or Degradation: Unwanted side reactions or degradation of the tetrazine moiety can result in additional product-related impurities.[4]

To achieve a more homogenous product, consider the following optimization strategies:

  • Optimize Reaction Stoichiometry: Adjust the molar ratio of the this compound to your protein to favor the desired degree of labeling.[4]

  • Refine Purification Strategy: Utilize high-resolution chromatography techniques. Hydrophobic Interaction Chromatography (HIC) is particularly well-suited for separating proteins with different numbers of conjugated linkers.[4]

  • Characterize Each Peak: Collect fractions corresponding to each peak and analyze them by SDS-PAGE and mass spectrometry to identify their contents. This will provide valuable information for optimizing your reaction and purification conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended purification method for this compound labeled proteins?

A1: The optimal purification method depends on the properties of your protein and the nature of the unreacted components you need to remove. The most common and effective methods are:

  • Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC is a widely used method to separate the labeled protein from excess, low-molecular-weight labeling reagent.[2] It is crucial to select a column with the appropriate fractionation range for your protein to ensure good resolution.[2]

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating proteins based on their hydrophobicity. Since the methyltetrazine group is hydrophobic, HIC can be used to separate proteins with varying degrees of labeling.[4]

  • Affinity Chromatography: If your protein has an affinity tag (e.g., His-tag, GST-tag), you can perform an initial purification step using affinity chromatography. However, be mindful that the label might interfere with tag binding.[8]

Q2: My labeled protein precipitated out of solution. What can I do?

A2: Protein precipitation following labeling is often due to an increased hydrophobicity of the conjugate, especially with a high degree of labeling, or the use of organic solvents like DMSO to dissolve the labeling reagent.[1][3] To address this:

  • Minimize Organic Solvent: Keep the final concentration of any organic solvent in the reaction mixture to a minimum, ideally below 10-15%.[1]

  • Optimize Degree of Labeling (DOL): A very high DOL can lead to precipitation. Reduce the molar excess of the labeling reagent in your reaction to achieve a lower, more soluble DOL.[1]

  • Use Solubility-Enhancing Additives: Consider adding excipients such as arginine, sucrose, or trehalose (B1683222) to your buffers to help prevent aggregation and improve solubility.[3]

  • Gentle Solubilization: If a precipitate has already formed, you can try to resolubilize it by gentle warming (e.g., to 37°C) or sonication, but be cautious as this may affect protein stability.[3]

Q3: How can I remove unconjugated this compound after the labeling reaction?

A3: It is critical to remove all non-conjugated this compound before downstream applications.[1] Effective methods include:

  • Size-Exclusion Chromatography (SEC): Desalting columns (e.g., Sephadex G-25) are excellent for rapidly removing small molecules from protein samples.[2]

  • Dialysis or Buffer Exchange: Dialysis against a large volume of buffer is an effective but slower method.[1] Spin columns for buffer exchange can expedite this process.[9]

  • Tangential Flow Filtration (TFF): For larger sample volumes, TFF is an efficient method for buffer exchange and removal of small molecules.[4]

Q4: What are the best practices for storing this compound and the labeled protein?

A4:

  • This compound Reagent: this compound is susceptible to degradation. It should be stored at -20°C or -80°C, protected from light and moisture.[10][11] It is advisable to aliquot the reagent upon receipt to avoid multiple freeze-thaw cycles.[1] When preparing stock solutions, use anhydrous DMSO or DMF.[4]

  • Labeled Protein: The stability of the labeled protein is largely dependent on the protein itself. As a general guideline, store the purified, labeled protein in a suitable buffer at 4°C for short-term storage or at -80°C in single-use aliquots for long-term storage. Avoid repeated freeze-thaw cycles.[3]

Data Presentation

Table 1: Recommended Molar Excess and Reaction Conditions for Protein Labeling

ParameterRecommendationRationale
Molar Excess of Labeling Reagent 5-20 foldA higher excess can increase the degree of labeling but also raises the risk of protein aggregation and loss of activity.[2]
Reaction pH 7.2 - 8.0Optimal for reactions targeting primary amines (e.g., lysine residues) with NHS esters.[1]
Reaction Temperature Room Temperature or 4°CRoom temperature for shorter incubation times (1-2 hours); 4°C for longer, overnight incubations to minimize potential protein degradation.[2]
Incubation Time 1-4 hours or overnightThe optimal time depends on the reactivity of the protein and the desired degree of labeling.[2]

Table 2: Common Chromatography Buffers for Purification

Chromatography MethodBuffer ComponentTypical ConcentrationPurpose
SEC Phosphate Buffered Saline (PBS)1XMaintains physiological pH and ionic strength.[2]
Sodium Phosphate50 mMBuffering agent.
Sodium Chloride150 mMPrevents non-specific ionic interactions with the resin.
HIC Ammonium Sulfate1.5 M (in binding buffer)High salt concentration promotes hydrophobic interactions.
Sodium Phosphate50 mMBuffering agent.[12]

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Protein

This protocol describes a general method for labeling a protein with this compound via primary amines (e.g., lysine residues).

Materials:

  • This compound

  • Anhydrous DMSO

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., MES, pH 6.0)

  • Quenching Buffer (e.g., Tris-HCl or glycine, 1 M, pH 8.0)

Procedure:

  • Reagent Preparation:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[4]

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, combine this compound, EDC, and Sulfo-NHS in Activation Buffer. A common molar ratio is 1:1.5:1.5 (COOH:EDC:NHS).[4]

    • Incubate the activation mixture for 15-30 minutes at room temperature.[4]

  • Conjugation Reaction:

    • Add the activated methyltetrazine-NHS ester to your protein solution. The molar excess of the linker relative to the protein should be optimized based on the desired degree of labeling (a starting point is 10-fold molar excess).[2]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[4]

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM to consume any unreacted NHS ester.[4]

    • Purify the conjugate using an appropriate method such as SEC or HIC to remove excess linker and reaction byproducts.[4]

Experimental Workflow: Protein Labeling and Purification

experimental_workflow cluster_0 Labeling Reaction cluster_1 Purification cluster_2 Analysis reagent_prep Prepare this compound Stock Solution activation Activate Carboxylic Acid with EDC/Sulfo-NHS reagent_prep->activation conjugation Add Activated Linker to Protein Solution activation->conjugation incubation Incubate (e.g., 1-2h at RT) conjugation->incubation quenching Quench Reaction (e.g., with Tris) incubation->quenching purification_method Purify Labeled Protein (e.g., SEC or HIC) quenching->purification_method fraction_collection Collect Fractions purification_method->fraction_collection analysis Analyze Fractions (SDS-PAGE, MS, etc.) fraction_collection->analysis pooling Pool Pure Fractions analysis->pooling end_product Purified Labeled Protein pooling->end_product start Start start->reagent_prep

Caption: A standard workflow for protein labeling and purification.

Protocol 2: Purification of Labeled Protein by Size-Exclusion Chromatography (SEC)

This protocol outlines the purification of a methyltetrazine-labeled protein from unreacted labeling reagent.

Materials:

  • Labeled protein solution

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25, Superdex 200)

  • Equilibration/Elution Buffer (e.g., PBS, pH 7.4)

  • Chromatography system or gravity flow setup

  • Fraction collector

  • UV-Vis Spectrophotometer

Procedure:

  • Column Preparation: Equilibrate the SEC column with at least two column volumes of the Equilibration/Elution Buffer. Ensure the column is properly packed and free of air bubbles.[2]

  • Sample Preparation: If any precipitate is visible in the labeled protein solution, centrifuge it at 10,000 x g for 10 minutes to remove aggregates.[2]

  • Sample Application: Carefully load the clarified sample onto the top of the SEC column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.[2]

  • Elution: Begin the elution with the Equilibration/Elution Buffer at a flow rate appropriate for the column and resin.[2]

  • Fraction Collection and Analysis: Collect fractions of a defined volume. Monitor the elution of the labeled protein by measuring the absorbance of the collected fractions at 280 nm (for protein) and at the characteristic absorbance wavelength for the tetrazine (~520-535 nm).[1][2]

  • Pooling and Concentration: Pool the fractions containing the purified, labeled protein. If necessary, concentrate the pooled fractions using an appropriate method (e.g., spin concentrator).

References

Technical Support Center: Optimizing Methyltetrazine-Acid to Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the conjugation of methyltetrazine-acid to antibodies.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to antibody for conjugation?

A1: The optimal molar ratio is highly dependent on the specific antibody, the number of available lysine (B10760008) residues, and the desired final drug-to-antibody ratio (DAR). A common starting point is a 5- to 20-fold molar excess of the activated methyltetrazine-linker to the antibody.[1] It is crucial to perform small-scale optimization experiments to determine the ideal ratio for your specific system. Factors that influence the final DAR include protein concentration, reaction time, temperature, and pH.

Q2: How do I activate the carboxylic acid of this compound for reaction with antibody amines?

A2: The carboxylic acid is typically activated to an amine-reactive NHS ester using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2] This two-step process forms a more stable intermediate that efficiently reacts with the primary amines on the antibody.

Q3: My average Drug-to-Antibody Ratio (DAR) is consistently too low. What are the potential causes?

A3: A low DAR can result from several factors:

  • Inefficient Activation: Ensure that your EDC and NHS/Sulfo-NHS are fresh and have been stored correctly, as they are moisture-sensitive.

  • Suboptimal Reaction pH: The activation reaction is most efficient at a pH of 4.5-7.2, while the conjugation to the antibody is best performed at a pH of 7-8.[3]

  • Insufficient Molar Excess: The molar ratio of the activated methyltetrazine linker to the antibody may be too low. Try increasing the molar excess in your optimization experiments.

  • Antibody Properties: The number and accessibility of surface-exposed lysine residues can vary between antibodies.

  • Hydrolysis of Activated Ester: The NHS ester is susceptible to hydrolysis. The conjugation reaction should be performed promptly after activation.

Q4: I'm observing antibody aggregation after conjugation. How can I prevent this?

A4: Aggregation can be caused by a high DAR, leading to increased hydrophobicity of the antibody-drug conjugate (ADC).[4] To mitigate aggregation, consider the following:

  • Optimize the DAR: Aim for a lower, more homogeneous DAR by reducing the molar excess of the methyltetrazine linker.

  • Purification Method: Use size-exclusion chromatography (SEC) to remove aggregates after conjugation.[1]

  • Formulation: Ensure the final ADC is in a suitable buffer that promotes stability.[4]

  • Control Organic Solvent Concentration: If the methyltetrazine linker is dissolved in an organic solvent like DMSO, keep the final concentration in the reaction mixture low (ideally below 5-10%) to avoid precipitating the antibody.[5]

Q5: Which analytical technique is best for determining the DAR?

A5: The choice of technique depends on the stage of development and the level of detail required.

  • UV-Vis Spectroscopy: A quick and simple method for determining the average DAR, but it does not provide information on the distribution of different DAR species.[6]

  • Hydrophobic Interaction Chromatography (HIC): The most widely used method for determining both the average DAR and the distribution of different DAR species for cysteine-linked ADCs.[6]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used after reducing the ADC to separate and quantify the drug load on the light and heavy chains.[6]

  • Mass Spectrometry (MS): Provides a detailed analysis of the DAR and the drug load distribution, and can be used for both intact and reduced ADCs.[7]

Troubleshooting Guides

Issue: Low or No Conjugation
Potential Cause Troubleshooting Step
Inactive Reagents Use fresh, high-quality EDC and NHS/Sulfo-NHS. Ensure they have been stored under desiccated conditions.
Incorrect pH Verify the pH of your activation and conjugation buffers. Use a non-amine, non-carboxylate buffer like MES for the activation step (pH 5-6) and then adjust the pH to 7.2-7.5 for the conjugation step.[8]
Antibody Buffer Contains Amines Ensure your antibody is in an amine-free buffer (e.g., PBS). Buffer exchange if necessary. Tris or glycine (B1666218) in the antibody buffer will compete with the antibody for the activated linker.
Steric Hindrance If the target lysine residues are not easily accessible, consider using a methyltetrazine linker with a PEG spacer to increase the distance from the antibody surface.
Issue: Inconsistent DAR Between Batches
Potential Cause Troubleshooting Step
Variability in Reagent Preparation Prepare fresh stock solutions of your this compound, EDC, and NHS for each batch. Ensure accurate weighing and dissolution.
Inconsistent Reaction Parameters Tightly control reaction time, temperature, and pH. Small variations can lead to significant differences in the final DAR.
Antibody Variability Ensure the starting antibody concentration and purity are consistent across batches.
Purification Inconsistencies Standardize your purification protocol, including the type of column, buffers, and elution conditions.

Data Presentation

Table 1: Recommended Starting Conditions for this compound Conjugation
Parameter Recommended Starting Condition Notes
Antibody Concentration 1-10 mg/mLHigher concentrations can increase conjugation efficiency but may also promote aggregation.
This compound:EDC:NHS Molar Ratio 1:1.5:1.5This is a common starting point for the activation step.[3]
Activated Linker:Antibody Molar Ratio 5:1 to 20:1This should be optimized to achieve the desired DAR.
Activation Buffer 50 mM MES, pH 6.0A non-amine, non-carboxylate buffer is crucial for the activation step.
Conjugation Buffer PBS, pH 7.2-8.5A slightly basic pH promotes the reaction with primary amines.
Activation Time 15-30 minutes at room temperature
Conjugation Time 1-2 hours at room temperature or overnight at 4°C[3][5]Longer incubation times may increase the DAR but also risk antibody degradation.
Quenching Agent 50-100 mM Tris or glycineAdded after the conjugation reaction to quench any unreacted NHS esters.[3]
Table 2: Comparison of Analytical Techniques for DAR Determination
Technique Principle Information Provided Advantages Limitations
UV-Vis Spectroscopy Measures absorbance at two wavelengths (e.g., 280 nm for antibody and another for the drug).Average DAR.Quick, simple, and requires minimal sample preparation.[6]Does not provide information on DAR distribution. Less accurate than other methods.[6] Requires the drug to have a distinct absorbance peak from the antibody.
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on hydrophobicity. ADCs with higher DAR are more hydrophobic.Average DAR and DAR distribution.Non-denaturing conditions. Considered the standard for cysteine-conjugated ADCs.May have lower resolution for lysine-conjugated ADCs with high heterogeneity.[3]
Reversed-Phase HPLC (RP-HPLC) Separates molecules based on hydrophobicity under denaturing conditions.Drug load on light and heavy chains (after reduction). Average DAR can be calculated.High resolution. Can provide information on positional isomers.Denaturing conditions can cause dissociation of non-covalently linked chains.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of molecules.Precise mass of different DAR species, average DAR, and drug load distribution.High accuracy and provides detailed structural information.[7] Can be coupled with LC for enhanced separation.Requires specialized equipment and expertise. Can be complex to interpret spectra of heterogeneous samples.

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS
  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS (or Sulfo-NHS) to room temperature before opening the vials.

    • Prepare a fresh stock solution of this compound in anhydrous DMF or DMSO.

    • Immediately before use, prepare fresh stock solutions of EDC and NHS in an appropriate activation buffer (e.g., 50 mM MES, pH 6.0).

  • Activation Reaction:

    • In a microcentrifuge tube, combine the this compound solution with the EDC and NHS solutions. A common molar ratio is 1:1.5:1.5 (acid:EDC:NHS).[3]

    • Incubate the reaction for 15-30 minutes at room temperature.

Protocol 2: Antibody Conjugation
  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer, such as PBS, at a pH of 7.2-8.5. If the buffer contains amines (e.g., Tris), perform a buffer exchange.

  • Conjugation Reaction:

    • Add the activated methyltetrazine-NHS ester solution to the antibody solution. The molar excess of the linker should be based on your optimization experiments (e.g., 5- to 20-fold excess).

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[3][5]

  • Quenching:

    • Add a quenching solution, such as 1 M Tris or glycine, to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.[3]

    • Incubate for 15-30 minutes at room temperature.

Protocol 3: Purification of the Antibody-Methyltetrazine Conjugate
  • Method Selection:

    • Size-Exclusion Chromatography (SEC) / Desalting Columns: The most common method to remove excess unreacted linker, quenching agent, and reaction byproducts.[1]

    • Hydrophobic Interaction Chromatography (HIC): Can be used for purification and will also provide separation of different DAR species.[3]

  • General SEC Protocol:

    • Equilibrate the SEC or desalting column with the desired final storage buffer (e.g., PBS, pH 7.4).

    • Apply the quenched reaction mixture to the column.

    • Collect the fractions containing the purified ADC, which will elute first.

    • Pool the relevant fractions and determine the protein concentration and DAR.

Visualizations

ADC_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Antibody_Prep Antibody Preparation (Buffer Exchange) Conjugation Conjugation Reaction Antibody_Prep->Conjugation Linker_Activation This compound Activation (EDC/NHS) Linker_Activation->Conjugation Quenching Quenching (Tris/Glycine) Conjugation->Quenching Purification Purification (SEC/HIC) Quenching->Purification Characterization DAR Characterization (HIC, MS, UV-Vis) Purification->Characterization

General workflow for ADC conjugation and DAR analysis.

Troubleshooting_Low_DAR Start Low DAR Observed Check_Activation Check Activation Reagents (EDC/NHS Fresh?) Start->Check_Activation Check_pH Verify Reaction pH (Activation & Conjugation) Check_Activation->Check_pH [ Reagents OK ] Success DAR Improved Check_Activation->Success [ New Reagents Used ] Check_Buffer Antibody Buffer Amine-Free? Check_pH->Check_Buffer [ pH Correct ] Check_pH->Success [ pH Corrected ] Check_Ratio Increase Molar Ratio of Activated Linker to Antibody Check_Buffer->Check_Ratio [ Buffer OK ] Check_Buffer->Success [ Buffer Exchanged ] Check_Time_Temp Optimize Reaction Time and Temperature Check_Ratio->Check_Time_Temp [ DAR Still Low ] Check_Ratio->Success [ DAR Improved ] Check_Time_Temp->Success [ Optimized ]

Decision tree for troubleshooting low DAR.

References

Technical Support Center: Navigating Side Reactions of Methyltetrazine-Acid in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to understanding and troubleshooting common side reactions encountered when using methyltetrazine-acid in inverse-electron-demand Diels-Alder (iEDDA) click chemistry. By anticipating and addressing these potential issues, you can enhance the efficiency and reproducibility of your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary role in click chemistry?

This compound is a chemical tool used for bioconjugation, a process that joins two molecules together.[1][2][3] It features a methyltetrazine group that rapidly and specifically reacts with a trans-cyclooctene (B1233481) (TCO) partner in a "click" reaction.[2][4] The molecule also has a carboxylic acid group, which allows it to be attached to proteins or other molecules that have primary amines, typically after being activated with reagents like EDC and NHS.[5][6][7]

Q2: Why is this compound often chosen for bioconjugation experiments?

This compound provides a favorable balance between reaction speed and stability, which is particularly important for experiments conducted in biological systems (in vivo).[8] The presence of a methyl group makes the tetrazine ring more stable and less prone to breaking down in water-based environments compared to simpler tetrazines.[4][8] Even with this enhanced stability, it still reacts quickly with TCO, ensuring that labeling can be done efficiently, even when working with very small amounts of material.[1][8]

Q3: What are the usual suspects for low product yield in my this compound reaction?

When the desired product yield is low, the issue often lies with the starting materials or the reaction setup, as the click reaction itself is very efficient.[5] Common culprits include:

  • Degradation of the this compound: The reagent can degrade if not stored or handled correctly.[5][9]

  • Instability of the TCO partner: The highly reactive TCO can convert to a much less reactive form (cis-cyclooctene).[5]

  • Incorrect pH: While the reaction works well in a pH range of 6 to 9, highly alkaline conditions (pH above 10) can cause the tetrazine to decompose.[4][10]

  • Poor activation of the carboxylic acid: For the initial attachment to a protein, the carboxylic acid must be properly activated.[5]

  • Reactants are too dilute: The reaction is a second-order process, meaning that very low concentrations of the reactants will lead to a slower reaction.[4]

Q4: Can this compound have unwanted reactions with other molecules in my biological sample?

Yes, the tetrazine ring is electron-deficient and can be attacked by nucleophiles, which can lead to its breakdown.[9][11] This is an important consideration in biological samples, which are rich in nucleophiles like thiols (found in cysteine and glutathione). Fortunately, the methyl group on this compound offers some protection, making it more stable against this type of attack than other tetrazines.[4] While the primary concern is the degradation of the this compound before it can participate in the click reaction, the formation of distinct side products from reactions with biological nucleophiles is not well-documented in current literature.

Troubleshooting Guide

This guide provides solutions to common problems you might face during your click chemistry experiments with this compound.

Problem Potential Cause Recommended Solutions
Low or No Product Formation Degradation of this compound 1. Confirm that this compound is stored at -20°C and protected from moisture.[5] 2. Let the reagent vial warm to room temperature before opening to prevent moisture from condensing inside.[5] 3. Always prepare fresh solutions of this compound for your experiments.[9] 4. Use the UV-Vis stability assay in the protocols section to check the quality of your this compound stock.
Instability of TCO-modified molecule 1. Avoid storing TCO-modified molecules for extended periods.[5] 2. Be aware that the presence of thiols can speed up the conversion of TCO to its less reactive form.[5]
Incorrect reaction pH 1. Keep the reaction pH between 6 and 9.[4] 2. Steer clear of highly alkaline conditions (pH > 10) to prevent tetrazine degradation.[4]
Ineffective carboxylic acid activation 1. Use freshly prepared solutions of activating agents like EDC and NHS.[5] 2. During the activation step, use a buffer that does not contain amines (e.g., PBS).[5]
Unexpected Side Products Detected Degradation of this compound 1. Keep the reaction time as short as possible while still allowing the desired reaction to complete. 2. If degradation is a major issue, consider using a more stable tetrazine derivative.[4] 3. Use chromatography to purify your final product and remove any degradation byproducts.[5]
Reaction with nucleophiles 1. If your sample has a high concentration of thiols, a more sterically protected and stable tetrazine might be a better choice. 2. If your biomolecule can tolerate it, running the reaction at a lower pH may reduce unwanted reactions with thiols.[3]
High Background in Imaging Non-specific binding of the tetrazine probe 1. Incorporate a PEG spacer into your this compound design to improve its solubility in water and reduce non-specific interactions.[5] 2. Use the lowest possible concentration of the labeling reagent that still gives a good signal.[9] 3. Ensure your experimental protocol includes thorough washing steps.[1]

Data Presentation

Table 1: Stability of Different Tetrazine Derivatives in PBS (pH 7.4) at 37°C

Tetrazine Substituent Group% Remaining after 14 hours in PBSGeneral Stability
Electron-Donating (e.g., Alkyl)HighHighest
HydrogenModerateModerate
Electron-WithdrawingLowLowest

This table summarizes findings from a study by Karver et al., which showed that electron-donating groups like the methyl group in this compound enhance the stability of the tetrazine ring in aqueous solutions.[4]

Table 2: Key Factors Affecting the Stability of this compound

FactorImpact on StabilityBest PracticesCitation(s)
pH Stability decreases in alkaline conditions (pH > 9)For reactions, maintain a pH between 6 and 9.[4][10]
Nucleophiles (e.g., thiols) Can accelerate degradationUse cautiously in environments with high thiol content; consider more stable alternatives if needed.[9][11]
Storage Degrades when exposed to moisture and lightStore at -20°C, keep dry, and protect from light.[5][9]
Solvent Stable in anhydrous DMSO or DMFPrepare stock solutions in dry, non-aqueous solvents.[5]

Experimental Protocols

Protocol 1: A General Method for Labeling a Protein with this compound

This protocol is a two-step process: first, the this compound is attached to the protein, and second, the click reaction is performed with a TCO-modified molecule.

Materials:

  • This compound

  • Your protein of interest (in a buffer without amines, e.g., PBS pH 7.4)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous DMSO

  • TCO-modified molecule

  • A solution to stop the reaction (e.g., 1 M Tris-HCl, pH 8.0)

  • A purification column (e.g., for size-exclusion chromatography)

Procedure:

  • Prepare Your Reagents:

    • Let the this compound vial warm to room temperature before you open it.[5]

    • Make a 10 mM stock solution of this compound in anhydrous DMSO.[5]

    • Make fresh 100 mM stock solutions of EDC and NHS in anhydrous DMSO or water.

  • Activate the this compound:

    • In a small tube, mix the this compound, EDC, and NHS stock solutions. A 1:1.5:1.5 molar ratio is a good starting point.[5]

    • Let this mixture sit for 15-30 minutes at room temperature.[5]

  • Attach to Your Protein:

    • Add the activated methyltetrazine-NHS ester to your protein solution. You will likely need to use more linker than protein; a 5- to 20-fold molar excess is a common starting point, but this may need to be optimized.[5]

    • Let the reaction proceed for 2 hours at room temperature or overnight at 4°C, mixing gently.[5]

    • Stop the reaction by adding a quenching buffer (like Tris) to a final concentration of 50-100 mM. This will consume any leftover activated linker.[5]

    • Purify your newly labeled protein using a method like size-exclusion chromatography to get rid of excess linker and other byproducts.[5]

  • Perform the Click Reaction:

    • Mix your purified methyltetrazine-labeled protein with the TCO-modified molecule in a suitable buffer (e.g., PBS, pH 7.4). A 1:1 molar ratio is a good place to start.[4]

    • Let the reaction go for 1-2 hours at room temperature. You can often see the reaction happening as the pink/red color of the tetrazine disappears. You can also monitor the reaction by LC-MS.[4][5]

    • If needed, you can purify the final product using a suitable chromatography method.[5]

Protocol 2: A UV-Vis Assay to Check the Stability of this compound

This method lets you measure how quickly your this compound is degrading by tracking the decrease in its color over time.

Materials:

  • A stock solution of this compound (e.g., 10 mM in DMSO)

  • The buffer you plan to use in your experiment (e.g., PBS pH 7.4)

  • A UV-Vis spectrophotometer

  • A 96-well plate (optional, for running multiple samples at once)

Procedure:

  • Prepare Your Samples:

    • Dilute your this compound stock solution into your buffer of interest. The final concentration should give you an absorbance reading in the linear range of your spectrophotometer (the tetrazine color absorbs light at around 515-540 nm).[4][12]

    • Prepare a "blank" sample with just the buffer.

  • Measure the Absorbance:

    • Measure the initial absorbance of your this compound solution at its maximum absorbance wavelength (around 515-540 nm). This is your starting point (Time = 0).[4]

    • Keep the solution under your desired experimental conditions (e.g., at 37°C).[4]

    • Measure the absorbance of the solution again at various time points (e.g., 1, 2, 4, 8, 12, and 24 hours).[8]

  • Analyze Your Data:

    • Calculate the percentage of this compound that is still intact at each time point with this formula: % Remaining = (Absorbance at time T / Absorbance at Time = 0) * 100

    • Plot the % remaining against time to see the degradation pattern.

Visualizations

experimental_workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Click Reaction reagents This compound + EDC/NHS activation Activated Methyltetrazine-NHS reagents->activation Activation protein Amine-containing Biomolecule conjugation Amide Bond Formation protein->conjugation activation->conjugation labeled_protein Methyltetrazine-labeled Biomolecule conjugation->labeled_protein Purification tco TCO-modified Molecule click_reaction iEDDA Cycloaddition tco->click_reaction labeled_protein2 Methyltetrazine-labeled Biomolecule labeled_protein2->click_reaction final_product Final Conjugate click_reaction->final_product Purification (optional)

Caption: A two-step workflow for bioconjugation using this compound.

troubleshooting_workflow decision decision issue Low Yield or Side Products check_reagents 1. Check Reagent Stability issue->check_reagents Start Troubleshooting is_mtz_stable This compound stable? check_reagents->is_mtz_stable Assess is_tco_stable TCO-molecule stable? is_mtz_stable->is_tco_stable Yes fresh_mtz Use fresh reagent, check storage is_mtz_stable->fresh_mtz No check_conditions 2. Check Reaction Conditions is_tco_stable->check_conditions Yes fresh_tco Use fresh TCO, avoid thiols is_tco_stable->fresh_tco No is_ph_optimal pH optimal (6-9)? check_conditions->is_ph_optimal Assess is_activation_ok Carboxylic acid activation efficient? is_ph_optimal->is_activation_ok Yes adjust_ph Adjust pH to 6-9 is_ph_optimal->adjust_ph No optimize_stoichiometry 3. Optimize Stoichiometry & Purification is_activation_ok->optimize_stoichiometry Yes fresh_activators Use fresh EDC/NHS is_activation_ok->fresh_activators No

Caption: A step-by-step guide to troubleshooting low yields or side products.

reaction_and_side_reaction cluster_main Desired Reaction Pathway cluster_side Potential Side Reaction MTZ This compound Product Desired Conjugate + N2 MTZ->Product iEDDA Click Reaction TCO TCO-Molecule TCO->Product MTZ2 This compound Degradation Degradation Products MTZ2->Degradation Degradation Nucleophile Nucleophile (e.g., Thiol, OH-) Nucleophile->Degradation

Caption: The desired click reaction versus the main potential side reaction of this compound.

References

improving the efficiency of methyltetrazine-TCO ligation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methyltetrazine-trans-cyclooctene (TCO) ligation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to ensure the successful execution of your bioorthogonal conjugation experiments.

Troubleshooting Guide

This guide addresses common issues encountered during methyltetrazine-TCO ligation experiments.

Issue Potential Cause Recommended Solution
Low or No Conjugation Product Degradation of Reactants: - Methyltetrazine can be susceptible to degradation by nucleophiles. - TCO can isomerize to its unreactive cis-cyclooctene (CCO) form, especially in the presence of thiols or copper.[1]- Methyltetrazine: Use high-quality, fresh reagents. Store stock solutions at -20°C or -80°C. For critical applications, quantify the active tetrazine concentration before use. - TCO: Use freshly prepared TCO-functionalized molecules. Avoid prolonged exposure to high concentrations of thiols. For long-term storage of TCO compounds, consider conversion to a more stable silver(I) complex.[2]
Suboptimal Stoichiometry: An incorrect molar ratio of methyltetrazine to TCO can lead to incomplete reactions.Empirically optimize the molar ratio. A slight excess (1.1 to 2.0 molar equivalents) of one reactant (often the smaller molecule or the one easier to synthesize/purify) is typically recommended to drive the reaction to completion.[3]
Incorrect pH: The reaction rate can be influenced by pH, although the ligation is generally robust over a wide range.[4]Perform the reaction in a buffer with a pH between 6.0 and 9.0.[4] Phosphate-buffered saline (PBS) at pH 7.4 is a common choice.
Low Reactant Concentration: The reaction is second-order, so the rate is dependent on the concentration of both reactants.If possible, increase the concentration of the reactants. If working with dilute samples, a longer reaction time may be necessary.
High Background or Non-Specific Labeling Impure Reactants: Impurities in the methyltetrazine or TCO reagents can lead to side reactions.Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, HPLC, mass spectrometry).
Hydrolysis of NHS Esters: If using NHS esters to introduce methyltetrazine or TCO moieties, hydrolysis can compete with the desired labeling reaction, leading to inactivated reagents and potential side products.- Allow NHS ester vials to equilibrate to room temperature before opening to prevent moisture condensation. - Prepare stock solutions in anhydrous DMSO or DMF immediately before use. - Use amine-free buffers (e.g., PBS) for the labeling step.
Poor Reproducibility Variability in Reagent Quality: Batch-to-batch variation in the purity or stability of methyltetrazine or TCO reagents can affect results.Qualify new batches of reagents before use in critical experiments.
Inconsistent Reaction Conditions: Minor variations in temperature, pH, or reaction time can lead to different outcomes.Standardize all reaction parameters and document them carefully for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the methyltetrazine-TCO ligation?

A1: For efficient conjugation, it is generally recommended to use a slight molar excess of one reactant. A common starting point is a 1.1 to 2.0-fold molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule, or vice-versa.[3] The optimal ratio may vary depending on the specific molecules being conjugated and should be determined empirically for your system.

Q2: What are the recommended reaction buffers and pH range?

A2: The methyltetrazine-TCO ligation is robust and proceeds efficiently in a variety of aqueous buffers. Phosphate-buffered saline (PBS) is a common choice. The reaction is typically performed in a pH range of 6.0 to 9.0.[4]

Q3: What is the ideal reaction temperature and duration?

A3: The reaction is exceptionally fast and can often be completed at room temperature (20-25°C) within 10 to 60 minutes.[4] For certain applications or less reactive partners, the incubation time can be extended. In some instances, incubating at 37°C can be used to accelerate the reaction.[5]

Q4: Is a catalyst required for this reaction?

A4: No, the methyltetrazine-TCO ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic. This catalyst-free nature makes it particularly well-suited for applications in biological systems and live-cell imaging.[4][6]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be conveniently monitored spectrophotometrically by following the disappearance of the characteristic absorbance of the tetrazine moiety between 510 and 550 nm.[4]

Quantitative Data Summary

The efficiency of the methyltetrazine-TCO ligation is highly dependent on the specific structures of the reactants. The tables below summarize key kinetic and stability data.

Table 1: Second-Order Rate Constants of Various Tetrazine-TCO Pairs

Tetrazine DerivativeTCO DerivativeRate Constant (k₂) (M⁻¹s⁻¹)SolventReference
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene2000 ± 4009:1 Methanol:Water
MethyltetrazineTCO~1,000 - 10,332Aqueous Buffer
H-TetrazineTCOUp to 30,000Aqueous Buffer
Phenyl-TetrazineTCO~1,000Aqueous Buffer
HELIOS 347Me (tetrazine)TCO-pSar₆₆1806PBS (pH 7.4)[5]
mTz-pSar₂₀TCO-PEG₄463PBS (pH 7.4)[5]

Table 2: Stability of Tetrazine and TCO Derivatives

Compound TypeDerivativeConditionsStability/Half-lifeReference
Tetrazine MethyltetrazineFetal Bovine Serum @ 37°C>90% remaining after 10h[5]
H-TetrazineFetal Bovine Serum @ 37°C~40% remaining after 10h[5]
TCO s-TCO50% Fresh Mouse Serum @ 37°CAlmost complete conversion to cis-isomer within 7h
d-TCOAqueous solution, blood serum, or in the presence of thiolsGenerally stable[4]

Key Experimental Protocols

Protocol 1: General Protein-Protein Conjugation using Methyltetrazine-TCO Ligation
  • Protein Modification:

    • Dissolve the protein to be modified with TCO-NHS ester in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

    • Prepare a 10 mM stock solution of TCO-PEG-NHS ester in anhydrous DMSO.

    • Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester stock solution to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature.

    • Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-15 minutes.

    • Remove excess, unreacted TCO-NHS ester using a desalting column or dialysis.

    • Repeat the process for the second protein using a methyltetrazine-PEG-NHS ester.

  • Ligation Reaction:

    • Mix the TCO-modified protein and the methyltetrazine-modified protein in a suitable buffer (e.g., PBS, pH 7.4) at the desired molar ratio (typically 1:1 or a slight excess of one protein).[4]

    • Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.[4]

    • The conjugate is now ready for use or further purification by size-exclusion chromatography if necessary.

Protocol 2: In Vitro Stability Assay of Methyltetrazine in Serum
  • Preparation:

    • Prepare a stock solution of the methyltetrazine-containing compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution into Dulbecco's Modified Eagle Medium (DMEM) containing 10% Fetal Bovine Serum (FBS) to a final concentration of 100 µM.

  • Incubation and Sampling:

    • Incubate the solution at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot of the mixture.

  • Sample Processing and Analysis:

    • Precipitate the proteins by adding an equal volume of cold acetonitrile.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Analyze the supernatant containing the methyltetrazine compound by HPLC or LC-MS to determine its concentration and assess degradation over time.

Visualizations

IEDDA_Mechanism cluster_reactants Reactants cluster_transition [4+2] Cycloaddition cluster_products Products Methyltetrazine Methyltetrazine TransitionState Diels-Alder Adduct Methyltetrazine->TransitionState + TCO trans-Cyclooctene (TCO) TCO->TransitionState Dihydropyridazine Stable Dihydropyridazine TransitionState->Dihydropyridazine Retro-Diels-Alder Nitrogen Nitrogen (N₂) TransitionState->Nitrogen Elimination

Caption: Inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism.

Pretargeting_Workflow cluster_step1 Step 1: Pretargeting cluster_step2 Step 2: Ligation and Imaging Inject_mAb Inject TCO-modified Antibody (mAb-TCO) Accumulation mAb-TCO accumulates at tumor site Inject_mAb->Accumulation 24-72 hours Clearance Unbound mAb-TCO clears from circulation Accumulation->Clearance Inject_Tetrazine Inject Radiolabeled Methyltetrazine Clearance->Inject_Tetrazine Ligation In vivo click reaction: mAb-TCO + Tetrazine Inject_Tetrazine->Ligation Rapid reaction Imaging PET/SPECT Imaging Ligation->Imaging Signal generation

Caption: Pretargeted PET imaging workflow using methyltetrazine-TCO ligation.

References

Technical Support Center: Purification of Biomolecule-Tetrazine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of unreacted methyltetrazine-acid from conjugation mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unreacted this compound after conjugation?

Removing excess, unreacted this compound is a critical step for several reasons. First, it ensures the accurate characterization of the conjugate, particularly for determining the precise drug-to-antibody ratio (DAR).[1] Second, residual small molecules can interfere with downstream analytical assays.[1] Finally, for therapeutic applications such as antibody-drug conjugates (ADCs), failure to remove these components can lead to inaccurate dosage and potential off-target toxicity.

Q2: What are the most common methods for purifying the final conjugate?

Several chromatography and filtration techniques are employed to separate the larger biomolecule conjugate from the smaller, unreacted this compound. The most common methods include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size.[2][3]

  • Hydrophobic Interaction Chromatography (HIC): Separates based on differences in hydrophobicity.[4][5]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net charge at a specific pH.[6][7]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates based on hydrophobicity.[8][9]

  • Solid-Phase Extraction (SPE): Uses a solid sorbent to bind either the impurity or the product, allowing for their separation.[10]

  • Dialysis / Ultrafiltration/Diafiltration (UF/DF): Uses a semi-permeable membrane to separate molecules based on a significant size difference.[11]

Q3: How do I select the most appropriate purification method for my experiment?

The choice of method depends on several factors, including the scale of the purification, the physicochemical properties of your conjugate, the required final purity, and available equipment. For a simple and gentle removal of the small molecule on a lab scale, Size Exclusion Chromatography (SEC) is often the first choice.[12] If you also need to separate conjugate species with different numbers of attached drug molecules (i.e., different DAR values), a higher-resolution method like Hydrophobic Interaction Chromatography (HIC) or RP-HPLC is more suitable.[5][13]

The workflow diagram below can help guide your decision-making process.

G start Start: Conjugation Mixture (Conjugate + Unreacted this compound) q1 Primary Goal? start->q1 goal1 Simple Small Molecule Removal q1->goal1 Removal Only goal2 Small Molecule Removal + DAR Species Separation q1->goal2 Removal + DAR Separation q2 Is the Conjugate Stable Under High Salt? q3 Is the Conjugate Stable with Organic Solvents? q2->q3 No hic Hydrophobic Interaction Chromatography (HIC) q2->hic Yes rphplc Reversed-Phase HPLC (RP-HPLC) (High resolution, potentially denaturing) q3->rphplc Yes iex Ion Exchange Chromatography (IEX) (Alternative if HIC/RP-HPLC fail) q3->iex No sec Size Exclusion Chromatography (SEC) (Gentle, size-based separation) goal1->sec dialysis Dialysis / UF/DF (For large volume / process scale) goal1->dialysis spe Solid-Phase Extraction (SPE) (Rapid, for specific chemistries) goal1->spe goal2->q2

Fig 1. Decision workflow for selecting a purification method.

Q4: My conjugate is fragile and sensitive to harsh conditions. What is the gentlest purification method?

Size Exclusion Chromatography (SEC) is considered one of the gentlest chromatographic techniques because it does not rely on interactions between the analyte and the stationary phase, preserving the native structure and function of the protein.[3][14] The separation occurs under mild, non-denaturing conditions.[12] Dialysis and UF/DF are also very gentle methods suitable for sensitive proteins, as they primarily involve buffer exchange across a membrane without a stationary phase.

Q5: Can Solid-Phase Extraction (SPE) be used to specifically remove this compound?

Yes, SPE can be an effective and rapid method. Since the target impurity is an acid, an anion-exchange SPE cartridge can be used.[10] At a neutral or slightly basic pH, the this compound will be negatively charged and bind to the positively charged sorbent, while the larger, typically less charged conjugate flows through. Eluting the bound acid is not necessary if it is the only component being removed.

Method Comparison

The table below summarizes the key characteristics of the most common purification techniques.

MethodPrinciple of SeparationPrimary Use CaseThroughputResolutionProsCons
Size Exclusion (SEC) Molecular Size[15]Small molecule removal, desalting[15]MediumLowGentle, preserves native structure[14]Sample dilution, potential for low capacity[12]
Hydrophobic Interaction (HIC) Hydrophobicity[5]DAR species separation, aggregate removal[13][16]HighHighNon-denaturing conditions, high capacity[5]Requires high salt concentrations, may induce precipitation[17]
Ion Exchange (IEX) Net Charge[7]Removal of charged variants and impurities[18]HighHighHigh capacity, robust[7]Requires pH optimization, sensitive to buffer ionic strength[19]
Reversed-Phase HPLC Hydrophobicity[20]High-resolution analysis and purificationLow-MediumVery HighExcellent separation of closely related speciesOften requires denaturing organic solvents and acids[8]
Solid-Phase Extraction (SPE) Adsorption (various)[21]Rapid cleanup, specific impurity removal[10]HighLowFast, simple, disposable cartridgesLower resolution, primarily for cleanup, not fractionation
Dialysis / UF/DF Molecular Weight CutoffBuffer exchange, small molecule removal[11]Low-HighVery LowVery gentle, scalableSlow (dialysis), potential for membrane fouling/adsorption

Troubleshooting Guide

Q: After purification by SEC, I still detect unreacted this compound in my sample. What could be the issue?

  • Incorrect Column Choice: The fractionation range of the SEC resin must be appropriate to separate your large conjugate from the small this compound. Ensure the small molecule falls well within the resin's permeation limit.[15]

  • Column Overloading: Loading too much sample volume can lead to poor separation and peak broadening, causing the small molecule peak to overlap with the conjugate peak. Try reducing the sample load.

  • Secondary Interactions: Although designed to be inert, some residual interactions can occur between the sample and the SEC matrix, causing delayed elution of the small molecule. Ensure your buffer has sufficient ionic strength (e.g., 150 mM NaCl) to minimize these effects.

Q: My conjugate precipitated when I tried to purify it using HIC. How can I solve this?

Precipitation during HIC is usually caused by the high salt concentrations required for binding.[17]

  • Lower the Salt Concentration: Try using a lower starting concentration of the salt (e.g., ammonium (B1175870) sulfate) in your binding buffer and sample.

  • Screen Different Salts: Some proteins are more stable in sodium citrate (B86180) or sodium chloride than in ammonium sulfate.

  • Optimize the Gradient: Use a shallower elution gradient to see if the protein remains soluble at the lower salt concentration where it elutes.

Q: The recovery of my conjugate is very low after purification. What are the common causes?

  • Non-Specific Binding: The conjugate may be irreversibly binding to the column matrix or surfaces. For chromatography, try adding a low concentration of a non-ionic detergent to the mobile phase or using a different type of resin. For UF/DF, pre-condition the membrane with a blocking protein like BSA.

  • Aggregation: The purification process itself might be inducing aggregation. Analyze the "lost" material (e.g., by stripping the column with a harsh solvent) to see if it is aggregated. If so, a gentler method like SEC should be considered.[3]

  • Harsh Elution Conditions: For IEX or RP-HPLC, the pH or organic solvent concentration used for elution might be denaturing and precipitating your protein. Test the stability of your conjugate under the elution conditions before performing the purification.

Key Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This protocol is ideal for the gentle removal of unreacted small molecules.

  • Column and Buffer Selection: Choose an SEC column with a fractionation range suitable for separating your conjugate (which will elute in or near the void volume) from the this compound (which should be well-retained).[3] Prepare a suitable, filtered, and degassed mobile phase (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Equilibration: Equilibrate the column with at least two column volumes (CVs) of the mobile phase at your desired flow rate until the UV baseline is stable.

  • Sample Preparation and Loading: Concentrate your conjugation mixture if necessary. The recommended sample volume is typically 0.5-2% of the total column volume for optimal resolution. Inject the sample onto the column.

  • Elution and Fraction Collection: Elute the sample with the mobile phase (isocratic elution). The larger conjugate will elute first, followed by the smaller, unreacted this compound.[15] Monitor the elution profile using a UV detector (e.g., at 280 nm) and collect fractions corresponding to the protein peak.

  • Analysis: Analyze the collected fractions by SDS-PAGE, UV-Vis, or Mass Spectrometry to confirm the presence of the purified conjugate and the absence of the small molecule impurity.

Protocol 2: Purification by Hydrophobic Interaction Chromatography (HIC)

This protocol is used for higher-resolution separation of both unreacted reagents and different DAR species.[4]

  • Buffer Preparation: Prepare two sterile-filtered and degassed mobile phases:

    • Mobile Phase A (Binding Buffer): A high-salt buffer (e.g., 25 mM Sodium Phosphate (B84403), 1.0 M Ammonium Sulfate, pH 7.0).[4]

    • Mobile Phase B (Elution Buffer): A low-salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0).[4]

  • Sample Preparation: Dilute the conjugation mixture and add a concentrated salt solution to match the starting ionic strength of the gradient (e.g., adjust the sample to 0.5 M ammonium sulfate).[4]

  • Column Equilibration: Equilibrate the HIC column with the starting buffer mixture (e.g., 33.3% Mobile Phase B in A) for at least 5 CVs.

  • Sample Loading and Elution: Load the prepared sample onto the column. Elute the bound species by applying a linear gradient of increasing Mobile Phase B (decreasing salt concentration), for example, from 33.3% to 100% B over 30 CVs.[4] Species will elute in order of increasing hydrophobicity. Unreacted this compound, being less hydrophobic than the conjugate, should elute early in the gradient or in the flow-through.

  • Fraction Collection and Analysis: Collect fractions across the gradient and analyze them to identify those containing the desired conjugate with the target DAR and free of impurities.

References

Technical Support Center: Stability of Methyltetrazine-Acid in Biological Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methyltetrazine-acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of these reagents in biological media and to offer solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions and biological media?

A1: this compound is one of the more stable tetrazine derivatives available for bioorthogonal chemistry. The electron-donating methyl group enhances the stability of the tetrazine ring.[1] However, like all tetrazines, it is susceptible to slow degradation in aqueous environments, a process that can be accelerated in complex biological media.[2] The stability is influenced by factors such as pH, temperature, incubation time, and the composition of the medium.[2] For instance, components in cell culture media like amino acids and reducing agents can contribute to its degradation.[2]

Q2: What are the optimal storage conditions for this compound?

A2: To ensure maximum stability and viability, this compound should be stored at -20°C and protected from moisture by desiccation.[3] Before use, it is crucial to allow the vial to warm to room temperature before opening to prevent condensation, as moisture can lead to hydrolysis, especially if the acid has been activated (e.g., as an NHS ester).[4]

Q3: Can I use buffers containing primary amines, like Tris or glycine, with this compound?

A3: It is not recommended to use buffers containing primary amines if you are activating the carboxylic acid of this compound (e.g., with EDC/NHS) to label an amine-containing molecule. The primary amines in the buffer will compete with your target molecule for reaction with the activated acid. For the inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO), non-amine-containing buffers such as PBS (phosphate-buffered saline) or HEPES at a pH of 7-9 are recommended.[4]

Q4: My labeling efficiency is low. What could be the cause?

A4: Low labeling efficiency can stem from several factors:

  • Degradation of this compound: Prolonged incubation times in biological media can lead to the degradation of the tetrazine ring.[2] It is advisable to use freshly prepared solutions for each experiment.[2]

  • Instability of the Dienophile: The reaction partner, typically a trans-cyclooctene (TCO), can be unstable. TCOs are known to isomerize to the less reactive cis-cyclooctene, a process that can be catalyzed by thiols.[5]

  • Inactive Carboxylic Acid: The carboxylic acid group on this compound requires activation (e.g., using EDC and NHS) to react with primary amines.[3] Ensure that your activating agents are fresh.

  • Hydrolysis of Activated Ester: If you are using a pre-activated form like an NHS ester, it is highly sensitive to moisture and can hydrolyze, rendering it non-reactive.[4]

Q5: How can I monitor the stability of this compound in my specific experimental conditions?

A5: You can perform a time-course experiment by incubating this compound in your specific biological medium at the desired temperature (e.g., 37°C). The concentration of the active tetrazine can be monitored over time by measuring the decrease in its characteristic absorbance at approximately 510-550 nm using a spectrophotometer.[6][7]

Troubleshooting Guide

Problem Possible Cause Solution
Low or no signal in downstream applications (e.g., Western blot, fluorescence imaging) 1. Degradation of the methyltetrazine moiety. The tetrazine ring may have degraded during long incubation times in cell culture media.[2]a. Minimize the incubation time of the methyltetrazine reagent in the media. b. Prepare fresh solutions of the reagent for each experiment. c. Perform a stability test of the reagent in your specific medium (see Experimental Protocols).
2. Reaction with media components. Primary amines or thiols in the cell culture medium can react with or promote the degradation of the tetrazine.[2]a. If possible, perform the labeling step in a buffer that does not contain primary amines or thiols, such as PBS. b. Be aware that the effective concentration of the reagent may decrease over time when used in complete media.
3. Instability of the TCO-modified molecule. The trans-cyclooctene (TCO) partner is prone to isomerization to the less reactive cis-cyclooctene.[5]a. Use freshly prepared or properly stored TCO-modified molecules. b. Avoid prolonged exposure of TCO reagents to thiols.
4. Inefficient activation of the carboxylic acid. If labeling a primary amine, the carboxylic acid of this compound may not be sufficiently activated.a. Use fresh solutions of activating agents like EDC and NHS or HATU.[3] b. Optimize the molar excess of activating agents.
High background or non-specific signal 1. Non-specific binding of the methyltetrazine reagent. The compound may adhere non-specifically to cells or surfaces.a. Increase the number of washing steps after incubation. b. Incorporate a blocking step (e.g., with BSA) in your protocol.
2. Precipitation of the reagent. Poor solubility of the methyltetrazine conjugate in the reaction buffer can lead to precipitates that cause background.a. Ensure the reagent is fully dissolved in an appropriate solvent (e.g., DMSO, DMF) before adding it to the aqueous buffer.[1] b. Consider using a PEGylated version of this compound to improve aqueous solubility.
Inconsistent results between experiments 1. Variability in reagent stability. The age of the stock solution and lot-to-lot variations in media or serum can affect stability.[2]a. Use freshly prepared stock solutions for each experiment.[2] b. Qualify new lots of media and serum for their impact on reagent stability.
2. Inconsistent experimental conditions. Minor variations in incubation times or temperatures can lead to different levels of degradation.a. Strictly adhere to the established protocol for consistent results.

Quantitative Stability Data

The stability of tetrazines is often inversely correlated with their reactivity. While specific half-life data for this compound in various biological media is not extensively published, the following table summarizes relevant findings for similar methyltetrazine derivatives to provide an estimate of stability.

Compound Medium Temperature Time % Remaining
Methyl-phenyl-tetrazine (MePh)DMEM + 10% FBS37°C12 h~85%[8]
3-phenyl-s-tetrazine1:9 DMSO/PBS (pH 7.4)37°C12 h>75%[9]
Alkyl substituted tetrazinesFetal Bovine Serum (FBS)37°C10 h>96%[6]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Biological Media

This protocol allows for the quantitative assessment of the stability of this compound over time in a specific biological medium.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Biological medium of interest (e.g., cell culture medium with/without serum, plasma)

  • Spectrophotometer or plate reader capable of measuring absorbance at ~520 nm

  • Temperature-controlled incubator (e.g., 37°C)

  • 96-well plate or quartz cuvettes

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

  • Prepare Working Solution: Dilute the stock solution in the biological medium of interest to a final concentration that gives a reliable absorbance reading (e.g., 50-100 µM). Prepare a sufficient volume for all time points.

  • Initial Absorbance Measurement (T=0): Immediately after preparation, measure the absorbance of the working solution at the λmax of the tetrazine (typically around 520 nm). This will serve as your baseline (100% remaining).

  • Incubation: Incubate the working solution at the desired temperature (e.g., 37°C).

  • Time-Course Measurements: At regular intervals (e.g., 1, 2, 4, 8, 12, 24 hours), take an aliquot of the solution and measure its absorbance at the same wavelength.

  • Data Analysis:

    • For each time point, calculate the percentage of remaining this compound using the formula: % Remaining = (Absorbance at time T / Absorbance at T=0) * 100

    • Plot the % remaining against time to visualize the degradation profile.

    • The half-life (t₁/₂) can be determined from the time it takes for the concentration to drop to 50%.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_measurement Measurement & Incubation cluster_analysis Data Analysis prep_stock Prepare 10 mM stock solution in anhydrous DMSO prep_work Dilute stock in biological medium to 50-100 µM prep_stock->prep_work measure_t0 Measure initial absorbance (T=0) at ~520 nm prep_work->measure_t0 incubate Incubate at 37°C measure_t0->incubate measure_tx Measure absorbance at various time points (T=x) incubate->measure_tx aliquots calculate Calculate % remaining vs. time measure_tx->calculate plot Plot degradation profile calculate->plot determine_hl Determine half-life (t½) plot->determine_hl

Workflow for assessing this compound stability.

degradation_pathway Proposed Degradation Pathway methyltetrazine This compound N=N-C(R1)=N-N=C(CH3) transition_state Transition State methyltetrazine->transition_state Nucleophilic attack on tetrazine ring nucleophile Nucleophile (Nu:) (e.g., H₂O, R-NH₂, R-SH) nucleophile->transition_state degradation_products Degradation Products transition_state->degradation_products

Degradation via nucleophilic attack on the tetrazine ring.

References

Technical Support Center: Characterization of Methyltetrazine-Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the analytical characterization of methyltetrazine-acid conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a bifunctional linker used in bioconjugation. The carboxylic acid group allows for covalent attachment to primary amines on biomolecules (like lysine (B10760008) residues on proteins) through the formation of a stable amide bond, typically activated by EDC/NHS chemistry. The methyltetrazine group enables a highly efficient and specific secondary reaction with a trans-cyclooctene (B1233481) (TCO)-modified molecule via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry". This allows for the precise and bioorthogonal labeling of biomolecules.[1][2]

Q2: What are the key analytical techniques for characterizing my this compound conjugate?

The primary techniques for characterizing this compound conjugates are:

  • UV-Vis Spectroscopy: Used to quantify the concentration of the tetrazine and the biomolecule, and to determine the degree of labeling (DOL).[3] It can also be used to monitor the kinetics of the tetrazine-TCO ligation reaction.[4]

  • High-Performance Liquid Chromatography (HPLC): Primarily used to assess the purity of the conjugate and separate it from unreacted starting materials. Reversed-phase (RP-HPLC) is a common method.

  • Mass Spectrometry (MS): Provides an accurate mass of the conjugate, confirming successful labeling and allowing for the determination of the degree of labeling.[3] Both MALDI-TOF and LC-ESI-MS are frequently used.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While more commonly used for smaller molecules and peptides, NMR can provide detailed structural information to confirm the formation of the amide bond and the integrity of the methyltetrazine moiety.

Q3: How do I determine the degree of labeling (DOL) of my protein with this compound?

The degree of labeling (DOL), which is the average number of this compound molecules per protein, can be determined using UV-Vis spectroscopy or mass spectrometry.[3]

  • Using UV-Vis Spectroscopy: This is the most common method and involves measuring the absorbance of the purified conjugate at two wavelengths: ~280 nm (for the protein) and ~520 nm (for the methyltetrazine). The Beer-Lambert law is then used to calculate the concentrations of the protein and the tetrazine, from which the DOL can be determined. A correction factor is needed to account for the absorbance of the tetrazine at 280 nm.[3][6][7]

  • Using Mass Spectrometry: By measuring the mass of the unconjugated protein and the mass of the final conjugate, the number of attached this compound molecules can be calculated from the mass shift.[3]

Q4: How stable is the methyltetrazine group?

Methyltetrazines are among the more stable tetrazine derivatives, but they can still degrade over time, especially in aqueous solutions.[1][8] Stability is influenced by pH and the presence of nucleophiles. It is recommended to store this compound and its activated esters at -20°C and protected from moisture.[1] Some studies have shown that more electron-rich tetrazines tend to be more stable in aqueous environments.[9]

Troubleshooting Guides

EDC/NHS Conjugation Reaction

Problem: Low or no conjugation of this compound to my protein.

This is a common issue that can arise from problems with the reagents, reaction conditions, or the protein itself.[10]

Possible Cause Troubleshooting Step
Degraded EDC and/or NHS Use freshly opened or prepared EDC and NHS solutions. These reagents are moisture-sensitive and have a limited shelf-life in solution.[11]
Suboptimal pH The activation of the carboxylic acid with EDC is most efficient at a pH of 4.5-6.0. The subsequent reaction of the NHS-ester with the amine is favored at pH 7.2-8.5. Consider a two-step reaction where the activation is performed at a lower pH, followed by adjustment to a higher pH for the conjugation step.[10]
Presence of primary amines in the buffer Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the activated this compound. Perform a buffer exchange into an amine-free buffer like PBS or MES before starting the reaction.[2][10]
Low protein concentration Low protein concentrations can reduce conjugation efficiency. If possible, concentrate your protein to >1 mg/mL.[10]
Inaccessible amine groups on the protein The primary amines (lysine residues) on your protein may be buried within the protein's structure and inaccessible for conjugation. You can try gentle denaturation or use a longer PEG-ylated version of this compound to increase accessibility.
Incorrect molar ratio of reactants The molar excess of this compound and EDC/NHS over the protein is critical. A starting point is often a 10- to 20-fold molar excess of the linker.[1] Titrate the molar ratio to find the optimal condition for your specific protein.
Analytical Techniques

Problem: Inaccurate Degree of Labeling (DOL) calculation.

Possible Cause Troubleshooting Step
Presence of unreacted this compound Ensure the conjugate is thoroughly purified (e.g., by dialysis or size-exclusion chromatography) to remove all unbound linker before measuring absorbance.[6]
Incorrect extinction coefficients Use the correct molar extinction coefficients for your specific protein and the methyltetrazine derivative. These values can be found in the literature or from the supplier.
Instrument baseline drift or high noise Allow the spectrophotometer lamp to warm up sufficiently. Use a fresh, high-quality buffer for the blank measurement. Ensure cuvettes are clean and not scratched.[7]
Sample too concentrated or too dilute The absorbance reading at 280 nm should ideally be between 0.1 and 1.5. Dilute or concentrate your sample as needed and account for the dilution factor in your calculations.[7]
Incorrect path length Ensure you are using a cuvette with a known path length (typically 1 cm) and that this value is correctly entered into the calculation.

Problem: Poor peak shape (tailing, fronting, or broad peaks) in my chromatogram.

Possible Cause Troubleshooting Step
Secondary interactions with the column The methyltetrazine moiety can be hydrophobic. Ensure sufficient organic modifier in your mobile phase gradient. Adding a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%) can improve peak shape for protein conjugates.
Column overload Inject a smaller amount of your sample or dilute the sample before injection.
Sample solvent incompatible with mobile phase Whenever possible, dissolve your sample in the initial mobile phase of your gradient.
Column contamination or degradation Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol). If the problem persists, the column may need to be replaced.
Precipitation of the conjugate on the column Ensure your conjugate is fully solubilized in the injection solvent. You may need to add a small amount of organic solvent (e.g., DMSO) to your sample.

Problem: No or low signal for my conjugate.

Possible Cause Troubleshooting Step
Sample contains interfering substances (salts, detergents) Thoroughly desalt your sample before analysis using techniques like zip-tipping, dialysis, or size-exclusion chromatography. Non-volatile salts and detergents suppress ionization.[5][12]
Low ionization efficiency Optimize the ion source parameters (e.g., spray voltage, gas flow, temperature). For protein conjugates, ESI is a common and effective ionization technique.
Inappropriate mass analyzer range Ensure the mass range of the instrument is set to include the expected mass of your conjugate.
Sample too dilute Concentrate your sample. For direct infusion ESI, protein concentrations in the low micromolar range are typical.[5]
Protein precipitation in the ESI source The organic solvents used in reverse-phase LC-MS can sometimes cause protein precipitation. Ensure your mobile phase composition is optimized for your protein's solubility.

Problem: My observed mass does not match the expected mass.

Possible Cause Troubleshooting Step
Formation of adducts Adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or mobile phase components (e.g., acetonitrile [M+ACN+H]⁺) are common in ESI-MS.[13] These will result in peaks at M+22, M+38, and M+42, respectively (for the singly charged species).
Incomplete conjugation or presence of multiple species The mass spectrum will show a distribution of peaks corresponding to the unconjugated protein and protein with varying numbers of this compound molecules attached.
Fragmentation of the molecule While less common with soft ionization techniques like ESI, some in-source fragmentation can occur. This might involve the loss of small parts of the linker or side chains.
Multiple charge states In ESI-MS of large molecules like proteins, a series of peaks corresponding to different charge states (e.g., [M+10H]¹⁰⁺, [M+11H]¹¹⁺) will be observed. Deconvolution software is used to determine the neutral mass of the protein.

Quantitative Data Summary

The following tables provide a summary of key quantitative data relevant to the characterization of this compound conjugates.

Table 1: Physicochemical and Spectroscopic Properties

ParameterValueReference/Notes
This compound (C₁₁H₁₀N₄O₂) Molecular Weight 230.22 g/mol ---
Methyltetrazine-PEG4-acid (C₂₀H₂₈N₄O₇) Molecular Weight 436.56 g/mol ---
Methyltetrazine UV-Vis λmax ~520-530 nmThe exact wavelength can vary slightly depending on the solvent and substitution.
Methyltetrazine Molar Extinction Coefficient (ε) at λmax ~300-500 M⁻¹cm⁻¹This value can vary. It is best to use the value provided by the supplier or determine it experimentally.

Table 2: Reaction Kinetics and Stability

ParameterConditionValueReference/Notes
NHS Ester Half-life pH 7.0, 4°C4-5 hoursStability is highly pH and temperature-dependent.[14]
NHS Ester Half-life pH 8.5, Room Temp~20 minutesHydrolysis increases significantly at higher pH.[14]
Tetrazine-TCO Reaction Rate Constant (k₂) PBS, pH 7.4, 37°C1,100 - 73,000 M⁻¹s⁻¹The rate is highly dependent on the specific tetrazine and TCO derivatives.[14]
Tetrazine Stability in PBS pH 7.4, 37°CHalf-life > 14 hoursMethyltetrazines are generally stable under physiological conditions.[14]
Tetrazine Stability in Serum 37°CHalf-life > 10 hoursStability can be slightly lower in serum compared to buffer.[14]

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound

This protocol describes the activation of this compound with EDC/NHS and subsequent conjugation to a primary amine-containing protein.

  • Reagent Preparation:

    • Protein Solution: Prepare the protein at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., 0.1 M MES, 0.1 M PBS, pH 6.0-7.2).

    • This compound Stock: Prepare a 10 mM stock solution in anhydrous DMSO.

    • EDC Stock: Prepare a 100 mM stock solution in water or MES buffer immediately before use.

    • NHS Stock: Prepare a 100 mM stock solution in water or MES buffer immediately before use.

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound stock solution with the EDC and NHS stock solutions. A common molar ratio is 1:1.5:1.5 (Carboxylic Acid:EDC:NHS).[1]

    • Incubate the activation mixture for 15-30 minutes at room temperature.[1]

  • Conjugation Reaction:

    • Add the activated methyltetrazine-NHS ester solution to the protein solution. A starting molar excess of 10- to 20-fold of the linker to the protein is recommended.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Quenching and Purification:

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.[1]

    • Purify the conjugate to remove excess linker and reaction byproducts using size-exclusion chromatography (SEC), dialysis, or spin desalting columns.

Protocol 2: Characterization by LC-ESI-MS

This protocol provides a general method for the analysis of intact protein conjugates by LC-ESI-MS.

  • Sample Preparation:

    • The purified conjugate from Protocol 1 should be in a volatile buffer. If not, perform a buffer exchange into a mass spectrometry-compatible buffer (e.g., 20 mM ammonium (B1175870) bicarbonate).

    • Alternatively, desalt the sample using a C4 or C18 ZipTip or a spin desalting column. Elute the protein in a solution compatible with ESI-MS (e.g., 50% acetonitrile, 0.1% formic acid).

    • Dilute the desalted sample to a final concentration of approximately 0.1-1.0 mg/mL in the initial mobile phase.[15]

  • LC Method:

    • Column: A reversed-phase column suitable for proteins (e.g., C4, 300 Å pore size, 2.1 x 50 mm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A shallow gradient from ~20% B to 70% B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 60-80°C to improve peak shape and reduce protein secondary structure.[15]

  • MS Method:

    • Ionization Mode: Positive ion electrospray (ESI+).

    • Mass Range: Set a wide mass range to encompass the expected charge state envelope of your conjugate (e.g., m/z 800-4000).

    • Source Parameters: Optimize source temperature, gas flows, and voltages for your specific instrument and protein.

    • Data Analysis: Use deconvolution software to process the raw data and obtain the zero-charge mass of the conjugate.

Visualizations

Conjugation_Workflow This compound Conjugation and Characterization Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization A Prepare Protein in Amine-Free Buffer E Add Activated Linker to Protein Solution A->E B Prepare Fresh EDC/NHS Solutions D Activate this compound with EDC/NHS B->D C Prepare Methyltetrazine- Acid Stock C->D D->E F Incubate (2h @ RT or O/N @ 4°C) E->F G Quench Reaction (e.g., with Tris) F->G H Purify Conjugate (SEC, Dialysis) G->H I UV-Vis (DOL) H->I J HPLC (Purity) H->J K Mass Spec (Identity, DOL) H->K

This compound Conjugation and Characterization Workflow

Troubleshooting_Low_Yield Troubleshooting Low Conjugation Yield cluster_reagents Reagent Check cluster_conditions Condition Check cluster_protein Protein Check cluster_solutions Solutions Start Low or No Conjugation Yield Reagent_Freshness Are EDC/NHS solutions fresh? Start->Reagent_Freshness Buffer_Check Is buffer amine-free (e.g., PBS, MES)? Start->Buffer_Check pH_Check Is reaction pH optimal? (Activation: 4.5-6.0, Conjugation: 7.2-8.5) Start->pH_Check Ratio_Check Is molar excess of linker sufficient? Start->Ratio_Check Conc_Check Is protein concentration >1 mg/mL? Start->Conc_Check Sol_Reagent Use fresh EDC/NHS Reagent_Freshness->Sol_Reagent No Sol_Buffer Buffer exchange protein Buffer_Check->Sol_Buffer No Sol_pH Adjust pH / Use two-step protocol pH_Check->Sol_pH No Sol_Ratio Increase molar excess of linker Ratio_Check->Sol_Ratio No Sol_Conc Concentrate protein Conc_Check->Sol_Conc No

Troubleshooting Low Conjugation Yield

References

Navigating Solubility Challenges with Methyltetrazine-Acid Conjugates: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Shanghai, China - Researchers, scientists, and drug development professionals frequently encounter challenges with the poor aqueous solubility of methyltetrazine-acid and its conjugates, which can impede experimental progress and impact the reliability of results. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these critical solubility issues.

The hydrophobic nature of the tetrazine ring often leads to aggregation and precipitation of this compound conjugates in aqueous buffers, a common medium for bioconjugation reactions. This guide offers systematic approaches to diagnose and resolve these solubility problems, ensuring the successful application of these powerful bioorthogonal reporters.

Troubleshooting Guide: Common Solubility Issues

This guide provides a step-by-step approach to resolving common solubility problems encountered with this compound conjugates.

Problem: My this compound conjugate has precipitated out of the solution.

Precipitation is a frequent issue and can arise from several factors, including solvent choice, concentration, and the intrinsic properties of the conjugated molecule.

Initial Steps:

  • Solvent System Assessment: The choice of solvent is paramount. For initial stock solutions, it is highly recommended to use a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1] While PEGylated this compound conjugates are designed for enhanced aqueous solubility, direct dissolution in aqueous buffers at high concentrations can be challenging.[1]

  • Concentration Optimization: The concentration of the conjugate can significantly affect its solubility. It's possible the working concentration exceeds its solubility limit in the chosen solvent system.[1]

  • Gentle Warming: Gently warming the solution to 37°C can aid in the dissolution of the conjugate. However, this should be done with caution, especially with temperature-sensitive biomolecules.[1]

  • Sonication: If warming is not sufficient, sonicating the solution in a water bath for 15-30 minutes may help to redissolve the precipitate.

Advanced Troubleshooting:

If the initial steps do not resolve the precipitation, consider the following:

  • Co-solvent Addition: Introduce a small percentage (typically 5-10%) of a water-miscible organic co-solvent such as ethanol (B145695) or isopropanol (B130326) to the aqueous buffer.[1]

  • Use of Additives:

    • Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (0.01-0.1%) can help prevent aggregation.[1]

    • Sugars: Stabilizers like sucrose (B13894) or trehalose (B1683222) can help prevent aggregation.[1]

    • Amino Acids: Certain amino acids, such as arginine, are known to suppress protein aggregation and can improve the solubility of protein conjugates.[1]

  • Evaluate the Conjugated Molecule: The properties of the molecule conjugated to the this compound will significantly influence the overall solubility. If the conjugated partner is highly hydrophobic, a higher percentage of organic co-solvent may be necessary.[1]

  • pH Adjustment: The solubility of this compound conjugates can be pH-dependent. For protein conjugates, ensure the buffer pH is not close to the isoelectric point (pI) of the protein, as this can lead to aggregation.[1]

G cluster_start cluster_end start Precipitate Observed step1 step1 start->step1 end Solubility Issue Resolved step2 step2 step1->step2 If precipitate persists step3 step3 step2->step3 If precipitate persists step4 step4 step3->step4 If precipitate persists step5 step5 step4->step5 If precipitate persists step5->end If successful

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For preparing a high-concentration stock solution of this compound, polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are recommended.[1] this compound itself is also soluble in tetrahydrofuran (B95107) (THF). PEGylated versions have enhanced aqueous solubility and may also be soluble in water and dichloromethane (B109758) (DCM).

Q2: Can I dissolve this compound conjugates directly in an aqueous buffer like PBS?

While PEG linkers enhance aqueous solubility, directly dissolving high concentrations of this compound conjugates in aqueous buffers can be difficult due to the hydrophobicity of the tetrazine core. The best practice is to first prepare a concentrated stock solution in an organic solvent (e.g., DMSO or DMF) and then dilute it into the desired aqueous buffer.[1]

Q3: My conjugate appears to be forming aggregates. What can I do?

Aggregation is often a precursor to precipitation and is driven by hydrophobic interactions. To mitigate aggregation, consider the following:

  • Increase PEG Chain Length: If you are in the design phase, using a linker with a longer PEG chain (e.g., PEG8, PEG12, or PEG24) can improve solubility and reduce aggregation.[1]

  • Add Surfactants: A low concentration (0.01-0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 can help prevent aggregation.[1]

  • Lower Concentration: Working at a lower concentration of the conjugate can prevent aggregation.[1]

Q4: How does the pH of the buffer affect the solubility of my conjugate?

Q5: Are there any other additives that can improve the solubility of my conjugate?

Yes, in addition to co-solvents and surfactants, other additives can be beneficial:

  • Sugars: Sugars like sucrose or trehalose can act as stabilizers and may help prevent aggregation of conjugates.[1]

  • Amino Acids: Certain amino acids, such as arginine, are known to suppress protein aggregation and can improve the solubility of protein conjugates.[1]

Quantitative Data on Solubility

While extensive quantitative data is limited, the following table summarizes the available information on the solubility of this compound and its derivatives.

CompoundSolventSolubility
This compoundDMSO100 mg/mL
This compoundDMFSoluble
This compoundTHFSoluble
Methyltetrazine-PEG4-acidWater, DMSO, DMF, DCMSoluble
Methyltetrazine-PEG8-acidWater, DMSO, DCM, DMFSoluble
This compound (in vivo formulation 1)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL
This compound (in vivo formulation 2)10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Carefully weigh the desired amount of lyophilized this compound powder in a microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock solution concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate for 5-10 minutes in a water bath sonicator.

  • Storage: Store the stock solution at -20°C, protected from light. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can promote aggregation and precipitation.[1]

Protocol 2: Solubilizing a Precipitated this compound Conjugate
  • Initial Assessment: Visually inspect the solution to confirm the presence of a precipitate.

  • Sonication: Place the tube in a water bath sonicator for 15-30 minutes.

  • Gentle Warming: If sonication is not sufficient, incubate the solution at 37°C for 15-30 minutes with gentle agitation. Be cautious with temperature-sensitive biomolecules.

  • Co-solvent Addition: If the precipitate persists, add a water-miscible organic co-solvent (e.g., ethanol or DMSO) dropwise while vortexing until the precipitate dissolves. Note the final concentration of the co-solvent, as it may affect downstream applications.

  • Centrifugation: If the precipitate cannot be redissolved, centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet the insoluble material. Carefully collect the supernatant, which contains the soluble conjugate. The concentration of the soluble conjugate should be re-determined, for example, by UV-Vis spectroscopy if the conjugate has a chromophore.

G solvent solvent solubility solubility solvent->solubility concentration concentration concentration->solubility temperature temperature temperature->solubility conjugate_properties conjugate_properties conjugate_properties->solubility additives additives additives->solubility peg_linker peg_linker peg_linker->solubility

References

Technical Support Center: Minimizing Non-Specific Binding of Methyltetrazine Probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methyltetrazine probes. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with methyltetrazine probes?

Non-specific binding (NSB) of methyltetrazine probes can arise from several factors, primarily related to interactions between the probe and components of the experimental system other than the intended target. Key causes include:

  • Hydrophobic Interactions: The aromatic nature of the tetrazine ring and associated linkers can lead to non-specific binding to hydrophobic regions of proteins and cell membranes.

  • Electrostatic Interactions: Charged moieties on the probe, linker, or fluorophore can interact with oppositely charged surfaces on proteins, membranes, or experimental substrates.[1][2]

  • Proteome Reactivity: Some tetrazine derivatives can exhibit inherent reactivity towards certain proteins, leading to off-target labeling. The structure of the tetrazine derivative can influence this reactivity.[3]

  • Probe Aggregation: At higher concentrations, methyltetrazine probes, especially those with hydrophobic fluorophores, can form aggregates that bind non-specifically.

  • Suboptimal Blocking: Inadequate blocking of non-specific binding sites on membranes (e.g., in Western blotting) or cells allows the probe to adhere to these surfaces.[4][5]

Q2: I'm observing high background fluorescence in my live-cell imaging experiment. How can I reduce it?

High background in live-cell imaging is a common issue. Here are several strategies to mitigate it:

  • Optimize Probe Concentration: Use the lowest concentration of the methyltetrazine probe that still provides a detectable specific signal. Titrating the probe concentration is crucial.[6] For instance, in some cases, optimal signal-to-noise is achieved with concentrations as low as 2 µM.[6]

  • Washing Steps: Increase the number and duration of washing steps after probe incubation to remove unbound probe.[7] However, for some applications, "no-wash" imaging is desirable.[8]

  • Use Fluorogenic Probes: Employ fluorogenic tetrazine probes that exhibit low fluorescence until they react with their target. This dramatically reduces the background signal from unbound probes.[7][8][9] The tetrazine moiety can act as a quencher that is eliminated upon reaction.[8][10]

  • Blocking Agents: Pre-incubate cells with a suitable blocking agent. For live cells, protein-based blockers like Bovine Serum Albumin (BSA) are commonly used in the media during labeling.

  • Optimize Incubation Time and Temperature: Reduce the incubation time to the minimum required for sufficient signal. Performing incubations at a lower temperature (e.g., 4°C instead of room temperature) can also help reduce non-specific interactions.[4]

Q3: My Western blots show high background and non-specific bands after using a methyltetrazine-conjugated antibody. What can I do?

For Western blotting applications, several factors can contribute to high background. Consider the following troubleshooting steps:

  • Optimize Blocking:

    • Choice of Blocking Agent: The most common blocking agents are non-fat dry milk and Bovine Serum Albumin (BSA).[11] If you are using one, try switching to the other. For detection of phosphoproteins, BSA is generally preferred as milk contains phosphoproteins.[11]

    • Concentration and Duration: A 1-5% solution of the blocking agent is typically recommended.[4] Ensure you are blocking for a sufficient amount of time (e.g., 1 hour at room temperature or overnight at 4°C with agitation).[4][12]

  • Antibody/Probe Concentration: Using too much primary or secondary antibody (or a direct methyltetrazine conjugate) is a common cause of high background.[12][13] Perform a titration to determine the optimal dilution.

  • Washing: Increase the number and duration of your washes. Using a detergent like Tween-20 in your wash buffer is standard practice.[11] For persistent background, you can try a stronger detergent like NP-40 or a high-salt wash.[4]

  • Membrane Choice and Handling: Polyvinylidene difluoride (PVDF) membranes can sometimes have higher background than nitrocellulose.[11][12] Ensure the membrane does not dry out during the procedure.[4][11] For fluorescent detection, use low-fluorescence PVDF membranes.[13]

Q4: How do buffer conditions affect non-specific binding of methyltetrazine probes?

Buffer composition plays a critical role in minimizing NSB. Here are key parameters to consider:

  • pH: The pH of your buffer can influence the charge of both your probe and the biological sample, affecting electrostatic interactions.[1][2] For the TCO-tetrazine ligation, a pH range of 6.0 to 9.0 is generally effective.[14][15] For labeling primary amines with NHS esters, a pH of 7.2-9.0 is recommended.[16][17]

  • Salt Concentration: Increasing the ionic strength of the buffer (e.g., by adding NaCl up to 500 mM) can help to shield charged interactions and reduce non-specific binding.[1][2][18]

  • Additives:

    • Detergents: Low concentrations of non-ionic detergents (e.g., Tween-20 at 0.005% to 0.1%) can disrupt hydrophobic interactions.[18]

    • Protein Blockers: Adding a protein like BSA (e.g., 0.5 to 2 mg/ml) to the buffer can help to block non-specific binding sites.[1][2][18]

    • Polymers: Synthetic polymers like PEG or PVP have also been used to reduce non-specific binding.[19]

Troubleshooting Guides

Guide 1: High Background in Live-Cell Imaging
Potential Cause Recommended Solution
Probe concentration too high Perform a dose-response experiment to find the lowest effective concentration. Optimal signal-to-noise has been observed with concentrations around 2 µM for some probes.[6]
Insufficient washing Increase the number of washes (e.g., 3-5 times) and the duration of each wash. Use fresh, pre-warmed media for each wash.
Probe is not fluorogenic Switch to a fluorogenic methyltetrazine probe. These probes show a significant increase in fluorescence upon reaction with the target, minimizing background from unbound probes.[8]
Hydrophobic/Electrostatic interactions Include a low concentration of a biocompatible blocking agent like BSA in the incubation media.
Long incubation time Reduce the incubation time. Monitor signal development over time to determine the optimal duration.
Guide 2: Non-Specific Binding in Western Blotting
Potential Cause Recommended Solution
Insufficient blocking Increase blocking time to overnight at 4°C.[4] Optimize the blocking agent (e.g., switch from milk to BSA or vice versa).[11] Use a 1-5% concentration.[4]
Antibody/probe concentration too high Titrate the primary and secondary antibody/probe concentrations to find the optimal dilution.[12][13]
Inadequate washing Increase the number of washes to 4-5 and the duration to 10-15 minutes each.[11] Ensure a detergent like Tween-20 is present in the wash buffer.[11]
Membrane issues If using PVDF, consider switching to a nitrocellulose membrane.[11] For fluorescent detection, use a low-fluorescence PVDF membrane and ensure it is completely dry before imaging.[13]
Cross-reactivity of blocking agent When detecting phosphoproteins, avoid using milk as a blocking agent due to the presence of casein, a phosphoprotein. Use BSA instead.[4]

Experimental Protocols

Protocol 1: General Protocol for Live-Cell Labeling with a Methyltetrazine Probe
  • Cell Preparation: Seed cells on a suitable imaging plate or coverslip and grow to the desired confluency.

  • Target Labeling (if applicable): If your target is labeled with a trans-cyclooctene (B1233481) (TCO), ensure this step is completed and any excess TCO-labeling reagent is washed away.

  • Probe Preparation: Prepare a stock solution of the methyltetrazine probe in an anhydrous solvent like DMSO.[16] Immediately before use, dilute the probe to the desired final concentration in pre-warmed cell culture media.

  • Blocking (Optional but Recommended): To reduce non-specific binding, you can add BSA to the media containing the probe (e.g., 1% w/v).

  • Incubation: Remove the old media from the cells and add the media containing the methyltetrazine probe. Incubate for a predetermined time (e.g., 10-60 minutes) at 37°C.[16] The optimal time should be determined empirically.

  • Washing: Aspirate the probe-containing media and wash the cells 3-5 times with pre-warmed media to remove unbound probe.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Western Blotting with a Methyltetrazine-Conjugated Detection Reagent
  • SDS-PAGE and Transfer: Separate your protein samples by SDS-PAGE and transfer them to a nitrocellulose or low-fluorescence PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C with agitation in a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).[4]

  • Primary Antibody Incubation (if using an indirect method): Incubate the membrane with the primary antibody at the optimal dilution in blocking buffer.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[11]

  • Methyltetrazine Probe Incubation: Incubate the membrane with the methyltetrazine-conjugated secondary antibody or detection reagent (diluted in blocking buffer) for 1 hour at room temperature.

  • Final Washes: Wash the membrane three to five times for 10-15 minutes each with TBST to remove unbound probe.[11]

  • Detection: Image the blot on a suitable fluorescence imager.

Visualizations

Workflow for Minimizing Non-Specific Binding cluster_prep Preparation cluster_blocking Blocking cluster_incubation Incubation cluster_washing Washing cluster_detection Detection start Start Experiment choose_probe Choose Probe (Fluorogenic if possible) start->choose_probe optimize_conc Optimize Probe Concentration (Titration) choose_probe->optimize_conc blocking_step Blocking Step (e.g., BSA, Milk) optimize_conc->blocking_step blocking_optimization Optimize Blocker Type, Concentration, and Time blocking_step->blocking_optimization incubation Incubate with Probe blocking_step->incubation optimize_incubation Optimize Time and Temperature incubation->optimize_incubation washing Washing Steps incubation->washing optimize_washing Optimize Number, Duration, and Buffer washing->optimize_washing detection Signal Detection washing->detection result Low Background Signal detection->result high_background High Background Signal detection->high_background high_background->blocking_step Troubleshoot high_background->incubation Troubleshoot high_background->washing Troubleshoot

Caption: A logical workflow for troubleshooting and minimizing non-specific binding in experiments.

Factors Influencing Non-Specific Binding cluster_probe Probe Properties cluster_buffer Buffer Conditions cluster_protocol Protocol Parameters nsb Non-Specific Binding (NSB) probe_conc Concentration nsb->probe_conc probe_hydro Hydrophobicity nsb->probe_hydro probe_charge Charge nsb->probe_charge probe_agg Aggregation nsb->probe_agg buffer_ph pH nsb->buffer_ph buffer_salt Ionic Strength nsb->buffer_salt buffer_add Additives (Detergents, BSA) nsb->buffer_add protocol_block Blocking Efficiency nsb->protocol_block protocol_wash Washing Adequacy nsb->protocol_wash protocol_time Incubation Time/Temp nsb->protocol_time

Caption: Key factors contributing to non-specific binding of methyltetrazine probes.

References

Technical Support Center: Optimizing Methyltetrazine-Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methyltetrazine-acid reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you optimize your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer and pH for reacting this compound with an amine-containing molecule?

A1: The initial activation of the carboxylic acid on this compound to form a reactive ester (e.g., an NHS ester) for conjugation to primary amines is pH-dependent. This step should be performed in an amine-free buffer at a pH range of 7.2 to 9.0. Common choices include phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[1][2] It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the activated this compound.[2]

Q2: What are the recommended buffer conditions for the click reaction between a methyltetrazine-labeled molecule and a TCO-modified molecule?

A2: The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between tetrazine and trans-cyclooctene (B1233481) (TCO) is robust and efficient across a variety of aqueous buffers. This reaction is typically performed in a pH range of 6 to 9.[1] Phosphate-buffered saline (PBS) at pH 7.4 is a commonly used buffer for this step.[1] Unlike the initial amine labeling, this click reaction does not require an amine-free buffer.

Q3: What are the best activating agents for the carboxylic acid on this compound?

A3: To react this compound with a primary amine, the carboxylic acid group must first be activated. Common activating agents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with N-hydroxysuccinimide (NHS) or other reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3][4][5][6] It is crucial to use fresh solutions of these activating agents for optimal results.[3]

Q4: Do I need a catalyst for the methyltetrazine-TCO click reaction?

A4: No, the reaction between methyltetrazine and TCO is a bioorthogonal "click" reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic.[1][7] This catalyst-free nature makes it ideal for biological applications.[1]

Q5: How can I monitor the progress of the methyltetrazine-TCO reaction?

A5: The progress of the reaction can be conveniently monitored spectrophotometrically by the disappearance of the tetrazine's characteristic color and absorbance peak, which is typically between 510 and 550 nm.[8][9]

Troubleshooting Guide

This guide addresses common issues you might encounter during your experiments with this compound.

Low or No Product Yield

If you are experiencing low or no yield of your desired conjugate, consider the following potential causes and solutions.

Problem Area 1: Reagent Stability and Quality

Potential CauseRecommended Solution
Degradation of Methyltetrazine Reagent Methyltetrazines are generally stable but can degrade if stored improperly. Store the reagent at -20°C and keep it desiccated to prevent moisture.[3] Before use, allow the vial to warm to room temperature before opening to avoid condensation.[2][3]
Isomerization of TCO Trans-cyclooctene (TCO) is highly reactive but can isomerize to the less reactive cis-cyclooctene (CCO), especially upon exposure to thiols or certain metals.[3] Long-term storage of TCO-containing molecules is not recommended.[3]
Hydrolysis of Activated Ester If you are using a pre-activated methyltetrazine-NHS ester, it is sensitive to moisture and can hydrolyze, rendering it inactive.[2] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[2][10]

Problem Area 2: Reaction Conditions

Potential CauseRecommended Solution
Suboptimal pH for Amine Labeling The reaction of an activated carboxylic acid (like an NHS ester) with primary amines is pH-dependent. Ensure the reaction buffer is within the optimal pH range of 7.2-9.0.[2]
Presence of Competing Amines Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for the activated this compound. Use an amine-free buffer such as PBS, HEPES, or borate buffer for the labeling step.[2]
Incorrect Stoichiometry An incorrect molar ratio of methyltetrazine to the TCO-functionalized molecule can lead to an incomplete reaction. It is generally recommended to use a slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule.[1] However, the optimal ratio may need to be determined empirically for your specific system.[1]
Low Reactant Concentrations Dilute solutions can lead to inefficient labeling, especially during the NHS ester reaction where hydrolysis is a competing reaction.[2] If possible, increase the concentration of your reactants.

A decision tree for troubleshooting low yield is provided below:

G start Low Conjugation Yield reagent_check Are your reagents viable? start->reagent_check conditions_check Are reaction conditions optimal? reagent_check->conditions_check No tetrazine_stability Check Methyltetrazine Storage & Handling reagent_check->tetrazine_stability Yes tco_stability Check TCO Stability (Avoid long-term storage) reagent_check->tco_stability Yes ph_check Is the pH optimal for each step? conditions_check->ph_check Yes buffer_check Are you using a non-amine buffer for the activation step? ph_check->buffer_check Yes optimize_ph Adjust pH: 7.2-9.0 for amine labeling 6.0-9.0 for click reaction ph_check->optimize_ph No stoichiometry_check Is the stoichiometry optimized? buffer_check->stoichiometry_check Yes change_buffer Switch to PBS, HEPES, or Borate buffer buffer_check->change_buffer No optimize_ratio Empirically determine the optimal molar ratio (start with slight excess of tetrazine) stoichiometry_check->optimize_ratio No success Successful Conjugation stoichiometry_check->success Yes

A decision tree for troubleshooting low conjugation yield.
Multiple Peaks in Chromatography or Non-Specific Labeling

Q: I am seeing multiple peaks in my chromatogram after the reaction. What could be the cause?

A: Multiple peaks can arise from several factors:

  • Heterogeneous Labeling: Your protein or molecule may have multiple reactive sites, leading to a population of molecules with varying degrees of labeling. To address this, you can try to optimize your reaction stoichiometry to favor the desired degree of labeling and ensure efficient purification to isolate the target species.[3]

  • Side Reactions or Degradation: Unwanted side reactions or degradation of the tetrazine or TCO can lead to impurities.[3] Ensure proper storage and handling of reagents.

  • Aggregates: The final conjugate may form aggregates. Purification by size-exclusion chromatography can help remove these.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol describes a general method for labeling a primary amine-containing protein with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Activating agents (e.g., EDC and NHS)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Reagent Preparation: Allow the this compound vial to equilibrate to room temperature before opening.[3] Prepare fresh stock solutions of this compound, EDC, and NHS in anhydrous DMSO or DMF.

  • Activation of this compound: In a separate tube, react this compound with EDC and NHS to form the NHS ester.

  • Protein Preparation: Ensure your protein is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer like PBS at pH 7.4.[11]

  • Conjugation Reaction: Add the activated methyltetrazine-NHS ester to your protein solution. A starting point for optimization is a 5- to 20-fold molar excess of the linker relative to the protein.[3]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[3]

  • Quenching: Stop the reaction by adding a quenching buffer, such as Tris or glycine, to a final concentration of 50-100 mM to consume any unreacted NHS ester.[3] Incubate for 15-30 minutes at room temperature.[11]

  • Purification: Remove excess, unreacted methyltetrazine linker and byproducts using a desalting column or another appropriate purification method like dialysis or size-exclusion chromatography.[3][11]

Protocol 2: General Procedure for the Click Reaction with a TCO-Modified Molecule

This protocol assumes you have a methyltetrazine-labeled molecule from Protocol 1 and a TCO-modified molecule.

Materials:

  • Methyltetrazine-labeled molecule in a suitable reaction buffer (e.g., PBS, pH 7.4)

  • TCO-modified molecule in a suitable reaction buffer

Procedure:

  • Reagent Preparation: Prepare solutions of your methyltetrazine-labeled and TCO-modified molecules in a reaction buffer such as PBS, pH 7.4.[3]

  • Reactant Calculation: Determine the volumes of each solution needed to achieve the desired molar ratio. A slight excess of the tetrazine-labeled molecule (e.g., 1.05 to 1.5-fold) is often a good starting point.[1]

  • Click Reaction: Mix the methyltetrazine-labeled molecule with the TCO-modified molecule.

  • Incubation: Allow the reaction to proceed for 30 to 60 minutes at room temperature.[1] The reaction progress can be monitored by the disappearance of the tetrazine's pinkish color.

  • Purification: If necessary, purify the final conjugate using a suitable chromatographic technique (e.g., size-exclusion chromatography) to remove any unreacted starting materials.[3]

A general workflow for this two-step conjugation process is illustrated below:

G cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Click Reaction A This compound B Activate with EDC/NHS (Amine-free buffer, pH 7.2-9.0) A->B C Activated Methyltetrazine Ester B->C E Conjugation C->E D Protein with Primary Amine D->E F Methyltetrazine-Labeled Protein E->F H iEDDA Click Reaction (pH 6.0-9.0) F->H G TCO-Modified Molecule G->H I Final Conjugate H->I

A general workflow for this compound conjugation.

References

Methyltetrazine-Acid Reaction Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize methyltetrazine-acid reactions.

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugation experiments.

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Degradation of Methyltetrazine Reagent - Storage: Ensure the this compound reagent is stored at -20°C and desiccated to prevent degradation from moisture.[1] - Handling: Before use, allow the vial to warm to room temperature before opening to prevent condensation.[1]
Instability of the Dienophile (e.g., TCO) - Isomerization: Trans-cyclooctene (B1233481) (TCO) can isomerize to the less reactive cis-cyclooctene (CCO), a process accelerated by exposure to certain metals or thiols.[1] Long-term storage of TCO-modified molecules is not recommended.[1] - Freshness: Use freshly prepared or recently purchased TCO-containing reagents whenever possible.
Inefficient Carboxylic Acid Activation - Activating Agents: Use fresh solutions of activating agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or HATU.[1][2] - Molar Ratios: Optimize the molar ratio of COOH:EDC:NHS. A common starting point is 1:1.5:1.5.[1] - Activation Time: Allow for a sufficient activation time, typically 15-30 minutes at room temperature, before adding to the amine-containing molecule.[1]
Suboptimal Reaction Buffer - pH: The reaction is generally efficient over a range of pH values, but a pH of 7-9 is often optimal.[1] - Buffer Composition: Crucially, avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) during the EDC/NHS activation step, as they will compete in the reaction.[3] Phosphate-buffered saline (PBS) or borate (B1201080) buffers are suitable alternatives.[1]
Incorrect Stoichiometry - Molar Excess: An insufficient molar excess of the methyltetrazine reagent can lead to low labeling efficiency. A starting point is often a 5- to 20-fold molar excess of the activated this compound over the amine-containing molecule.[1] This should be optimized for your specific application.

Issue 2: Multiple Peaks in Chromatogram (e.g., HPLC, LC-MS)

Possible Cause Troubleshooting Steps
Side Reactions - Optimize Stoichiometry: An excessive amount of the labeling reagent can lead to multiple labeling events on a single molecule if multiple reaction sites are available.[1] Titrate the molar excess to achieve the desired degree of labeling. - Purification: Ensure that the purification method (e.g., SEC, HIC, RP-HPLC) is adequate to separate the desired product from unreacted starting materials and side products.[1]
Degradation of Reactants or Products - Reaction Time: While the tetrazine-TCO reaction is typically fast, extended reaction times may lead to degradation of sensitive molecules.[1] Monitor the reaction progress to determine the optimal time. - Stability: Consider the stability of your target molecule under the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the this compound reaction?

A1: The reaction involves two key steps. First, the carboxylic acid group of the this compound is activated, typically using EDC and NHS, to form a more reactive NHS ester. This activated intermediate then readily reacts with a primary amine on the target molecule to form a stable amide bond. The methyltetrazine moiety is then available for a subsequent bioorthogonal reaction, an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, with a strained dienophile like trans-cyclooctene (TCO).[1][2][4] This iEDDA reaction is known for its high speed and selectivity in biological systems.[2][5][6]

Q2: What solvents are compatible with this compound reactions?

A2: this compound is soluble in aqueous solutions as well as organic solvents like DMSO and DMF.[1] The choice of solvent should be compatible with all reaction components, including your target molecule.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the iEDDA reaction can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[1] For more quantitative analysis, techniques like LC-MS can be used to track the formation of the desired product.[1] Mass spectrometry (MS) is also a valuable tool to confirm the successful conjugation by observing the expected mass increase in the product.[1]

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored at -20°C, protected from light, and kept in a desiccated environment to prevent degradation due to moisture.[1][5]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

    • Prepare fresh stock solutions of EDC and NHS in an appropriate anhydrous solvent (e.g., DMSO or a non-amine-containing aqueous buffer).

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, combine the this compound stock solution with the EDC and NHS stock solutions. A common molar ratio to start with is 1:1.5:1.5 (COOH:EDC:NHS).[1]

    • Incubate this activation mixture for 15-30 minutes at room temperature.[1]

  • Conjugation Reaction:

    • Add the activated methyltetrazine-NHS ester solution to your protein solution. The protein should be in an amine-free buffer, such as PBS, at a pH between 7 and 9.[1]

    • The molar excess of the activated linker relative to the protein will depend on the desired degree of labeling and should be optimized. A 5- to 20-fold excess is a common starting point.[1]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer or glycine) to a final concentration of 50-100 mM to consume any unreacted NHS ester.

    • Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) to remove excess linker and reaction byproducts.[1]

Visualizations

experimental_workflow reagent_prep Reagent Preparation (this compound, EDC, NHS) activation Carboxylic Acid Activation (15-30 min, RT) reagent_prep->activation Add EDC/NHS conjugation Conjugation to Protein (1-2h RT or O/N 4°C) activation->conjugation Add to Protein in PBS (pH 7-9) purification Purification (e.g., SEC) conjugation->purification Remove Excess Reagents final_product Purified Methyltetrazine- Labeled Protein purification->final_product

Caption: Experimental workflow for protein labeling.

troubleshooting_low_yield start Low Product Yield check_reagents Check Reagent Quality - Stored at -20°C? - Protected from moisture? - TCO reagent fresh? start->check_reagents check_activation Verify Acid Activation - EDC/NHS solutions fresh? - Correct molar ratios? - Sufficient activation time? start->check_activation check_conditions Assess Reaction Conditions - pH 7-9? - Amine-free buffer? - Optimized stoichiometry? start->check_conditions solution Optimize and Repeat check_reagents->solution check_activation->solution check_conditions->solution

Caption: Troubleshooting logic for low reaction yield.

iEDDA_pathway methyltetrazine This compound (Activated) amide_bond Amide Bond Formation methyltetrazine->amide_bond amine_molecule Target Molecule with Primary Amine amine_molecule->amide_bond iedda iEDDA Reaction amide_bond->iedda tco TCO-Modified Molecule tco->iedda product {Final Conjugate} iedda->product

Caption: Reaction pathway for this compound conjugation.

References

Technical Support Center: Characterization of Methyltetrazine-Acid Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the characterization of methyltetrazine-acid conjugates by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound conjugates.

Issue 1: No Peaks or Very Small Peaks Observed

Possible Causes and Solutions:

  • Incorrect Sample Preparation: Ensure the conjugate is dissolved in a solvent compatible with the mobile phase.[1] this compound and its derivatives are often soluble in organic solvents like DMSO and DMF.[2][3][4] Injecting a sample dissolved in a much stronger solvent than the initial mobile phase can lead to poor peak shape or no retention. Whenever possible, the sample should be dissolved in the mobile phase itself.

  • Injection Issues: There may be a blockage in the injector or needle.[5] Ensure the sample loop is filled correctly and that there are no air bubbles in the sample vial.

  • Detector Problems: Check that the detector lamp is on and that the wavelength is set appropriately for the tetrazine chromophore (typically around 520-540 nm for the visible color and also in the UV range).[6]

  • Degradation of the Conjugate: While methyltetrazines are among the more stable bioorthogonal reagents, they can be susceptible to degradation under certain conditions, such as exposure to some nucleophiles or harsh pH environments.[7][8] Prepare samples fresh and avoid prolonged storage in solution.

Issue 2: Multiple Unexpected Peaks in the Chromatogram

Possible Causes and Solutions:

  • Incomplete Reaction: The conjugation reaction may not have gone to completion, resulting in the presence of unreacted this compound and the unconjugated biomolecule.

  • Presence of Side Products or Degradation: Unwanted side reactions or degradation of the tetrazine moiety can lead to additional product-related impurities.[9] The tetrazine ring can react with nucleophiles, which might be present in the sample matrix.[7]

  • Carryover from Previous Injections: If analyzing samples of varying concentrations, carryover from a high-concentration sample can appear as ghost peaks in subsequent runs. Implement a needle and system wash step in your injection sequence.[1]

  • Sample Aggregation: Depending on the nature of the conjugated molecule (e.g., a protein or antibody), aggregation can lead to multiple, broader peaks. Consider using size-exclusion chromatography (SEC) as an orthogonal method to assess aggregation.[9]

Issue 3: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

  • Column Overload: Injecting too much sample can lead to peak tailing.[5] Try reducing the injection volume or sample concentration.

  • Incompatible Injection Solvent: As mentioned, dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

  • Secondary Interactions with the Column: The acidic nature of the conjugate or basic sites on the biomolecule can interact with residual silanols on the silica-based C18 column, causing tailing. Adding a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) to the mobile phase can improve peak shape.[10]

  • Column Degradation: A void at the head of the column or contamination can lead to poor peak shape.[11] Consider flushing the column with a strong solvent or replacing it if performance does not improve.

Issue 4: Drifting or Noisy Baseline

Possible Causes and Solutions:

  • Mobile Phase Issues: Ensure the mobile phase is thoroughly degassed to prevent air bubbles from entering the system.[5] Inconsistent mixing of gradient solvents can also cause baseline drift.[12] Prepare mobile phases fresh, especially aqueous buffers which can support microbial growth over time.[1]

  • Column Contamination or Lack of Equilibration: A contaminated column can lead to a noisy baseline. Ensure the column is fully equilibrated with the mobile phase before starting a sequence.[5]

  • Detector Lamp Instability: An aging detector lamp can cause baseline noise.[5]

Issue 5: Shifting Retention Times

Possible Causes and Solutions:

  • Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition, especially the pH of aqueous buffers, can significantly impact retention times for ionizable compounds.[12]

  • Fluctuations in Column Temperature: Changes in ambient temperature can affect retention times. Using a column oven is crucial for reproducible results.[1][5]

  • Pump Malfunction: Inconsistent flow rates due to pump issues (e.g., worn seals, check valve problems) will lead to retention time drift.

  • Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention behavior.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for analyzing a this compound conjugate?

A1: A good starting point for analyzing this compound conjugates is a reversed-phase HPLC (RP-HPLC) method. Most C18 columns are suitable. The mobile phase typically consists of an aqueous component (Solvent A) and an organic component (Solvent B), with an acid modifier to improve peak shape.

Q2: How can I confirm that my this compound has been successfully conjugated?

A2: HPLC is a primary tool for assessing conjugation. A successful conjugation will result in a new peak with a different retention time from the starting materials. The conjugate peak should also have the characteristic pink/red color of the tetrazine if it is sufficiently concentrated. For unambiguous confirmation, fractions can be collected from the HPLC for analysis by mass spectrometry (MS), which will show an increase in mass corresponding to the addition of the this compound moiety.

Q3: My this compound conjugate appears unstable during analysis. What can I do?

A3: Tetrazine stability can be influenced by the mobile phase composition and temperature.[7][8] Avoid high pH mobile phases. If degradation is suspected, try lowering the column temperature and preparing samples freshly in a compatible solvent immediately before injection. Some studies have shown that certain tetrazine structures are more susceptible to degradation in aqueous solutions, especially in the presence of biological matrices.[8]

Q4: I am seeing multiple peaks in my chromatogram after the labeling reaction. What could be the cause?

A4: Multiple peaks can arise from several sources.[9] These include unreacted starting materials, the desired conjugate, and potentially side products or isomers. If the molecule being conjugated has multiple sites for reaction, you may be seeing species with different degrees of labeling. Optimizing the reaction stoichiometry and purification method is key to isolating the desired product.[9]

Experimental Protocols

General Protocol for RP-HPLC Analysis of a this compound Conjugate

This protocol provides a general methodology. Optimization will be required based on the specific properties of the conjugate.

  • Sample Preparation:

    • Dissolve the this compound conjugate in a suitable solvent (e.g., DMSO, DMF, or a mixture of water/acetonitrile) to a concentration of approximately 1 mg/mL.

    • If the sample is dissolved in a pure organic solvent, dilute it with the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B) before injection.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • HPLC Cnditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV/Vis detector at 254 nm (for general aromatics) and ~530 nm (for the tetrazine chromophore).

    • Injection Volume: 10-20 µL.

  • Gradient Elution:

    • A linear gradient is typically effective for separating the conjugate from starting materials.

Time (minutes)% Solvent A% Solvent B
0.0955
25.0595
30.0595
30.1955
35.0955

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis dissolve Dissolve Conjugate (e.g., 1 mg/mL in DMSO) dilute Dilute with Initial Mobile Phase dissolve->dilute filter Filter Sample (0.22 µm syringe filter) dilute->filter inject Inject Sample onto RP-C18 Column filter->inject separate Gradient Elution (Water/ACN with 0.1% TFA) inject->separate detect UV/Vis Detection (254 nm & 530 nm) separate->detect analyze Analyze Chromatogram (Retention Time, Peak Area, Purity) detect->analyze confirm Confirm Identity (Optional: LC-MS) analyze->confirm

Caption: Workflow for HPLC analysis of this compound conjugates.

troubleshooting_tree start HPLC Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention Retention Time Shift? start->retention baseline Baseline Issue? start->baseline no_peaks No / Small Peaks? start->no_peaks overload Reduce Injection Volume or Concentration peak_shape->overload Yes solvent Check Injection Solvent Compatibility peak_shape->solvent Yes modifier Use Mobile Phase Modifier (e.g., 0.1% TFA) peak_shape->modifier Yes column_health Check/Replace Column peak_shape->column_health Yes mobile_phase Check Mobile Phase Prep & pH retention->mobile_phase Yes temp Use Column Oven for Stable Temperature retention->temp Yes flow_rate Check Pump Flow Rate retention->flow_rate Yes degas Degas Mobile Phase baseline->degas Yes equilibrate Ensure Column Equilibration baseline->equilibrate Yes lamp Check Detector Lamp baseline->lamp Yes injection Check Injector & Syringe no_peaks->injection Yes detector_settings Verify Detector Wavelength & Lamp Status no_peaks->detector_settings Yes sample_prep Confirm Sample Solubility & Concentration no_peaks->sample_prep Yes

Caption: Decision tree for troubleshooting common HPLC issues.

References

mass spectrometry analysis of methyltetrazine-acid labeled peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the . This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answer frequently asked questions related to this experimental workflow.

Troubleshooting Guide

This section addresses specific issues that may arise during the labeling and analysis of methyltetrazine-acid labeled peptides.

ProblemPossible CausesRecommended Solutions
Low or No Labeling Efficiency Incomplete Activation of this compound: The carboxylic acid needs to be activated (e.g., with EDC, HATU) to react with primary amines on the peptide.[1][2][3]Ensure you are using fresh activation reagents. Optimize the molar ratio of the activator to the this compound.
Suboptimal Reaction pH: The pH of the reaction buffer can significantly impact the efficiency of the labeling reaction.[4]Maintain a pH between 7 and 9 for efficient labeling of primary amines (N-terminus and lysine (B10760008) side chains). Avoid buffers containing primary amines like Tris or ammonium (B1175870) bicarbonate, which can compete with the peptide for the label.[5]
Reagent Instability/Degradation: The activated ester of this compound can be susceptible to hydrolysis.[6]Prepare activated reagent solutions immediately before use. Aliquot the this compound upon receipt to minimize freeze-thaw cycles.[6]
Insufficient Molar Excess of Labeling Reagent: A low ratio of labeling reagent to peptide can lead to incomplete labeling.[6]Optimize the molar excess of the methyltetrazine reagent. A starting point could be a 5- to 20-fold molar excess over the peptide.[7]
Multiple or Unexpected Peaks in Mass Spectrum Incomplete Reaction or Side Reactions: Unreacted peptide, excess labeling reagent, or side products can result in multiple peaks.[7]Monitor the reaction progress using LC-MS to ensure it goes to completion. Purify the labeled peptide using methods like reversed-phase HPLC or C18 desalting spin columns to remove contaminants.[7][8]
Formation of Dihydropyridazine (DHP) Isomers: The inverse electron-demand Diels-Alder (IEDDA) reaction between tetrazine and a strained alkene/alkyne (if used) can form metastable DHP intermediates that may be detected alongside the final oxidized pyridazine (B1198779) product.[9]The conversion of DHPs to the stable pyridazine can be slow. Gentle heating (e.g., 60°C for 10-20 minutes) can accelerate the oxidation process.[9] Be aware that both forms might be present and can be detected by mass spectrometry.[9]
Sample Contamination: Contaminants such as polymers (e.g., PEG), detergents, or plasticizers are common in mass spectrometry and can lead to unexpected peaks.[8][10]Use high-purity, LC-MS grade solvents and reagents.[10] Run blank samples to identify system contaminants.[10] Use appropriate sample cleanup procedures to remove detergents or other interfering substances.[8]
Poor Fragmentation or Sequence Coverage Charge State and Proton Mobility: The fixed positive charge from some labels or the presence of highly basic residues like arginine can limit proton mobility, leading to altered or suppressed fragmentation along the peptide backbone.[11][12]Optimize collision energy (CID/HCD) for the labeled peptides. The presence of the label may require higher energy for efficient fragmentation.[13] Consider using alternative fragmentation methods like Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD) if available, as they are less dependent on proton mobility.[11]
Dominant Neutral Losses: The label itself may be prone to fragmentation, leading to a dominant neutral loss and suppressing backbone fragmentation.Examine the MS/MS spectra for characteristic neutral losses associated with the methyltetrazine label. If a specific loss is dominant, this can be used as a diagnostic tool.
Inconsistent Quantitative Results Variable Labeling Efficiency: Inconsistent reaction conditions between samples will lead to variability in labeling and, therefore, inaccurate quantification.[4]Ensure precise control over reaction parameters (pH, temperature, incubation time, reagent concentrations) for all samples being compared.[4][6]
Co-isolation of Interfering Ions: During MS1, other peptides with a similar m/z value to your target labeled peptide can be co-isolated and fragmented, leading to interfering reporter ions in quantitative experiments (like TMT or iTRAQ).[14]Use a narrower isolation window for the precursor ion selection if instrument capabilities allow. Consider using MS3-based quantification methods, which can reduce interference by isolating and fragmenting a specific fragment ion from the MS2 spectrum.[14]
Sample Handling and Loss: Peptides can be lost during sample cleanup and transfer steps. Acidification to pH <3 is crucial for efficient binding to C18 columns.[8]Use low-retention labware. To check for sample loss, consider using a standard peptide digest as a control to evaluate your cleanup method.[8]

Frequently Asked Questions (FAQs)

Q1: How can I confirm that my peptide has been successfully labeled with this compound?

A1: Several methods can confirm successful conjugation:

  • Mass Spectrometry (MS): The most direct method is to analyze the sample by MS. A successful reaction will show a mass shift corresponding to the molecular weight of the added this compound label (230.2 Da for the core structure, plus any linker mass).[3][7]

  • High-Performance Liquid Chromatography (HPLC): Labeled peptides are typically more hydrophobic than their unlabeled counterparts. On a reversed-phase HPLC column, the labeled peptide will usually have a longer retention time.[7]

  • UV-Vis Spectroscopy: Tetrazines have a characteristic color and absorbance profile. The disappearance of this color or monitoring the specific absorbance wavelength can be used to track the progress of a subsequent click-chemistry reaction with a dienophile.[7]

Q2: What is the optimal solvent for the labeling reaction?

A2: this compound and its activated forms are often soluble in organic solvents like DMSO or DMF.[2] The final concentration of the organic solvent in the reaction mixture should be kept to a minimum (ideally below 10-15%) to avoid peptide precipitation.[6] The reaction is typically performed in an aqueous buffer compatible with your peptide.

Q3: My MS/MS spectrum is complex. What are the expected fragment ions for a labeled peptide?

A3: In low-energy collision-induced dissociation (CID), you will primarily observe b- and y-type ions from the cleavage of the peptide backbone.[11][15] However, the fragmentation can be influenced by the label. You may also observe:

  • Internal fragments from double backbone cleavages.[15]

  • Immonium ions , which are small fragments corresponding to single amino acid residues.[15]

  • A characteristic neutral loss or fragment ion from the methyltetrazine moiety itself.

Q4: Can the methyltetrazine label affect peptide ionization efficiency?

A4: Yes, chemical modifications can alter the ionization efficiency of a peptide. While some labels are designed as ionization enhancers to increase sensitivity, others might cause suppression.[16] It is advisable to compare the signal intensity of the labeled peptide to its unlabeled version if absolute quantification is a goal.

Q5: What are the storage conditions for this compound?

A5: Methyltetrazine reagents should be stored desiccated and protected from light, typically at -20°C or below. To prevent degradation from moisture, it is best to aliquot the reagent into smaller, single-use amounts.[6]

Experimental Protocol: this compound Labeling of Peptides

This protocol provides a general workflow for labeling a peptide containing primary amines (N-terminus or lysine residues) with this compound.

1. Reagent Preparation:

  • Peptide Stock Solution: Prepare a stock solution of your peptide in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer or 100 mM HEPES, pH 7.5).

  • This compound Stock: Dissolve this compound in an anhydrous organic solvent like DMSO or DMF to a high concentration (e.g., 10-50 mM).

  • Activation Reagent Stock: Prepare a fresh stock solution of an activation reagent (e.g., a 1:1 molar ratio of EDC and Sulfo-NHS) in reaction buffer or water immediately before use.

2. Activation of this compound:

  • In a microcentrifuge tube, combine the this compound stock solution with the freshly prepared activation reagent stock.

  • The molar ratio should typically be ~1.5-fold excess of the activation reagents over the this compound.

  • Incubate at room temperature for 15-30 minutes to form the active NHS ester.

3. Labeling Reaction:

  • Add the activated methyltetrazine-NHS ester solution to your peptide solution.

  • The final molar ratio of the labeling reagent to the peptide should be optimized, but a 5- to 20-fold excess is a common starting point.[7]

  • Ensure the final concentration of organic solvent (e.g., DMSO) is low (<15%) to prevent peptide precipitation.[6]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

4. Reaction Quenching (Optional):

  • To quench any remaining active ester, a small molecule with a primary amine (e.g., Tris or glycine) can be added to a final concentration of ~50 mM. Incubate for 15 minutes. Note: This step is often unnecessary if proceeding directly to purification.

5. Sample Purification/Desalting:

  • Remove excess labeling reagent and reaction byproducts, which can interfere with MS analysis.

  • Acidify the sample with formic acid or trifluoroacetic acid (TFA) to a pH < 3.[8]

  • Use a C18 desalting spin column or reversed-phase HPLC for purification.[8] Elute the labeled peptide using a solution with high organic content (e.g., 50-80% acetonitrile (B52724) with 0.1% formic acid).

  • Dry the purified, labeled peptide sample in a vacuum concentrator.

6. Sample Preparation for MS Analysis:

  • Reconstitute the dried peptide in an appropriate solvent for your LC-MS system (e.g., 2% acetonitrile, 0.1% formic acid in water).

  • Perform LC-MS/MS analysis to confirm the mass of the labeled peptide and to obtain fragmentation data for sequence identification.

Diagram of Experimental Workflow

Methyltetrazine_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Peptide_Prep 1. Prepare Peptide in Buffer Labeling 3. Labeling Reaction (Peptide + Activated Label) Peptide_Prep->Labeling Reagent_Prep 2. Prepare & Activate This compound Reagent_Prep->Labeling Purify 4. Sample Cleanup (e.g., C18 Desalting) Labeling->Purify Analysis 5. LC-MS/MS Analysis Purify->Analysis Data 6. Data Interpretation Analysis->Data

Caption: Workflow for this compound labeling of peptides for mass spectrometry.

References

Validation & Comparative

A Head-to-Head Comparison: Methyltetrazine-Acid vs. DBCO-Acid for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is fundamental to understanding biological processes and creating targeted therapeutics. Bioorthogonal chemistry provides the tools for this precision, allowing for specific covalent bond formation in complex biological environments. Among the most powerful bioorthogonal reactions are the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, utilized by methyltetrazine, and the strain-promoted alkyne-azide cycloaddition (SPAAC), the domain of DBCO.

This guide provides an objective comparison of methyltetrazine-acid and DBCO-acid, two key reagents that enable this chemistry. We will delve into their reaction kinetics, stability, and experimental protocols, supported by quantitative data, to help you select the optimal tool for your protein labeling needs.

Core Chemical Principles: Two Paths to Covalent Labeling

Both this compound and DBCO-acid are bifunctional molecules. They each possess a carboxylic acid (-COOH) group, which serves as a handle to attach the molecule to a protein, typically by forming a stable amide bond with the primary amine of a lysine (B10760008) residue. This initial conjugation is usually facilitated by activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).[1][2][3][4][5] Once attached to the protein, their unique bioorthogonal reactive groups are ready for the "click" reaction with a complementary partner, which carries the desired label (e.g., a fluorophore, biotin, or drug molecule).

  • Methyltetrazine and iEDDA: The methyltetrazine moiety reacts with extreme speed with a strained alkene, most notably trans-cyclooctene (B1233481) (TCO).[6][7][8][9] This reaction, an inverse-electron-demand Diels-Alder cycloaddition, is prized for being one of the fastest bioorthogonal reactions known.[6][7]

  • DBCO and SPAAC: Dibenzocyclooctyne (DBCO) is a strained alkyne that reacts specifically with an azide-functionalized molecule.[][11] This strain-promoted alkyne-azide cycloaddition is a cornerstone of copper-free click chemistry, valued for its high specificity and biocompatibility, as it avoids the cytotoxic copper catalyst required in traditional click chemistry.[][12]

G cluster_0 Methyltetrazine (iEDDA Pathway) cluster_1 DBCO (SPAAC Pathway) Prot_NH2_A Protein-NH₂ Prot_MeTz Protein-Tetrazine Prot_NH2_A->Prot_MeTz Amide Bond Formation MeTz_Acid This compound MeTz_Acid->Prot_MeTz EDC_NHS_A EDC, NHS EDC_NHS_A->Prot_MeTz Labeled_Prot_A Labeled Protein (Dihydropyridazine Linkage) Prot_MeTz->Labeled_Prot_A iEDDA Reaction TCO_Label TCO-Label TCO_Label->Labeled_Prot_A Prot_NH2_B Protein-NH₂ Prot_DBCO Protein-DBCO Prot_NH2_B->Prot_DBCO Amide Bond Formation DBCO_Acid DBCO-Acid DBCO_Acid->Prot_DBCO EDC_NHS_B EDC, NHS EDC_NHS_B->Prot_DBCO Labeled_Prot_B Labeled Protein (Triazole Linkage) Prot_DBCO->Labeled_Prot_B SPAAC Reaction Azide_Label Azide-Label Azide_Label->Labeled_Prot_B

Caption: Bioorthogonal labeling pathways for this compound and DBCO-Acid.

Quantitative Performance Comparison

The choice between methyltetrazine and DBCO often hinges on the specific requirements of an experiment, such as the need for speed, the stability of the reagents, and the biological environment.

Reaction Kinetics

The most significant difference between the two systems is the reaction speed. The iEDDA reaction between methyltetrazine and TCO is exceptionally fast, often orders of magnitude faster than the SPAAC reaction between DBCO and azide.[6] This makes the tetrazine system ideal for in vivo applications or when dealing with very low concentrations of reactants.[7][9]

ReactionSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Characteristics
Methyltetrazine + TCO (iEDDA) ~10³ - 10⁶Extremely fast, catalyst-free, bioorthogonal.[6]
DBCO + Azide (SPAAC) ~0.1 - 2.1Fast, catalyst-free, bioorthogonal.[6][13][14][15]
For Reference: Maleimide + Thiol~10² - 10³Fast, specific to thiols, potential for instability.[6]
For Reference: NHS Ester + Amine~10¹ - 10²Fast, common for primary amine conjugation.[6]
Stability and Cross-Reactivity

The stability of the labeling reagents and the resulting covalent linkage is critical, especially for long-term studies or in the development of therapeutics like antibody-drug conjugates (ADCs).

Reagent/LinkageStability CharacteristicsPotential Cross-Reactivity
Methyltetrazine Methyl-substituted tetrazines are among the most stable tetrazine derivatives.[7][16] They are generally stable under physiological conditions and inert towards amines and carboxylates.[13] The resulting dihydropyridazine (B8628806) linkage is highly stable.[6]Can undergo slow degradation in the presence of high concentrations of thiols (e.g., L-cysteine, DTT).[13][17] Methyl substitution improves stability against thiols compared to other tetrazine variants.[13]
DBCO DBCO is stable in aqueous buffers and the resulting triazole ring from the SPAAC reaction is highly stable.[6][11] The reagent is unreactive towards amines and carboxylates.[13]A potential side reaction is the thiol-yne addition with cysteine residues.[13] This reaction is generally slow but can be significantly enhanced by specific neighboring peptide sequences, making it a context-dependent consideration.[13]

Experimental Protocols

The following sections provide generalized protocols for protein labeling. Note that optimal conditions, such as molar excess and incubation times, may need to be determined empirically for each specific protein.

General Experimental Workflow

Caption: A generalized workflow for two-step protein labeling.
Protocol 1: Protein Labeling using this compound

This protocol involves first conjugating the protein with amine-reactive methyltetrazine, followed by the iEDDA reaction with a TCO-containing label.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound[2][3]

  • EDC and Sulfo-NHS

  • Anhydrous DMSO or DMF

  • TCO-functionalized molecule (e.g., TCO-Fluorophore)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification tools (e.g., spin desalting columns or SEC system)

Methodology:

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Separately, prepare 100 mM stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water.

  • Activation of this compound: In a microcentrifuge tube, combine this compound, Sulfo-NHS, and EDC in a 1:1.2:1.2 molar ratio. Incubate for 15-30 minutes at room temperature to form the active Sulfo-NHS ester.

  • Conjugation to Protein: Add a 10- to 20-fold molar excess of the activated methyltetrazine solution to your protein solution (typically 1-10 mg/mL). The final DMSO concentration should ideally be below 20%. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess, unreacted methyltetrazine reagent using a spin desalting column or size-exclusion chromatography (SEC).

  • Bioorthogonal Ligation: To the purified Protein-Tetrazine conjugate, add a 2- to 10-fold molar excess of the TCO-functionalized molecule.

  • Incubation: Due to the rapid kinetics of the iEDDA reaction, incubation for 30 minutes to 1 hour at room temperature is often sufficient.[18]

  • Final Purification: Remove the unreacted TCO-label by SEC or dialysis to yield the final labeled protein.

Protocol 2: Protein Labeling using DBCO-Acid

This protocol first modifies the protein with an amine-reactive DBCO moiety, which is then labeled in a SPAAC reaction with an azide-containing molecule.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-Acid (often available as DBCO-PEG4-Acid for better solubility)[1]

  • EDC and Sulfo-NHS

  • Anhydrous DMSO or DMF

  • Azide-functionalized molecule (e.g., Azide-Fluorophore)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification tools (e.g., spin desalting columns or SEC system)

Methodology:

  • Reagent Preparation: Prepare a 10-50 mM stock solution of DBCO-Acid in anhydrous DMSO.[1]

  • Activation of DBCO-Acid: Activate the carboxylic acid with EDC and Sulfo-NHS as described in the methyltetrazine protocol (Step 2).

  • Conjugation to Protein: Add a 10- to 20-fold molar excess of the activated DBCO-NHS ester to your protein solution.[19][20] Incubate for 1-2 hours at room temperature or overnight at 4°C.[19]

  • Quenching & Purification: Quench the reaction by adding Tris buffer to a final concentration of 50-100 mM and incubate for 15 minutes.[12][20] Purify the Protein-DBCO conjugate using a spin desalting column or SEC to remove excess reagent.[1][19]

  • Bioorthogonal Ligation (SPAAC): To the purified Protein-DBCO, add a 2- to 4-fold molar excess of the azide-functionalized molecule.[20]

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C to ensure efficient conjugation.[19][20]

  • Final Purification: Purify the final labeled protein conjugate via SEC or another appropriate chromatography method to remove any unreacted azide-label.

Applications in Research and Drug Development

The distinct characteristics of each chemistry lend them to different applications.

  • This compound (iEDDA): The unparalleled speed of the iEDDA reaction makes it the system of choice for applications where time is critical or concentrations are low. This includes in vivo pre-targeted imaging (e.g., PET imaging), where a TCO-modified antibody is first administered, allowed to accumulate at a tumor site, and then a fast-reacting, radiolabeled tetrazine is injected for rapid imaging.[7][9][16] It is also highly effective for live-cell labeling and studying dynamic processes.[21][22]

  • DBCO-Acid (SPAAC): The high stability and specificity of the DBCO-azide reaction have made it a workhorse in the development of complex bioconjugates. It is widely used in the construction of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy, PROteolysis TArgeting Chimeras (PROTACs) , and the functionalization of nanoparticles for drug delivery and diagnostics.[1][][11][23][24] Its reliability and well-documented protocols make it a robust choice for in vitro conjugation and surface modification applications.[1][11]

Conclusion: Making the Right Choice

Both this compound and DBCO-acid are powerful reagents for protein labeling, enabling a vast array of applications in research and medicine. The choice between them is not about which is "better," but which is better suited for the specific experimental context.

  • Choose this compound when:

    • Speed is paramount: for in vivo imaging, tracking fast cellular processes, or working with low-abundance molecules.

    • You are using a TCO-modified labeling partner.

  • Choose DBCO-Acid when:

    • Stability and specificity are the highest priorities: for creating therapeutic conjugates like ADCs or for long-term tracking studies.

    • You are working with an azide-modified system, a very common and versatile chemical handle.

    • You need a well-established, robust reaction for routine bioconjugation.

By understanding the quantitative differences in kinetics and stability and following established protocols, researchers can effectively harness the power of these bioorthogonal chemistries to advance their scientific goals.

References

A Head-to-Head Comparison: Methyltetrazine-Acid and Other Tetrazine Derivatives for Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of bioconjugation, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctene (B1233481) (TCO), has become a cornerstone technology.[1] Its exceptional reaction kinetics and high specificity make it an invaluable tool for in vivo imaging, drug delivery, and diagnostics.[2][3] The choice of the tetrazine derivative is critical, as substituents on the tetrazine ring significantly influence reactivity, stability, and hydrophilicity. This guide provides a detailed comparison of methyltetrazine-acid with other commonly used tetrazine derivatives, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific application.

This compound, a derivative characterized by a methyl group and an acidic functional group, is a versatile building block in bioconjugation.[4][5] The methyl group, being electron-donating, enhances the stability of the tetrazine ring, a crucial factor for in vivo studies where the molecule must persist in a complex biological environment.[6][7] The acid functional group allows for straightforward conjugation to amine-containing molecules, such as proteins and peptides, through the formation of a stable amide bond with the use of activators like EDC or HATU.[5][8]

Performance Comparison of Tetrazine Derivatives

The efficacy of a tetrazine derivative in bioorthogonal applications is primarily determined by its reaction kinetics, stability in biological media, and hydrophilicity. The ideal tetrazine strikes a balance between rapid reactivity for efficient labeling at low concentrations and high stability to prevent premature degradation.[1]

Reaction Kinetics

The reactivity of tetrazines with a given dienophile, typically TCO, is quantified by the second-order rate constant (k₂). A higher k₂ value signifies a faster reaction. While H-tetrazine exhibits the fastest kinetics, its low stability often limits its utility.[1] Methyltetrazine offers a compromise, providing rapid reaction rates while maintaining greater stability.[1] The nature of the dienophile also dramatically impacts the reaction rate, with more strained cyclooctenes like sTCO leading to significantly faster reactions.[9]

Stability

The stability of tetrazines in aqueous or biological media is crucial for their application in living systems. Electron-donating substituents, such as methyl groups, tend to increase stability, whereas electron-withdrawing groups can destabilize the tetrazine ring, making it more susceptible to degradation.[10][11] For instance, pyridyl- or H-tetrazines show rapid degradation in media containing fetal bovine serum, while methyl-tetrazine demonstrates significantly greater stability.[12][13]

Hydrophilicity

Hydrophilicity, often expressed as the logarithm of the distribution coefficient at pH 7.4 (logD₇.₄), is a key parameter influencing the in vivo behavior of a tetrazine probe. Highly lipophilic compounds tend to exhibit non-specific binding and slower clearance, leading to higher background signals in imaging applications. More hydrophilic tetrazine derivatives have been shown to improve tumor-to-background contrast in PET imaging.[14] Low calculated logD₇.₄ values (below -3) are considered a strong indicator for successful pretargeting.[4]

Quantitative Data Summary

The following tables summarize the key performance indicators for various tetrazine derivatives based on available experimental data.

Table 1: Comparison of Second-Order Rate Constants (k₂) for the Reaction of Tetrazine Derivatives with TCO

Tetrazine DerivativeDienophilek₂ (M⁻¹s⁻¹)Conditions
Methyl-substituted tetrazineTCO-PEG₄463PBS, 37°C
H-TetrazineTCOUp to 30,000PBS, 37°C
Phenyl-TetrazineTCO~1,000Not specified
3,6-di-(2-pyridyl)-s-tetrazineTCO2,0009:1 Methanol/Water
3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazineTCO26,000PBS, 37°C
Highly reactive pyrimidyl-phenyl-TzTCO>39,000DPBS, 37°C
Dimethyl-tetrazineAxial TCO-carbamate0.54Not specified
5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine (Tz)TCO-OH210PBS, pH 7.4, 37°C

Note: The reactivity of this compound is expected to be in a similar range to other methyl-substituted tetrazines. The specific dienophile and reaction conditions significantly impact the rate constant.

Table 2: Stability of Tetrazine Derivatives in Biological Media

Tetrazine DerivativeStabilityConditions
Methyltetrazine (Me-Tz)High (>92% remaining after 12h, >63% after 48h)DMEM with 10% FBS, 37°C[12][13]
H-TetrazineLow (<13% remaining after 48h)DMEM with 10% FBS, 37°C[12][13]
Pyridyl-tetrazine (Py-Tz)Low (<13% remaining after 48h)DMEM with 10% FBS, 37°C[12][13]
tert-Butyl-TetrazineVery HighBiologically relevant media[3]
Dipyridyl-s-tetrazinesUnstable (60-85% degraded after 12h)1:9 DMSO/PBS, 37°C[11]

Table 3: Calculated Hydrophilicity (logD₇.₄) of Tetrazine Derivatives

Tetrazine DerivativeCalculated logD₇.₄
Methyltetrazine-0.5 to -3.0 (depending on conjugate)
H-TetrazineMore Hydrophilic
Phenyl-TetrazineMore Lipophilic
tert-Butyl-TetrazineMore Lipophilic

Note: Lower logD₇.₄ values indicate higher hydrophilicity. Values are calculated and can vary based on the specific conjugate.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments. Below are protocols for key experiments cited in the comparison of tetrazine derivatives.

Protocol 1: Determination of Second-Order Rate Constants of Tetrazine-TCO Reactions using Stopped-Flow Spectrophotometry

Objective: To quantify the reaction kinetics of a tetrazine derivative with a TCO derivative.

Materials:

  • Tetrazine derivative

  • TCO derivative

  • Phosphate-buffered saline (PBS), pH 7.4

  • Stopped-flow spectrophotometer with a UV-Vis detector

Procedure:

  • Prepare stock solutions of the tetrazine derivative and the TCO derivative in a suitable solvent (e.g., DMSO).

  • Dilute the stock solutions in PBS (pH 7.4) to the desired concentrations. A pseudo-first-order condition is typically used, with the TCO derivative in at least 10-fold excess.

  • Equilibrate the solutions to the desired temperature (e.g., 37°C).[9]

  • Load the tetrazine and TCO solutions into separate syringes of the stopped-flow instrument.

  • Initiate the reaction by rapidly mixing the two solutions.

  • Monitor the decrease in the characteristic absorbance of the tetrazine (typically between 510-550 nm) over time.[10]

  • Fit the absorbance decay curve to a single exponential function to obtain the observed rate constant (k_obs).[15]

  • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the TCO derivative in excess.[9][15]

  • Repeat the measurement at least three times to determine the average k₂ value and standard deviation.[9]

Protocol 2: In Vitro Stability Assay of Tetrazine Derivatives in Serum

Objective: To assess the stability of a tetrazine derivative in a biologically relevant medium.

Materials:

  • Tetrazine derivative

  • Fetal Bovine Serum (FBS) or human serum

  • Dulbecco's Modified Eagle Medium (DMEM)

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • Incubator at 37°C

  • Acetonitrile (cold)

  • Centrifuge

Procedure:

  • Prepare a stock solution of the tetrazine derivative in a suitable solvent (e.g., DMSO).

  • Dilute the tetrazine stock solution into DMEM containing 10% FBS to a final concentration (e.g., 100 µM).[15]

  • Incubate the solution at 37°C.[15]

  • At various time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), collect an aliquot of the mixture.[12][13][15]

  • Precipitate the serum proteins by adding an equal volume of cold acetonitrile.[15]

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[15]

  • Analyze the supernatant by HPLC, monitoring the tetrazine peak at its characteristic absorbance wavelength.[15]

  • Quantify the peak area of the intact tetrazine at each time point and normalize it to the peak area at t=0.[15]

  • Plot the percentage of remaining tetrazine against time to determine its stability profile and calculate the half-life (t₁/₂).[15]

Protocol 3: In Vivo Pretargeted PET Imaging using Tetrazine-TCO Ligation

Objective: To perform in vivo imaging of a target using a two-step pretargeting approach.

Materials:

  • Tumor-bearing animal model (e.g., mice with xenografts)

  • Antibody-TCO conjugate targeting a tumor-specific antigen

  • ¹⁸F-labeled tetrazine derivative

  • PET/CT scanner

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Pretargeting: Administer the antibody-TCO conjugate to the tumor-bearing mice via intravenous injection (e.g., tail vein).[1]

  • Accumulation and Clearance: Allow the antibody-TCO conjugate to accumulate at the tumor site and for the unbound conjugate to clear from circulation. This period typically ranges from 24 to 72 hours, depending on the antibody's pharmacokinetics.[1][15]

  • Radiotracer Injection: Inject the ¹⁸F-labeled tetrazine derivative intravenously into the mice. The tetrazine will react in vivo with the TCO-tagged antibody accumulated at the tumor site.[1]

  • Imaging: After a short period to allow for the clearance of unbound radiolabeled tetrazine (typically 1-2 hours), acquire PET/CT images.[5]

  • Biodistribution (Optional): After imaging, euthanize the animals and harvest tumors and major organs for ex vivo biodistribution analysis to quantify the tracer uptake in different tissues.[5]

Visualizing the Workflow

The pretargeted imaging strategy is a powerful application of tetrazine bioorthogonal chemistry. The following diagram illustrates the general workflow.

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Pretargeting cluster_step2 Step 2: Accumulation & Clearance cluster_step3 Step 3: Bioorthogonal Reaction cluster_step4 Step 4: Imaging a Administer Antibody-TCO Conjugate b Antibody-TCO accumulates at target site a->b 24-72 hours c Unbound conjugate clears from circulation d Administer Radiolabeled Tetrazine c->d e In vivo 'click' reaction at target d->e minutes to hours f Unbound tetrazine clears rapidly e->f g PET/CT Imaging of target h h

Caption: Workflow for in vivo pre-targeted imaging.

Conclusion

The selection of a tetrazine derivative for bioorthogonal chemistry is a multi-faceted decision that requires careful consideration of the interplay between reactivity, stability, and hydrophilicity. While highly reactive tetrazines like H-tetrazine offer rapid conjugation, their instability can be a significant drawback for in vivo applications. This compound and other methyl-substituted tetrazines provide a more balanced profile, with good stability and sufficiently fast kinetics for many applications.[1] Furthermore, the acidic functionality of this compound allows for convenient conjugation to biomolecules. For applications demanding the highest in vivo performance, particularly in imaging, the use of more hydrophilic tetrazine derivatives should be considered to improve target-to-background ratios.[14] The experimental protocols and comparative data presented in this guide are intended to provide researchers with the necessary information to make an informed decision and to design robust and reproducible bioconjugation strategies.

References

Stability Showdown: Methyltetrazine Eclipses Maleimide in Conjugate Stability

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison for researchers in drug development reveals the superior stability of methyltetrazine-based bioconjugates over their maleimide (B117702) counterparts, a critical factor for the efficacy and safety of next-generation therapeutics.

In the realm of bioconjugation, the quest for stable and specific linkages is paramount. For scientists and professionals in drug development, the choice of conjugation chemistry can profoundly impact the performance of antibody-drug conjugates (ADCs), PEGylated proteins, and other targeted therapies. While maleimide-thiol chemistry has been a workhorse in the field, emerging evidence and novel technologies highlight the exceptional stability of methyltetrazine-based conjugates, positioning them as a more robust alternative for in vivo applications.

Maleimide-based conjugates, formed through a Michael addition reaction with thiols, have been widely used and are present in FDA-approved ADCs.[1] However, their application is shadowed by the inherent instability of the resulting thiosuccinimide linkage.[2][3] This bond is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione (B108866), leading to premature drug release and potential off-target toxicities.[3][4][5]

In contrast, methyltetrazine-conjugates, formed via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene partner like trans-cyclooctene (B1233481) (TCO), exhibit remarkable stability.[6][7][8] This bioorthogonal "click chemistry" reaction is exceptionally fast and forms a stable dihydropyridazine (B8628806) linkage that is resistant to cleavage under physiological conditions.[6][7] The inclusion of a methyl group on the tetrazine ring further enhances its stability in aqueous environments.[8]

This guide provides a comprehensive comparison of the stability of methyltetrazine- and maleimide-conjugates, supported by experimental data and detailed methodologies to inform the selection of the optimal conjugation strategy.

Quantitative Stability Data

The following tables summarize the key stability data for maleimide- and methyltetrazine-conjugates under various conditions.

Table 1: Stability of Maleimide-Thiol Conjugates

Conjugate TypeConditionHalf-life (t½)Key FindingsReference(s)
N-ethylmaleimide-cysteine adduct1 mM Glutathione, pH 7.420 - 80 hoursDemonstrates susceptibility to thiol exchange.[4][5]
Common Maleimide ConjugatesPhysiological conditionsSlow ring-openingRing-opening hydrolysis, which stabilizes the conjugate, is too slow to prevent thiol exchange.[1][9][10]
Electron-withdrawing N-substituted Maleimide Conjugates (hydrolyzed)Post-hydrolysis> 2 yearsHydrolysis of the succinimide (B58015) ring significantly improves stability by preventing the retro-Michael reaction.[1][9][10]
Maleimide-conjugate with N-terminal cysteinepH 7.4> 20 times less susceptible to glutathione adduct formationForms a stable thiazine (B8601807) structure that is more resistant to degradation and thiol exchange.[11]

Table 2: Stability of Methyltetrazine-TCO Conjugates

Tetrazine DerivativeConditionStabilityKey FindingsReference(s)
MethyltetrazineAqueous environmentsHighThe methyl group enhances stability compared to unsubstituted tetrazines.[7][8]
Pyridyl-substituted tetrazines1:9 DMSO/PBS, 12h15-40% remainingElectron-withdrawing groups can decrease stability.[12]
Phenyl- and hydroxyl-substituted tetrazines1:9 DMSO/PBS, 12h> 75% remainingMore electron-rich tetrazines exhibit greater stability.[12]
Dipyridyl-s-tetrazine1:9 DMSO/PBS, 12h~15% remainingHighly electron-deficient tetrazines can be unstable.[12]

Experimental Protocols

Assessment of Maleimide-Thiol Conjugate Stability

A common method to evaluate the stability of maleimide-thiol conjugates involves incubating the conjugate in a physiologically relevant buffer, such as phosphate-buffered saline (PBS) at pH 7.4, often in the presence of a competing thiol like glutathione (GSH) to simulate the in vivo reducing environment.

  • Conjugate Formation: A protein or peptide containing a free thiol is reacted with a maleimide-functionalized molecule.

  • Incubation: The purified conjugate is incubated at 37°C in PBS (pH 7.4) with and without a molar excess of GSH (e.g., 1 mM).

  • Time-Point Analysis: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Quantification: The amount of intact conjugate remaining is quantified using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). The disappearance of the conjugate peak and the appearance of new peaks corresponding to the deconjugated molecule or thiol-exchanged products are monitored.[4][5]

  • Half-life Calculation: The rate of deconjugation is determined by fitting the data to a first-order decay model to calculate the half-life of the conjugate.

Assessment of Methyltetrazine Stability

The stability of the tetrazine moiety itself in aqueous solution is a critical parameter.

  • Incubation: The tetrazine-containing compound is dissolved in a relevant buffer (e.g., PBS, pH 7.4) or a mixture of an organic solvent and buffer (e.g., 1:9 DMSO/PBS).

  • Time-Point Analysis: The solution is incubated at a controlled temperature (e.g., 37°C), and the absorbance of the characteristic tetrazine chromophore (typically around 520-540 nm) is measured at different time points.

  • Quantification: The percentage of remaining tetrazine is calculated based on the decrease in absorbance over time.[12]

Visualizing the Chemistry

Maleimide-Thiol Conjugation and Instability Pathways

The following diagram illustrates the reaction of a maleimide with a thiol and the subsequent instability pathways.

Maleimide_Reaction cluster_reaction Michael Addition cluster_instability Instability Pathways Maleimide Maleimide Thiosuccinimide_Adduct Thiosuccinimide Adduct Maleimide->Thiosuccinimide_Adduct + Thiol Thiol Thiol Thiol->Thiosuccinimide_Adduct Retro_Michael Retro-Michael Reaction Thiosuccinimide_Adduct->Retro_Michael Reversible Thiol_Exchange Thiol Exchange Thiosuccinimide_Adduct->Thiol_Exchange + Competing Thiol (e.g., GSH) Hydrolysis Ring-Opening Hydrolysis Thiosuccinimide_Adduct->Hydrolysis Irreversible Retro_Michael->Maleimide Reforms Reactants Stable_Adduct Stable Ring-Opened Adduct Hydrolysis->Stable_Adduct

Maleimide-thiol conjugation and instability pathways.

Methyltetrazine-TCO iEDDA Reaction

This diagram shows the highly efficient and stable conjugation of a methyltetrazine with a trans-cyclooctene (TCO).

iEDDA_Reaction cluster_reaction Inverse Electron Demand Diels-Alder (iEDDA) Methyltetrazine Methyltetrazine Dihydropyridazine Stable Dihydropyridazine Linkage Methyltetrazine->Dihydropyridazine + TCO TCO trans-Cyclooctene (TCO) TCO->Dihydropyridazine N2 Nitrogen Gas (N2) Dihydropyridazine->N2 releases

Methyltetrazine-TCO inverse electron demand Diels-Alder reaction.

Logical Comparison of Stability

The following diagram provides a logical comparison of the stability characteristics of the two conjugation chemistries.

Stability_Comparison Conjugation_Chemistry Conjugation Chemistry Maleimide_Thiol Maleimide-Thiol Conjugation_Chemistry->Maleimide_Thiol Methyltetrazine_TCO Methyltetrazine-TCO Conjugation_Chemistry->Methyltetrazine_TCO Maleimide_Instability Instability Issues: - Retro-Michael Reaction - Thiol Exchange Maleimide_Thiol->Maleimide_Instability Maleimide_Stabilization Stabilization Possible: - Ring Hydrolysis - Structural Modification Maleimide_Thiol->Maleimide_Stabilization Methyltetrazine_Stability High Stability: - Irreversible Covalent Bond - Bioorthogonal Methyltetrazine_TCO->Methyltetrazine_Stability

Comparative stability of conjugation chemistries.

References

The Strategic Advantage of Methyltetrazine-Acid in Bioorthogonal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of bioorthogonal ligation chemistry is critical to the success of their investigations. Among the diverse toolkit available, the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles stands out for its exceptional speed and selectivity. This guide provides a comprehensive comparison of methyltetrazine-acid with other bioorthogonal reagents, supported by experimental data and detailed protocols, to highlight its distinct advantages in applications ranging from cellular imaging to in vivo pre-targeting and antibody-drug conjugate (ADC) development.

This compound offers a unique combination of a highly reactive methyltetrazine moiety for rapid bioorthogonal conjugation and a carboxylic acid handle for straightforward covalent attachment to biomolecules. This dual functionality, coupled with favorable reaction kinetics and stability, positions this compound as a superior choice for many bioorthogonal applications.

Performance Comparison: this compound vs. Alternatives

The efficacy of a bioorthogonal reaction is primarily determined by its rate constant and the stability of the reagents in a biological environment. The following tables present a quantitative comparison of methyltetrazine with other common tetrazine derivatives and alternative bioorthogonal reaction pairs.

Table 1: Reaction Kinetics of Tetrazine Derivatives with trans-Cyclooctene (TCO)
Tetrazine DerivativeSecond-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹)Key Characteristics
Methyltetrazine ~1,000 - 10,332 [1][2]Optimal balance of reactivity and stability [1]
H-TetrazineUp to 30,000[1]Fastest kinetics, but low in vivo stability[1]
Phenyl-Tetrazine~1,000[1]Moderate stability, but can be sterically hindering[1]
tert-Butyl-TetrazineSlower than methyltetrazine[1]Very high stability, but significantly slower reaction rates[1]
Table 2: Comparative Analysis of Bioorthogonal Ligation Chemistries
Bioorthogonal ReactionDienophile/Reactive PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Stability of Reagents
IEDDA (Methyltetrazine) trans-Cyclooctene (TCO) ~1,000 - 10,332 [1][2]High [1]
IEDDA (H-Tetrazine)trans-Cyclooctene (TCO)Up to 30,000[1]Low[1]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)DIBAC/ADIBO~1High[3]
SPAACBicyclononyne (BCN)0.1 - 1[3]High[3]
Oxime/Hydrazone LigationAldehyde/Ketone10⁻² - 10⁻³Moderate

Key Advantages of this compound

  • Optimal Balance of Reactivity and Stability: While H-tetrazine exhibits faster kinetics, its poor stability in aqueous environments limits its utility for long-term in vivo studies.[1] Methyltetrazine strikes an excellent balance, offering rapid reaction rates while maintaining high stability in biological media, which is crucial for efficient labeling without premature degradation.[1]

  • Reduced Steric Hindrance: The compact methyl group minimizes steric hindrance compared to bulkier substituents like phenyl groups, allowing for efficient reactions even in crowded biological environments.[1]

  • Versatile Dual Functionality: The carboxylic acid group on this compound allows for straightforward conjugation to amine-containing biomolecules (e.g., lysine (B10760008) residues in proteins) through stable amide bond formation, using standard coupling reagents like EDC or HATU.[4][5]

  • Favorable Hydrophilicity: Methyltetrazine derivatives can be easily modified to enhance hydrophilicity, which is beneficial for their pharmacokinetic profile and for reducing non-specific background signals in imaging applications.[1]

Experimental Protocols

Detailed and reproducible protocols are essential for the successful implementation of bioorthogonal conjugation strategies.

Protocol 1: Determination of Second-Order Rate Constant by UV-Vis Spectrophotometry

This method is used to quantify the reaction kinetics between a tetrazine derivative and a dienophile.

Materials:

  • This compound

  • trans-Cyclooctene (TCO) derivative

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Methodology:

  • Prepare stock solutions of this compound and the TCO derivative in PBS.

  • Determine the optimal absorbance wavelength (λ_max) for the methyltetrazine derivative (typically around 300-320 nm).

  • In a quartz cuvette, add a known concentration of the this compound solution.

  • Measure the initial absorbance at λ_max.

  • Initiate the reaction by adding a known excess of the TCO derivative to the cuvette and immediately start monitoring the absorbance over time.

  • Record the absorbance at regular intervals until the reaction is complete (i.e., the absorbance signal stabilizes).

  • Convert the absorbance values to concentration using the Beer-Lambert law (A = εbc).

  • Plot the natural logarithm of the methyltetrazine concentration versus time. The slope of the resulting line provides the pseudo-first-order rate constant (k').

  • Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the TCO derivative.

Protocol 2: In Vitro Stability Assay in Serum

This protocol assesses the stability of a tetrazine derivative in a biologically relevant medium.

Materials:

  • This compound

  • Fetal Bovine Serum (FBS)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Acetonitrile (ACN)

  • High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution into DMEM containing 10% FBS to a final concentration of 100 µM.

  • Incubate the solution at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot of the mixture.

  • Precipitate the proteins by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by HPLC to quantify the amount of intact this compound remaining.

  • Plot the percentage of remaining tetrazine against time to determine its stability profile and calculate the half-life (t₁/₂).[1]

Visualizing Workflows with this compound

The versatility of this compound is evident in its application in complex biological workflows such as antibody-drug conjugate development and in vivo pre-targeting for imaging.

ADC_Development_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_payload_prep Linker-Payload Synthesis cluster_conjugation Conjugation cluster_purification_analysis Purification & Analysis Antibody Antibody Functionalization Amine Modification (e.g., Lysine residues) Antibody->Functionalization Amide Coupling Amide Bond Formation (EDC/HATU) Functionalization->Amide Coupling This compound This compound Linker Linker This compound->Linker Payload (Drug) Payload (Drug) Payload (Drug)->Linker Linker->Amide Coupling Antibody-Tz Antibody-Methyltetrazine Conjugate Amide Coupling->Antibody-Tz Purification Purification (e.g., SEC, HIC) Antibody-Tz->Purification ADC Antibody-Drug Conjugate Purification->ADC Analysis Characterization (DAR, Stability) ADC->Analysis

Caption: Workflow for Antibody-Drug Conjugate (ADC) development using this compound.

Pretargeting_Imaging_Workflow cluster_step1 Step 1: Targeting Vector Administration cluster_step2 Step 2: Imaging Probe Administration cluster_step3 Step 3: In Vivo Ligation & Imaging Antibody_TCO Antibody-TCO Conjugate Injection1 Systemic Injection Antibody_TCO->Injection1 Accumulation Tumor Accumulation & Blood Clearance Injection1->Accumulation IEDDA In Vivo IEDDA Reaction Accumulation->IEDDA MeTz_Radiolabel Methyltetrazine-Radiolabel (e.g., ¹⁸F) Injection2 Systemic Injection MeTz_Radiolabel->Injection2 Injection2->IEDDA Imaging PET/SPECT Imaging IEDDA->Imaging

Caption: Workflow for in vivo pre-targeted imaging using this compound.

Conclusion

This compound provides a robust and versatile tool for bioorthogonal chemistry. Its optimal balance of rapid reaction kinetics and high physiological stability, combined with the ease of conjugation via its carboxylic acid functionality, makes it a superior choice for a wide range of applications. For researchers in drug development and molecular imaging, the favorable properties of this compound translate to more reliable and efficient labeling in complex biological systems, ultimately advancing our ability to study and manipulate biological processes in their native environment.

References

A Head-to-Head Comparison of Tetrazine-TCO and SPAAC Reactions for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of bioorthogonal chemistry, the ability to specifically and efficiently label biomolecules in living systems is paramount. Among the most powerful tools developed for this purpose are the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides a detailed, data-driven comparison of these two leading copper-free click chemistry reactions to assist researchers in selecting the optimal strategy for their specific applications in drug development, imaging, and chemical biology.

Quantitative Performance Comparison

The efficacy of a bioorthogonal reaction is primarily judged by its kinetics, the stability of its reactants, and its specificity. The IEDDA reaction between tetrazine and TCO is renowned for its exceptionally fast reaction rates, which are several orders of magnitude greater than those of SPAAC.[1][2] This kinetic superiority is a significant advantage for in vivo applications or when working with low concentrations of labeling reagents.[3]

ParameterTetrazine-TCO Ligation (IEDDA)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 3.3 x 10⁶; typically 1,000 - 30,000[1][4]Typically 0.1 - 1.0; up to ~10³ for highly activated cyclooctynes[5][6]
Biocompatibility Excellent (catalyst-free)[1]Excellent (catalyst-free)[1]
Primary Reactant Stability TCOs can isomerize to the unreactive cis-isomer, especially in the presence of thiols or serum. Stability is often inversely correlated with reactivity. Tetrazine stability varies with substituents.[7]Azides and alkynes are generally highly stable. Some cyclooctynes can exhibit side reactions with biological nucleophiles like thiols.[2][6]
Bioorthogonality / Specificity Excellent. Tetrazine and TCO are highly specific for each other with minimal cross-reactivity with biological functional groups.[1][6]Very good. Cyclooctynes can show some off-target reactivity with thiols.[2]
Byproducts Nitrogen gas (N₂)[1]None
Fluorogenicity Yes, certain tetrazine-fluorophore pairs are fluorogenic, exhibiting a fluorescence turn-on upon reaction.[8]Less common, though some fluorogenic azide (B81097)/alkyne probes exist.

Reaction Mechanisms

The fundamental mechanisms of the Tetrazine-TCO ligation and SPAAC are distinct cycloaddition reactions. The IEDDA reaction is a [4+2] cycloaddition, while SPAAC is a [3+2] cycloaddition. Both are catalyst-free and proceed efficiently under physiological conditions.

Reaction_Mechanisms cluster_IEDDA Tetrazine-TCO Ligation (IEDDA) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Tz Tetrazine DHP Dihydropyridazine Adduct Tz->DHP + TCO TCO trans-Cyclooctene (TCO) Final_Product Stable Product DHP->Final_Product - N₂ (Retro-Diels-Alder) N2 Nitrogen (N₂) Azide Azide Triazole Triazole Product Azide->Triazole + Cyclooctyne Cyclooctyne Cyclooctyne

Figure 1. Comparative reaction schemes for IEDDA and SPAAC.

Detailed Head-to-Head Comparison

Kinetics: The most striking difference between the two reactions is the rate at which they proceed. The fastest Tetrazine-TCO reactions exhibit second-order rate constants (k₂) exceeding 10⁶ M⁻¹s⁻¹, making them among the fastest bioorthogonal reactions known.[3][4] In contrast, SPAAC reactions are significantly slower, with rate constants typically ranging from 10⁻¹ to 10³ M⁻¹s⁻¹.[5] This vast difference means that Tetrazine-TCO ligations can achieve high yields at nanomolar concentrations, a critical factor for in vivo imaging and pretargeting applications where reagent concentrations are inherently low.[9][10]

Stability and Handling: While the high strain of TCOs is key to their rapid reactivity, it also makes them susceptible to isomerization to the non-reactive cis-cyclooctene form, a process that can be accelerated by thiols or components in blood serum.[11] More stable TCO derivatives have been developed to mitigate this issue.[4][12] Tetrazines also exhibit variable stability based on their substituents, requiring a balance between reactivity and shelf-life.[7][13] In contrast, azides and most cyclooctynes used in SPAAC are generally more stable and easier to handle, though the potential for cyclooctynes to react with endogenous nucleophiles must be considered.[2]

Bioorthogonality: Both reactions are considered highly bioorthogonal as they do not require a cytotoxic copper catalyst. However, the Tetrazine-TCO pair is often cited for its superior specificity.[1] The reacting partners show virtually no cross-reactivity with native biological functional groups.[6] While SPAAC is also highly specific, some studies have noted background labeling due to the reaction of strained cyclooctynes (like DIBO) with intracellular thiols.[2]

Experimental Protocols

Protocol 1: Comparative Labeling of a Target Protein in Cell Lysate

This protocol describes a general workflow to directly compare the labeling efficiency of Tetrazine-TCO and SPAAC for a specific target protein.

  • Probe Synthesis: Synthesize or procure a small molecule probe targeting your protein of interest, functionalized with either a TCO group (for IEDDA) or an azide group (for SPAAC).

  • Cell Culture and Lysis: Culture cells expressing the target protein and prepare a whole-cell lysate using a suitable lysis buffer (e.g., RIPA buffer).

  • Probe Incubation: Divide the lysate into two aliquots. Incubate one aliquot with the TCO-probe and the other with the azide-probe for 1 hour at 4°C to allow for target binding.

  • Bioorthogonal Ligation:

    • To the TCO-probe sample, add a tetrazine-fluorophore conjugate (e.g., Tz-Cy5).

    • To the azide-probe sample, add a cyclooctyne-fluorophore conjugate (e.g., DBCO-Cy5).

    • Incubate both reactions for 1 hour at room temperature.

  • Analysis:

    • Separate the labeled proteins using SDS-PAGE.

    • Visualize the labeled target protein using an in-gel fluorescence scanner. Compare the fluorescence intensity and any background labeling between the two reaction conditions. A stronger band with less background in the tetrazine lane would indicate higher efficiency and specificity.[8]

Experimental_Workflow start Prepare Cell Lysate split Split Lysate start->split incubate_tco 1. Incubate with TCO-Probe split->incubate_tco IEDDA Path incubate_azide 1. Incubate with Azide-Probe split->incubate_azide SPAAC Path add_tz 2. Add Tetrazine-Fluorophore incubate_tco->add_tz join Combine for Analysis add_tz->join add_dbco 2. Add DBCO-Fluorophore incubate_azide->add_dbco add_dbco->join sds_page SDS-PAGE join->sds_page scan In-Gel Fluorescence Scan sds_page->scan compare Compare Signal and Background scan->compare

Figure 2. Workflow for comparing IEDDA and SPAAC protein labeling.

Conclusion and Recommendations

The choice between Tetrazine-TCO ligation and SPAAC depends heavily on the specific experimental context.

  • Choose Tetrazine-TCO Ligation (IEDDA) when:

    • The absolute fastest reaction kinetics are required.

    • Working with very low concentrations of reactants, such as in pretargeted in vivo imaging or live-animal studies.[3][9]

    • Exceptional specificity is critical to minimize any potential off-target effects.

  • Choose Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) when:

    • Reactant stability over longer periods is a primary concern.

    • The introduction of a small and stable azide handle into a biomolecule is more straightforward.

    • Extremely rapid kinetics are not essential for the application, and reaction times of minutes to hours are acceptable.

Ultimately, the Tetrazine-TCO ligation has emerged as a superior strategy for demanding applications that require a combination of speed and specificity.[1] However, SPAAC remains a robust and highly valuable tool in the bioorthogonal chemistry toolbox, prized for its reliability and the stability of its components.

References

A Researcher's Guide to Validating Site-Specific Methyltetrazine-Acid Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, ensuring the site-specificity of labeling is paramount. This guide provides a comprehensive comparison of key analytical techniques to validate the precise location of methyltetrazine-acid conjugation, a critical step in the development of targeted therapeutics and research tools.

The inverse-electron-demand Diels-Alder cycloaddition between a methyltetrazine moiety and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), is a powerful bioorthogonal reaction known for its rapid kinetics and high specificity.[1][2] this compound allows for the introduction of the tetrazine group onto proteins, often at primary amines like lysine (B10760008) residues or the N-terminus. Validating that this labeling occurs at the intended site is crucial for the homogeneity, efficacy, and safety of the final conjugate, particularly in the context of antibody-drug conjugates (ADCs).

This guide compares the primary methodologies for confirming site-specificity: Mass Spectrometry (MS), Edman Degradation, and Hydrophobic Interaction Chromatography (HIC). We present their principles, detailed experimental protocols, and comparative performance data to aid in the selection of the most appropriate validation strategy.

Comparative Analysis of Validation Techniques

The choice of validation technique depends on the specific requirements of the analysis, including the desired level of detail, sample availability, and throughput. The following table summarizes the key characteristics of each method.

FeatureMass Spectrometry (MS)Edman DegradationHydrophobic Interaction Chromatography (HIC)
Primary Output Precise mass measurement of intact protein, subunits, or peptides, identifying the exact site of modification.Sequential identification of N-terminal amino acids.Separation of species based on hydrophobicity, indicating the number of conjugated linkers (DAR).
Site-Specificity Determination Direct (identifies the modified amino acid).Direct for N-terminal modifications; indirect for internal sites.Indirect (infers number of modifications, not their specific locations).
Sensitivity High (femtomole to attomole range).[3]Moderate (picomole range).[4]Moderate.
Resolution High (can distinguish between isomers with different conjugation sites).[3]Single amino acid resolution from the N-terminus.Can resolve species with different numbers of conjugated molecules.[5]
Sample Requirement Low (micrograms).Low to moderate (10-100 picomoles).[4]Moderate (micrograms).
Throughput Moderate to high, depending on the workflow.Low (sequential analysis).High.
Key Advantage Provides the most comprehensive and direct evidence of site-specificity.Unambiguous N-terminal sequence confirmation without reliance on databases.[6]Robust, non-denaturing method for assessing conjugation homogeneity (DAR).[7]
Key Limitation Complex data analysis; potential for ion suppression.Limited to ~30-50 residues from the N-terminus; ineffective on blocked N-termini.[4]Does not provide direct information on the location of conjugation.[8]

Experimental Protocols

Detailed methodologies for the key validation techniques are provided below. These protocols are intended as a guide and may require optimization for specific proteins and conjugates.

Mass Spectrometry-Based Validation

Mass spectrometry is the most powerful tool for unequivocally identifying the site of this compound labeling. Different levels of analysis can be performed:

  • Intact Mass Analysis (Top-Down): Measures the mass of the entire protein conjugate. A mass shift corresponding to the mass of the this compound confirms successful conjugation. Native MS can be used to analyze the intact conjugate under non-denaturing conditions.

  • Subunit Analysis (Middle-Down): The protein is cleaved into larger fragments (e.g., the light and heavy chains of an antibody). This simplifies the mass spectrum and helps to localize the modification to a specific subunit.[3]

  • Peptide Mapping (Bottom-Up): The protein is digested into smaller peptides using a protease (e.g., trypsin). The peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By identifying peptides with a mass shift corresponding to the this compound and analyzing the fragmentation pattern, the exact amino acid residue that is labeled can be determined.

Protocol: Peptide Mapping by LC-MS/MS

  • Sample Preparation:

    • Reduce the disulfide bonds of the protein conjugate using a reducing agent like dithiothreitol (B142953) (DTT).

    • Alkylate the free cysteines with an alkylating agent such as iodoacetamide (B48618) to prevent disulfide bond reformation.

    • Perform a buffer exchange into a digestion-compatible buffer (e.g., ammonium (B1175870) bicarbonate).

  • Proteolytic Digestion:

    • Add a protease (e.g., trypsin) to the protein solution at an appropriate enzyme-to-substrate ratio (e.g., 1:20 w/w).

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C for trypsin) for a sufficient duration (e.g., 4-18 hours).

  • LC-MS/MS Analysis:

    • Inject the digested peptide mixture onto a reverse-phase liquid chromatography (RPLC) system coupled to a high-resolution mass spectrometer.

    • Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) in water, both typically containing a small amount of formic acid.

    • Acquire mass spectra in a data-dependent acquisition mode, where the mass spectrometer automatically selects the most intense peptide ions for fragmentation (MS/MS).

  • Data Analysis:

    • Use specialized software to search the acquired MS/MS spectra against the known protein sequence.

    • Specify the mass of the this compound as a variable modification on potential amino acid residues (e.g., lysine).

    • The software will identify peptides that are modified and pinpoint the exact location of the modification based on the fragmentation pattern.

Edman Degradation

Edman degradation is a classic method for sequencing proteins from their N-terminus.[4] It can be used to confirm if this compound has been specifically conjugated to the N-terminal amino acid.

Protocol: N-Terminal Sequencing by Edman Degradation

  • Sample Preparation:

    • The protein sample must be highly purified and free of contaminants that can interfere with the chemistry.

    • Immobilize the protein sample onto a polyvinylidene difluoride (PVDF) membrane.

  • Sequential Degradation:

    • The immobilized protein is subjected to sequential rounds of chemical reactions in an automated protein sequencer.

    • In each cycle, the N-terminal amino acid is derivatized with phenyl isothiocyanate (PITC).

    • The derivatized amino acid is then selectively cleaved from the peptide chain.

  • Identification:

    • The cleaved amino acid derivative (a PTH-amino acid) is identified by high-performance liquid chromatography (HPLC).

    • The cycle is repeated to identify the subsequent amino acids in the sequence.

  • Data Analysis:

    • If the N-terminus is labeled with this compound, the Edman degradation process will be blocked, and no amino acid sequence will be obtained. This "negative" result, when compared to the successful sequencing of the unlabeled protein, provides strong evidence for N-terminal modification.

Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity.[7] Since methyltetrazine and the associated linkers are often hydrophobic, HIC can be used to determine the distribution of species with different numbers of conjugated molecules, known as the drug-to-antibody ratio (DAR) in the context of ADCs.[8] While it does not directly identify the site of labeling, it is an excellent method for assessing the homogeneity of the conjugation reaction.

Protocol: DAR Analysis by HIC

  • Mobile Phase Preparation:

    • Prepare a high-salt buffer (e.g., sodium phosphate (B84403) with ammonium sulfate) as the binding buffer (Mobile Phase A).

    • Prepare a low-salt buffer (e.g., sodium phosphate) as the elution buffer (Mobile Phase B).

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the protein conjugate onto the column. The protein will bind to the hydrophobic stationary phase.

    • Elute the bound protein using a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).

    • Proteins with a higher degree of labeling (more hydrophobic) will bind more tightly and elute later.

  • Data Analysis:

    • The resulting chromatogram will show a series of peaks, with each peak corresponding to a species with a different number of conjugated this compound molecules.

    • The relative area of each peak can be used to calculate the distribution of the different species and the average number of labels per protein.

Visualizing the Validation Workflows

The following diagrams illustrate the experimental workflows for the key validation techniques.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Protein Conjugate Protein Conjugate Reduction & Alkylation Reduction & Alkylation Protein Conjugate->Reduction & Alkylation Proteolytic Digestion Proteolytic Digestion Reduction & Alkylation->Proteolytic Digestion LC-MS/MS LC-MS/MS Proteolytic Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Site-Specific Identification Site-Specific Identification Data Analysis->Site-Specific Identification

Mass Spectrometry (Peptide Mapping) Workflow

Edman_Degradation_Workflow cluster_prep Preparation cluster_sequencing Sequencing cluster_result Result Purified Protein Purified Protein Immobilization (PVDF) Immobilization (PVDF) Purified Protein->Immobilization (PVDF) Sequential Degradation Sequential Degradation Immobilization (PVDF)->Sequential Degradation HPLC Identification HPLC Identification Sequential Degradation->HPLC Identification N-Terminal Sequence or Blockage N-Terminal Sequence or Blockage HPLC Identification->N-Terminal Sequence or Blockage

Edman Degradation Workflow

HIC_Workflow cluster_chromatography Chromatography cluster_analysis Analysis Protein Conjugate Protein Conjugate HIC Column HIC Column Protein Conjugate->HIC Column Salt Gradient Elution Salt Gradient Elution HIC Column->Salt Gradient Elution UV Detection UV Detection Salt Gradient Elution->UV Detection DAR Profile DAR Profile UV Detection->DAR Profile

Hydrophobic Interaction Chromatography Workflow

Conclusion

Validating the site-specificity of this compound labeling is a critical quality control step in the development of precisely engineered bioconjugates. While HIC provides valuable information on the overall homogeneity of the conjugation, and Edman degradation is a powerful tool for confirming N-terminal modification, mass spectrometry, particularly through peptide mapping, stands out as the gold standard for providing direct and unambiguous evidence of the exact labeling site. A combination of these orthogonal techniques will provide the most comprehensive characterization of your methyltetrazine-labeled protein, ensuring a well-defined and reproducible product for research and therapeutic applications.

References

A Head-to-Head Comparison: Methyltetrazine-Acid vs. NHS Ester for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical decision that profoundly impacts the performance, reproducibility, and therapeutic efficacy of antibody conjugates. This guide provides a detailed, objective comparison between two prominent methods: the traditional N-hydroxysuccinimide (NHS) ester chemistry and the bioorthogonal methyltetrazine-acid ligation. We will delve into their reaction mechanisms, performance characteristics, and provide supporting experimental protocols to inform the selection of the most suitable method for your specific application.

At a Glance: Key Differences

FeatureNHS Ester ChemistryMethyltetrazine Chemistry (via TCO)
Reaction Type Amine acylationInverse electron-demand Diels-Alder (IEDDA) cycloaddition
Target Residues Primary amines (e.g., Lysine)Bioorthogonal handle (e.g., trans-cyclooctene (B1233481), TCO)
Specificity Non-specific; reacts with any accessible primary amineHighly specific to the bioorthogonal partner
Reaction Speed Moderate (minutes to hours)Extremely fast (seconds to minutes)
Homogeneity Heterogeneous mixture of conjugatesPotentially more homogeneous conjugates
Reaction Conditions pH sensitive (optimal pH 7.5-8.5), prone to hydrolysisMild, physiological conditions (pH 4-9), stable in aqueous media
Workflow One-step (direct conjugation to antibody)Typically two-steps (antibody modification with TCO, then tetrazine reaction)

Delving Deeper: Reaction Chemistry and Workflow

NHS Ester Conjugation: The Workhorse of Bioconjugation

NHS ester chemistry is a widely adopted method for labeling proteins and antibodies. It involves the reaction of an NHS ester-functionalized molecule with primary amines, predominantly the ε-amino group of lysine (B10760008) residues on the antibody, to form a stable amide bond.

NHS_Ester_Conjugation Antibody Antibody with Lysine (-NH2) Conjugate Antibody-Molecule Conjugate (Stable Amide Bond) Antibody->Conjugate Reaction at pH 7.5-8.5 NHS_Ester Molecule-NHS Ester NHS_Ester->Conjugate NHS_leaving_group NHS (leaving group) Conjugate->NHS_leaving_group

While straightforward, this method's primary drawback is its lack of specificity. Antibodies typically possess numerous lysine residues, and their reactivity is influenced by their local environment. This results in a heterogeneous population of conjugates with varying numbers of molecules attached at different positions, which can impact the antibody's antigen-binding affinity and overall function.

Methyltetrazine Ligation: Precision through Bioorthogonal Chemistry

Methyltetrazine chemistry is a cornerstone of bioorthogonal "click chemistry," a class of reactions that are highly specific, rapid, and occur in biological environments without interfering with native biochemical processes. The most common strategy for antibody conjugation involves the inverse electron-demand Diels-Alder (IEDDA) reaction between a methyltetrazine and a strained alkene, such as trans-cyclooctene (TCO).

This is typically a two-step process:

  • The antibody is first functionalized with TCO, often by reacting lysine residues with a TCO-NHS ester.

  • The TCO-modified antibody is then reacted with the methyltetrazine-functionalized molecule of interest.

Methyltetrazine_Conjugation cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Bioorthogonal Ligation Antibody Antibody with Lysine (-NH2) TCO_Antibody TCO-Modified Antibody Antibody->TCO_Antibody Reaction at pH 7.5-8.5 TCO_NHS TCO-NHS Ester TCO_NHS->TCO_Antibody Final_Conjugate Antibody-Molecule Conjugate (Stable Dihydropyridazine (B8628806) Linkage) TCO_Antibody->Final_Conjugate IEDDA Reaction (Click Chemistry) Methyltetrazine_Molecule Methyltetrazine-Molecule Methyltetrazine_Molecule->Final_Conjugate

The "this compound" itself is not directly reactive with the antibody. It must first be activated, for example, by converting it to an NHS ester (methyltetrazine-NHS ester), which can then react with the antibody's primary amines. This would result in a one-step process similar to traditional NHS ester chemistry but with the tetrazine moiety now attached to the antibody for subsequent bioorthogonal reactions.

Performance Comparison: A Tabular Summary

ParameterNHS Ester ChemistryMethyltetrazine Chemistry (via TCO)Supporting Data Insights
Reaction Rate Second-order rate constants are in the range of 10¹ - 10² M⁻¹s⁻¹.[1][2]The IEDDA reaction between tetrazine and TCO has exceptionally fast kinetics, with second-order rate constants in the range of 10³ - 10⁶ M⁻¹s⁻¹.[1]The tetrazine-TCO ligation is significantly faster, enabling efficient conjugation at lower concentrations.[1][3][4]
Stability of Linkage Forms a stable amide bond.Forms a highly stable dihydropyridazine linkage.Both methods produce stable covalent bonds suitable for in vivo applications. However, the maleimide-thiol linkage, another common bioconjugation method, is prone to retro-Michael addition, making it less stable.[1]
Hydrolytic Stability of Reagent NHS esters are susceptible to hydrolysis in aqueous solutions, which competes with the amine reaction and reduces conjugation efficiency. The half-life of an NHS ester can decrease from hours at pH 7 to minutes at pH 8.6.[5]Tetrazines are generally stable in aqueous buffers.[3]The higher stability of tetrazines in aqueous media provides a wider window for conjugation and can lead to higher yields.
Specificity & Side Reactions Reacts with all accessible primary amines, leading to a lack of site-specificity. Can also react with other nucleophiles at high pH.The tetrazine-TCO reaction is bioorthogonal and highly chemoselective, meaning it does not react with other functional groups found in biological systems.[4][6][7]The high specificity of the tetrazine ligation minimizes off-target reactions and preserves the native structure and function of the antibody.
Control over Degree of Labeling (DOL) Can be controlled by adjusting the molar ratio of NHS ester to antibody, but the distribution of labels per antibody is statistical, leading to a heterogeneous mixture.When using a TCO-NHS ester for the initial modification, the DOL is also controlled by molar ratios. However, the subsequent tetrazine ligation is typically very efficient, approaching a 1:1 stoichiometry with the incorporated TCO.While the initial TCO modification may still be heterogeneous, the subsequent bioorthogonal step is highly predictable. For truly homogeneous conjugates, site-specific antibody modification techniques are required.

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation using NHS Ester

This protocol provides a general guideline for labeling an IgG antibody with a generic NHS ester-functionalized molecule.

Materials:

  • IgG antibody in a buffer free of primary amines (e.g., PBS).

  • Molecule-NHS ester.

  • Anhydrous DMSO or DMF.

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting column (e.g., Zeba™ Spin Desalting Columns).

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-5 mg/mL in the Reaction Buffer.[8][9]

  • NHS Ester Preparation: Immediately before use, dissolve the Molecule-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[10]

  • Conjugation Reaction: Add a 10-20 fold molar excess of the NHS ester stock solution to the antibody solution. Incubate the reaction for 1 hour at room temperature with gentle mixing.[8][9] The optimal molar ratio may need to be determined empirically.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[9][10]

  • Purification: Remove excess, unreacted NHS ester and the quenched byproducts using a desalting column, exchanging the buffer to a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody (at 280 nm) and the conjugated molecule (at its λmax).

Protocol 2: Two-Step Antibody Conjugation using TCO-NHS Ester and Methyltetrazine

This protocol outlines the two-step procedure for labeling an antibody with a methyltetrazine-functionalized molecule.

Materials:

  • IgG antibody in a buffer free of primary amines (e.g., PBS).

  • TCO-NHS ester.

  • Methyltetrazine-functionalized molecule.

  • Anhydrous DMSO or DMF.

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5.[11]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.[11]

  • Desalting column (e.g., Zeba™ Spin Desalting Columns).

Procedure:

Step A: Antibody Modification with TCO

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in the Reaction Buffer.[11]

  • TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to create a 10-20 mM stock solution.[11]

  • Conjugation Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the antibody solution. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[11]

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.[11]

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting column, exchanging the buffer to PBS. The resulting TCO-modified antibody can be stored for future use.

Step B: Bioorthogonal Ligation with Methyltetrazine

  • Prepare Methyltetrazine Solution: Dissolve the methyltetrazine-functionalized molecule in a suitable solvent (e.g., DMSO or aqueous buffer).

  • Ligation Reaction: Add a 1.5-5 fold molar excess of the methyltetrazine solution to the purified TCO-modified antibody. Incubate for 30-60 minutes at room temperature. The reaction is often complete within minutes.

  • Purification (Optional): If a significant excess of the methyltetrazine reagent was used, a final purification step with a desalting column may be necessary to remove any unreacted material.

  • Characterization: Characterize the final conjugate to confirm successful ligation and determine the final DOL.

Conclusion

Both NHS ester and methyltetrazine chemistries offer effective means for antibody conjugation, each with a distinct set of advantages and disadvantages. NHS ester chemistry is a well-established, simple, one-step method but suffers from a lack of specificity that leads to heterogeneous products. In contrast, methyltetrazine-based bioorthogonal chemistry provides an exceptionally fast, highly specific, and versatile platform for creating more defined and potentially more potent antibody conjugates.

The choice between these two methods will ultimately depend on the specific requirements of the application. For applications where a simple and cost-effective conjugation is sufficient and product heterogeneity is tolerable, NHS ester chemistry remains a viable option. However, for the development of next-generation antibody-drug conjugates, imaging agents, and other sophisticated biotherapeutics where precision, homogeneity, and preservation of function are paramount, the superior performance of methyltetrazine ligation offers a clear advantage.

References

A Researcher's Guide to Quantitative Analysis of Methyltetrazine-Acid Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount. Methyltetrazine-acid has emerged as a powerful tool in bioconjugation, primarily through its participation in the inverse electron-demand Diels-Alder (iEDDA) reaction with strained alkenes like trans-cyclooctene (B1233481) (TCO). This guide provides a comprehensive comparison of this compound conjugation efficiency with alternative methods, supported by experimental data and detailed protocols to aid in the development of robust and effective bioconjugates.

Comparative Analysis of Conjugation Efficiency

The efficiency of this compound conjugation is influenced by several factors, including the choice of the dienophile, reaction conditions such as pH and stoichiometry, and the nature of the biomolecule being modified. While direct head-to-head comparisons of this compound conjugation yields under varied conditions are not extensively documented in single studies, a compilation of reported data provides valuable insights.

Table 1: Comparison of Second-Order Rate Constants for Tetrazine Derivatives

The reaction rate is a critical factor influencing conjugation efficiency, especially when working with low concentrations of reactants. The table below compares the second-order rate constants (k₂) of methyltetrazine and other tetrazine derivatives with various dienophiles, illustrating the rapid kinetics of the iEDDA reaction.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Methyltetrazinetrans-cyclooctene (TCO)~1,000 - 10,332[1]
H-Tetrazinetrans-cyclooctene (TCO)Up to 30,000[1]
Phenyl-Tetrazinetrans-cyclooctene (TCO)~1,000[1]
tert-Butyl-Tetrazinetrans-cyclooctene (TCO)Slower than methyltetrazine[1]
Dipyridyl-s-tetrazineNorborneneGenerally slower than TCO reactions[2]

Note: While H-tetrazine exhibits the fastest kinetics, it has lower stability in aqueous solutions compared to methyltetrazine, making methyltetrazine a more robust choice for many bioconjugation applications.[1]

Table 2: Reported Conjugation Yields for Methyltetrazine Derivatives

The following table summarizes reported conjugation yields from various studies, providing a snapshot of the efficiencies that can be achieved with methyltetrazine-based ligations under specific experimental conditions.

Methyltetrazine-MoleculeReaction PartnerConjugation Yield (%)Analytical MethodReference
Somatostatin-TetrazineTCO-PEG1295%MALDI-TOF-MS, HPLC[3]
Somatostatin-TetrazineTCO-Cy590%MALDI-TOF-MS, HPLC[3]
Fab-TetrazineTCO-Cy573%MALDI-TOF-MS, SDS-PAGE[3]
Trastuzumab-tetrazineTCO-fluorescein62%Not specified[4]
Tetrazine-functionalized polymerT4 Lysozyme-TCO37-38%Not specified[5]
Tetrazine-modified oligonucleotideNorbornene-modified oligonucleotide40%Not specified[6]

Alternative Bioconjugation Chemistries

While methyltetrazine ligation offers exceptional speed and bioorthogonality, other methods are available for bioconjugation, each with its own set of advantages and disadvantages.

Table 3: Comparison with Other Common Bioconjugation Reactions

Conjugation ChemistryTypical Biomolecule TargetsKey AdvantagesKey Disadvantages
Methyltetrazine Ligation (iEDDA) TCO-modified moleculesExtremely fast kinetics, bioorthogonal, catalyst-freeRequires pre-modification of one molecule with a strained alkene
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Azide or cyclooctyne (B158145) modified moleculesBioorthogonal, catalyst-freeGenerally slower kinetics than iEDDA
Maleimide-Thiol Chemistry Cysteine residues, thiol-modified moleculesHigh reactivity with thiolsPotential for maleimide (B117702) ring hydrolysis and retro-Michael addition leading to instability
NHS Ester-Amine Chemistry Lysine (B10760008) residues, primary aminesWell-established, readily available reagentsCan lead to heterogeneous products due to multiple lysine residues, NHS esters are susceptible to hydrolysis
EDC/NHS-Amine Chemistry Carboxylic acids and primary aminesForms stable amide bondsRequires activation of carboxyl groups, can lead to side reactions

Experimental Protocols

Detailed methodologies are crucial for achieving high conjugation efficiency and for the accurate quantification of the resulting conjugates.

General Protocol for this compound Conjugation to an Amine-Containing Biomolecule

This protocol outlines the general steps for conjugating this compound to a protein or other amine-containing molecule.

  • Activation of this compound:

    • Dissolve this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

    • Add an activating agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester. The molar ratio of this compound:EDC:NHS is typically 1:1.2:1.2.

    • Incubate the reaction for 1-2 hours at room temperature to generate the methyltetrazine-NHS ester.

  • Conjugation to the Biomolecule:

    • Prepare the amine-containing biomolecule (e.g., protein) in a suitable buffer, typically a phosphate (B84403) or bicarbonate buffer at pH 7.5-8.5.

    • Add the activated methyltetrazine-NHS ester solution to the biomolecule solution. A molar excess of the tetrazine reagent (typically 5-20 fold) is used to drive the reaction to completion.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Purification of the Conjugate:

    • Remove unreacted methyltetrazine reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC).

Quantitative Analysis of Conjugation Efficiency

Accurate determination of the conjugation efficiency is critical. The following are standard methods for this analysis.

1. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful technique to separate the conjugated biomolecule from the unconjugated starting materials.

  • Column: A C4 or C18 column is typically used for protein and peptide separations.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is commonly employed.

  • Detection: UV absorbance is monitored at 280 nm for the protein and at the characteristic absorbance maximum of the tetrazine moiety (around 310 nm or 520 nm, depending on the specific tetrazine structure).

  • Quantification: The conjugation efficiency can be calculated by comparing the peak areas of the conjugated and unconjugated biomolecule.

2. Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the molecular weight of the conjugate, confirming the addition of the methyltetrazine moiety.

  • Techniques: Electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) are commonly used.

  • Analysis: The mass of the conjugate will be the mass of the biomolecule plus the mass of the attached methyltetrazine linker. The degree of labeling (DOL), or the average number of tetrazine molecules per biomolecule, can be determined from the mass spectrum.

3. UV-Vis Spectroscopy

This method can be used to estimate the DOL by measuring the absorbance of the protein and the tetrazine.

  • Procedure: Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the λmax of the tetrazine.

  • Calculation: The DOL can be calculated using the Beer-Lambert law, correcting for the absorbance of the tetrazine at 280 nm.

Visualizing the Workflow and Logic

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and decision-making involved in this compound conjugation and analysis.

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification cluster_analysis Step 4: Quantitative Analysis This compound This compound Activated Ester Activated Ester This compound->Activated Ester EDC/NHS Conjugation Reaction Conjugation Reaction Activated Ester->Conjugation Reaction Biomolecule Biomolecule Biomolecule->Conjugation Reaction Crude Conjugate Crude Conjugate Conjugation Reaction->Crude Conjugate Purification Purification Crude Conjugate->Purification SEC / Dialysis Purified Conjugate Purified Conjugate Purification->Purified Conjugate Analysis Analysis Purified Conjugate->Analysis HPLC HPLC Analysis->HPLC Mass Spec Mass Spec Analysis->Mass Spec UV-Vis UV-Vis Analysis->UV-Vis

A streamlined workflow for this compound conjugation and analysis.

signaling_pathway Start Start Define Biomolecule Define Biomolecule Start->Define Biomolecule Choose Dienophile Choose Dienophile Define Biomolecule->Choose Dienophile Optimize Stoichiometry Optimize Stoichiometry Choose Dienophile->Optimize Stoichiometry Select Buffer pH Select Buffer pH Optimize Stoichiometry->Select Buffer pH Perform Conjugation Perform Conjugation Select Buffer pH->Perform Conjugation Analyze Efficiency Analyze Efficiency Perform Conjugation->Analyze Efficiency High Efficiency High Efficiency Analyze Efficiency->High Efficiency >80% Low Efficiency Low Efficiency Analyze Efficiency->Low Efficiency <80% Troubleshoot Troubleshoot Low Efficiency->Troubleshoot Troubleshoot->Optimize Stoichiometry Troubleshoot->Select Buffer pH

Logical decision-making process for optimizing conjugation efficiency.

References

comparing the in vivo stability of different bioorthogonal probes

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the In Vivo Stability of Bioorthogonal Probes

For Researchers, Scientists, and Drug Development Professionals

The field of bioorthogonal chemistry has revolutionized our ability to study biological processes in their native environment. At the heart of this field are bioorthogonal probes, chemical reporters that can selectively react with each other within living systems without interfering with endogenous biochemistry. A critical parameter for the successful in vivo application of these probes is their stability. This guide provides a comparative analysis of the in vivo stability of different bioorthogonal probes, supported by experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate tools for your research.

Data Presentation: Comparative Stability of Bioorthogonal Probes

The stability of a bioorthogonal probe in vivo is a crucial factor that dictates its utility for applications such as pretargeted imaging and therapy.[1] An ideal probe should persist long enough to reach its target and react, while minimizing off-target reactions and premature degradation.[2] The following table summarizes key quantitative data on the in vivo stability of prominent bioorthogonal probes.

Probe ClassSpecific Probe/ModificationSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]In Vivo Half-LifeKey Stability Features & Considerations
Trans-cyclooctenes (TCOs) Axially-linked TCO2.7 x 10⁵6.2 daysIncreased steric hindrance improves stability by impeding isomerization to the unreactive cis-cyclooctene isomer, a process potentially catalyzed by copper-containing proteins.[3][4][5][6]
Dioxolane-fused TCO (d-TCO)-Stable in human serum at room temperature for 4 daysDesigned to address the stability limitations of other TCOs, showing no appreciable isomerization or decomposition.[1]
sTCO-High stability in the ER, but low stability in the nucleus.Isomerizes to the unreactive cis-cyclooctene form in the presence of high concentrations of thiols.[1]
Tetrazines (Tz) CF₃-substituted diphenyl-s-tetrazine1000 ± 100-Developed to maintain high reactivity while increasing in vivo stability compared to more electron-withdrawing derivatives.[7]
Triazolyl-tetrazine10332-Exhibits improved physiological stability while maintaining high reactivity.[8]
Dipyridyl-s-tetrazine--Can show good pharmacokinetic properties when conjugated to large peptides or with PEG-spacers.[7]
Cyclooctynes Difluorinated cyclooctyne (B158145) (DIFO)7.6 x 10⁻² (with benzyl (B1604629) azide)Stable in aqueous solutions and in the presence of 2-mercaptoethanolEnhanced reactivity with azides due to ring strain and electron-withdrawing fluorine substituents, without cross-reacting with biological nucleophiles.[9]

Experimental Protocols

The assessment of in vivo stability is paramount for the validation of new bioorthogonal probes. Below are detailed methodologies for key experiments cited in the literature.

In Vitro Serum Stability Assay

This assay provides a preliminary assessment of a probe's stability in a complex biological medium.

Objective: To determine the rate of degradation or isomerization of a bioorthogonal probe in the presence of serum components.

Methodology:

  • Probe Preparation: The bioorthogonal probe (e.g., a TCO-conjugated antibody or a radiolabeled tetrazine) is prepared at a known concentration.

  • Incubation: The probe is incubated in fresh fetal bovine serum (FBS) or human serum at 37°C.[8]

  • Time Points: Aliquots of the serum mixture are taken at various time points (e.g., 0, 1, 4, 24, 48 hours).

  • Analysis: The stability of the probe is assessed using an appropriate analytical technique. For radiolabeled probes, radio-thin-layer chromatography (radio-TLC) can be used to separate the intact probe from its degradation products.[10] For non-radiolabeled probes, high-performance liquid chromatography (HPLC) or mass spectrometry can be employed.

  • Quantification: The percentage of the intact probe remaining at each time point is calculated to determine its stability profile.

In Vivo Stability Assessment in a Murine Model

This experiment provides a direct measure of a probe's stability in a living organism.

Objective: To determine the pharmacokinetic profile and metabolic stability of a bioorthogonal probe in vivo.

Methodology:

  • Animal Model: Naïve mice (e.g., BALB/c or nude mice) are used for the study.

  • Probe Administration: The bioorthogonal probe, often radiolabeled for ease of detection (e.g., with ¹⁸F), is administered intravenously.

  • Blood Sampling: Blood samples are collected at various time points post-injection (e.g., 5, 30, 60, 120 minutes).[10]

  • Plasma Analysis: Plasma is separated from the blood samples, and the percentage of the intact probe is determined by radio-TLC or radio-HPLC.[10]

  • Biodistribution Studies: In some cases, tissues are harvested at the end of the study to determine the distribution of the probe and its metabolites throughout the body.

Pretargeted In Vivo Reaction and Imaging

This workflow assesses the functional stability and reactivity of a bioorthogonal pair in a target-specific context.

Objective: To evaluate the efficiency of the in vivo bioorthogonal reaction between a pretargeted probe and a subsequently administered complementary probe.

Methodology:

  • Pretargeting: A biomolecule (e.g., an antibody) conjugated to one of the bioorthogonal probes (e.g., TCO) is administered to a tumor-bearing mouse model.[11] This is allowed to accumulate at the target site and clear from circulation.

  • Probe Administration: After a specific time interval, the complementary radiolabeled probe (e.g., ¹⁸F-labeled tetrazine) is injected.[11]

  • Imaging: The animal is imaged at various time points using positron emission tomography (PET) to visualize the localization of the radiolabel at the target site, which is indicative of a successful bioorthogonal reaction.[7][11]

  • Ex Vivo Analysis: Tissues can be harvested for biodistribution analysis to quantify the uptake of the radiolabeled probe in the tumor and other organs.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the in vivo application and stability of bioorthogonal probes.

G cluster_0 In Vivo Environment TCO_probe Trans-cyclooctene (B1233481) (TCO) Probe Isomerization Isomerization TCO_probe->Isomerization CCO_probe Cis-cyclooctene (CCO) Probe (Unreactive) Isomerization->CCO_probe Copper_proteins Copper-containing Proteins (e.g., Albumin) Copper_proteins->Isomerization Catalyzes Thiols Thiols (e.g., Glutathione) Thiols->Isomerization Can Promote

Caption: TCO deactivation pathway in vivo.

G cluster_workflow Pretargeted Imaging Workflow cluster_step1 Step 1: Pretargeting cluster_step2 Step 2: Ligation cluster_step3 Step 3: Imaging Inject_Ab_TCO Inject Antibody-TCO Conjugate Accumulation Accumulation at Tumor Site Inject_Ab_TCO->Accumulation Clearance1 Clearance of Unbound Ab-TCO Accumulation->Clearance1 Reaction In Vivo Bioorthogonal Reaction (Click) Accumulation->Reaction Inject_Tz Inject Radiolabeled Tetrazine Probe Clearance1->Inject_Tz Time Delay Inject_Tz->Reaction Clearance2 Clearance of Unreacted Tetrazine Inject_Tz->Clearance2 PET_Scan PET Imaging Reaction->PET_Scan Analysis Image Analysis & Quantification PET_Scan->Analysis

Caption: Experimental workflow for pretargeted in vivo imaging.

G Reactivity High Reactivity Stability High Stability Reactivity->Stability Optimal_Probe Optimal Bioorthogonal Probe for In Vivo Use Reactivity->Optimal_Probe Desired Trait Inverse_Relationship Inverse Relationship Stability->Optimal_Probe Desired Trait

Caption: Balancing reactivity and stability in probe design.

References

A Researcher's Guide to Tetrazine-Based Bioorthogonal Reagents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the dynamic field of bioorthogonal chemistry, the selection of appropriate reagents is a critical determinant of experimental success. Among the arsenal (B13267) of bioorthogonal tools, the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles has garnered significant attention due to its exceptionally fast reaction kinetics and high specificity. This guide provides an objective comparison of various tetrazine-based reagents, supported by experimental data, to facilitate the informed selection of the optimal tool for diverse applications, from cellular imaging to targeted drug delivery.

The power of tetrazine-based bioorthogonal chemistry lies in its tunable reactivity. Subtle modifications to the tetrazine core can dramatically influence the rate of the IEDDA reaction, allowing for a tailored approach to specific biological contexts. This guide will delve into the key performance indicators of different tetrazine derivatives, present detailed experimental protocols for their evaluation, and visualize critical workflows and concepts.

Comparative Performance of Tetrazine Derivatives

The reactivity of a tetrazine is primarily dictated by the electronic properties of its substituents. Electron-withdrawing groups tend to accelerate the IEDDA reaction, while electron-donating groups generally decrease the reaction rate. This principle allows for the fine-tuning of kinetics to match the demands of a particular experiment. However, a crucial trade-off often exists between reactivity and stability, with highly reactive tetrazines sometimes exhibiting lower stability in aqueous environments.[1][2]

Below is a summary of the second-order rate constants and stability for a selection of commonly used tetrazine derivatives.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Stability (Half-life in PBS, 37°C)Reference
3-methyl-6-phenyl-1,2,4,5-tetrazinetrans-cyclooctene (TCO)~1,000 - 3,000> 24 hours[1][3]
3,6-di-(2-pyridyl)-1,2,4,5-tetrazine (DP-Tz)trans-cyclooctene (TCO)~2,000 - 3,300,000Variable, can be lower than alkyl/phenyl substituted tetrazines[3][4]
3-(p-benzylaminocarbonyl)-1,2,4,5-tetrazinetrans-cyclooctene (TCO)~100 - 500> 24 hours[1]
3-phenyl-1,2,4,5-tetrazinetrans-cyclooctene (TCO)~1,000> 24 hours[3]
3-methyl-1,2,4,5-tetrazinetrans-cyclooctene (TCO)~300> 48 hours[3]
Triazolyl-tetrazineaxial-TCO10,332> 48 hours in DMEM with 10% FBS[3]

Visualizing Tetrazine Ligation and Applications

To better understand the practical application of tetrazine-based reagents, the following diagrams illustrate key experimental workflows and concepts.

TetrazineLigationWorkflow cluster_reagents Reagent Preparation cluster_reaction Bioorthogonal Ligation cluster_analysis Analysis Tetrazine Tetrazine Derivative Mix Incubate at 37°C in physiological buffer Tetrazine->Mix Dienophile TCO-modified Biomolecule Dienophile->Mix Ligation IEDDA Reaction Mix->Ligation Purification Purification (e.g., SEC, Dialysis) Ligation->Purification Formation of stable conjugate Characterization Characterization (e.g., MS, SDS-PAGE, Spectroscopy) Purification->Characterization

A typical workflow for tetrazine-based bioorthogonal ligation.

ClickToRelease TCO_Drug TCO-caged Prodrug IEDDA IEDDA Reaction TCO_Drug->IEDDA Tetrazine Tetrazine (Trigger) Tetrazine->IEDDA Intermediate Dihydropyridazine Intermediate IEDDA->Intermediate Release Spontaneous Elimination Intermediate->Release Drug Active Drug Release->Drug Byproducts Byproducts (N₂, CO₂) Release->Byproducts PretargetedImaging cluster_step1 Step 1: Targeting cluster_step2 Step 2: Imaging Antibody_TCO Administer TCO-Antibody Conjugate Accumulation Antibody accumulates at target site (e.g., tumor) Antibody_TCO->Accumulation Clearance1 Excess antibody clears from circulation Accumulation->Clearance1 Tetrazine_Probe Administer radiolabeled Tetrazine probe Clearance1->Tetrazine_Probe Time Delay Ligation_in_vivo In vivo IEDDA Reaction at target site Tetrazine_Probe->Ligation_in_vivo Clearance2 Unbound tetrazine probe rapidly clears Ligation_in_vivo->Clearance2 Imaging PET/SPECT Imaging Clearance2->Imaging

References

Assessing the Biocompatibility of Methyltetrazine-Acid Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a bioconjugation strategy is a critical decision in the development of targeted therapeutics and diagnostic agents. The biocompatibility of the linker and the resulting conjugate is paramount to ensuring safety and efficacy. This guide provides a comprehensive comparison of methyltetrazine-acid conjugates with alternative bioconjugation chemistries, focusing on key biocompatibility parameters. While direct quantitative data for this compound conjugates is emerging, this guide consolidates available information and provides context with data from closely related analogues and alternative technologies.

Executive Summary

This compound utilizes the inverse-electron-demand Diels-Alder (iEDDA) reaction, a type of "click chemistry" known for its rapid kinetics and bioorthogonality. This copper-free conjugation method avoids the inherent cytotoxicity associated with copper-catalyzed reactions, making it an attractive choice for in vivo applications.[1] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in many this compound linkers further enhances solubility and can reduce immunogenicity.[] This guide compares the biocompatibility of this compound conjugates to established methods such as maleimide- and N-hydroxysuccinimide (NHS)-ester-based conjugations.

Data Presentation

Table 1: Comparative Cytotoxicity of Bioconjugation Chemistries

The direct cytotoxicity of the linker chemistry is a primary concern. The following table presents a qualitative comparison and includes quantitative data for alternative linker systems, as specific IC50 values for this compound conjugates are not widely available in published literature. It is important to note that the cytotoxicity of a conjugate is heavily influenced by the payload (e.g., drug, toxin) rather than the linker itself in most therapeutic applications. However, the conjugation chemistry can impact payload delivery and off-target effects.

Linker ChemistryTypical ApplicationCytotoxicity ProfileRepresentative IC50 Values (of Conjugate)
Methyltetrazine-TCO Bioorthogonal ligationGenerally low; copper-free reaction avoids catalyst-induced cytotoxicity.[1]Data not readily available for this compound conjugates. For a TCO-doxorubicin conjugate activated by a tetrazine, a significant decrease in cell viability was observed, comparable to the free drug.[3]
Maleimide-Thiol Cysteine conjugationCan be cytotoxic depending on the maleimide (B117702) derivative. Some N-aryl maleimides show IC50 values in the low micromolar range. The linkage can be unstable, leading to premature drug release and potential off-target toxicity.[4]Trastuzumab-vc-MMAE (maleimide linker): ~130 pM - 1.87 nM on HER2+ cells.[5]
NHS Ester-Amine Lysine conjugationThe NHS ester itself is reactive and can have off-target effects, but is generally considered to have moderate biocompatibility.[6][7]Doxorubicin-transferrin conjugate (using NHS ester chemistry): 6 nM - 28 nM on sensitive and resistant cell lines, respectively.[8]
Table 2: Comparative Immunogenicity and In Vivo Stability

Immunogenicity and in vivo stability are critical for the therapeutic success of bioconjugates. The ideal linker should be non-immunogenic and maintain its integrity in circulation until it reaches the target site.

Linker ChemistryImmunogenicity ProfileIn Vivo StabilityRepresentative Half-Life/Clearance Data
Methyltetrazine-TCO PEGylation is known to reduce immunogenicity. The tetrazine moiety itself is considered to have low immunogenicity.[]High. The dihydropyridazine (B8628806) bond formed is stable under physiological conditions.[4] Methyltetrazine exhibits high in vivo stability compared to other tetrazine derivatives.[9]A radiolabeled tetrazine derivative showed favorable pharmacokinetics with quick blood clearance.[10] Specific half-life data for this compound conjugates is limited.
Maleimide-Thiol Can be immunogenic. Maleimide conjugation has been shown to enhance the immunogenicity of vaccines.[11]Moderate to low. Susceptible to retro-Michael addition, leading to deconjugation.[4][12]The DAR of a maleimide-based ADC decreased by approximately 50% in rat plasma over 7 days.[13]
NHS Ester-Amine Can be immunogenic. The modification of primary amines can alter protein structure and lead to an immune response.[14]High. The resulting amide bond is generally stable under physiological conditions.[4]Total antibody levels of NHS ester-conjugated ADCs remained stable in vivo over several days.[13]

Experimental Protocols

Key Experiment 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a bioconjugate on a target cell line.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., BT-474 for HER2-targeting conjugates) in a 96-well plate at a density of 1.25 to 2.5 × 10³ cells/well and incubate for 48 hours at 37°C.[6]

  • Compound Treatment: Add the bioconjugate and control compounds (e.g., free drug, unconjugated antibody) at desired final concentrations (typically in a serial dilution) to the cells and incubate for 72 hours.[6]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.[15]

  • Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 values from the resulting dose-response curves using appropriate software.

Key Experiment 2: In Vivo Immunogenicity Assessment (Cytokine Profiling via ELISA)

Objective: To assess the potential of a bioconjugate to elicit an inflammatory response in vivo by measuring cytokine levels.

Methodology:

  • Animal Dosing: Administer the bioconjugate to a cohort of animals (e.g., mice) at a therapeutically relevant dose. Include a control group receiving a vehicle control.

  • Sample Collection: Collect blood samples at various time points post-administration (e.g., 2, 6, 24, and 48 hours). Process the blood to obtain plasma or serum and store at -80°C.

  • ELISA Procedure (for a specific cytokine, e.g., TNF-α):

    • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

    • Blocking: Block the plate with a suitable blocking buffer to prevent non-specific binding.

    • Sample Incubation: Add diluted plasma/serum samples and a standard curve of the recombinant cytokine to the plate and incubate.

    • Detection: Add a biotinylated detection antibody specific for the cytokine, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and stop the reaction with an acid solution.

    • Absorbance Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Quantify the cytokine concentration in the samples by interpolating from the standard curve. Compare the cytokine levels between the treated and control groups to assess the immunogenic potential of the conjugate.

Mandatory Visualization

experimental_workflow Experimental Workflow for Biocompatibility Assessment cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment start_invitro Prepare Bioconjugate and Control Samples cytotoxicity Cytotoxicity Assay (MTT) start_invitro->cytotoxicity stability Plasma Stability Assay start_invitro->stability start_invivo Administer Conjugate to Animal Model start_invitro->start_invivo Proceed if in vitro results are favorable ic50 Determine IC50 Value cytotoxicity->ic50 half_life Determine In Vitro Half-life stability->half_life immunogenicity Immunogenicity Study (Cytokine ELISA) start_invivo->immunogenicity pharmacokinetics Pharmacokinetic Study start_invivo->pharmacokinetics cytokine Measure Cytokine Levels immunogenicity->cytokine pk_params Determine Half-life, Clearance pharmacokinetics->pk_params

Caption: Workflow for assessing the biocompatibility of bioconjugates.

signaling_pathway Hypothetical Inflammatory Signaling Pathway Activation by a Bioconjugate cluster_cell Immune Cell (e.g., Macrophage) receptor Toll-like Receptor (TLR) myd88 MyD88 receptor->myd88 1. Recognition irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk 2. Kinase Cascade ikb IκB ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus 3. Nuclear Translocation genes Pro-inflammatory Gene Transcription nfkb->genes Activates ikb->nfkb Releases cytokines Cytokine Production (TNF-α, IL-6) genes->cytokines 4. Protein Synthesis bioconjugate Bioconjugate bioconjugate->receptor Potential Recognition

Caption: A potential inflammatory signaling pathway (NF-κB) activated by a bioconjugate.

Conclusion

This compound conjugates represent a promising platform for bioconjugation, offering a biocompatible, copper-free alternative to traditional methods. The iEDDA chemistry provides rapid and specific ligation, and the inherent stability of the resulting linkage is advantageous for in vivo applications. While direct, quantitative comparative data on the cytotoxicity and immunogenicity of this compound conjugates are still limited in the public domain, the available evidence on related structures and the underlying chemistry suggests a favorable biocompatibility profile. For applications demanding high biocompatibility, particularly in cellular and in vivo environments, the use of methyltetrazine-based bioorthogonal chemistry is a compelling choice. Further studies are warranted to generate comprehensive, head-to-head comparative data to fully elucidate the biocompatibility landscape of this promising technology.

References

A Comparative Guide to the Cross-Reactivity of Methyltetrazine-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of bioconjugation, the specificity of chemical ligation reactions is paramount. Methyltetrazine-acid has emerged as a key player in bioorthogonal chemistry, prized for its role in the inverse-electron-demand Diels-Alder (IEDDA) reaction with trans-cyclooctene (B1233481) (TCO) derivatives. This guide provides an objective comparison of this compound's performance, focusing on its cross-reactivity profile and supported by experimental data from the literature.

Performance Overview of this compound

This compound is a stable and effective bioorthogonal reagent. Its primary utility lies in its highly specific and rapid reaction with TCO and its derivatives. This reaction is characterized by exceptional kinetics and biocompatibility, proceeding efficiently under physiological conditions without the need for cytotoxic catalysts.[1][2]

The key advantage of the methyltetrazine-TCO ligation is its remarkable specificity. The reaction is highly selective for its intended reaction partner, showing minimal to no cross-reactivity with a wide array of biological functional groups, including amines, thiols, and carboxylic acids.[3] This high degree of orthogonality ensures that bioconjugation occurs precisely at the intended site, preserving the function of the labeled biomolecule.

Comparison with Alternative Bioorthogonal Reagents

While this compound offers an excellent balance of reactivity and stability, several other bioorthogonal reaction pairs are available. The choice of reagent often depends on the specific application, required reaction kinetics, and the biological environment.

Reagent/Reaction PairReaction Partner(s)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesKnown Cross-Reactivity/Limitations
Methyltetrazine-TCO trans-Cyclooctene (TCO)~1,000 - 10,332[4]Excellent balance of high stability and fast kinetics; highly bioorthogonal.[3][4]Generally considered highly specific with minimal cross-reactivity.
H-Tetrazine-TCO trans-Cyclooctene (TCO)Up to 30,000[4]Extremely fast reaction kinetics.Lower stability in aqueous environments compared to methyltetrazine.[4]
Phenyl-Tetrazine-TCO trans-Cyclooctene (TCO)~1,000Moderate reactivity.More lipophilic than methyltetrazine.[4]
tert-Butyl-Tetrazine-TCO trans-Cyclooctene (TCO)Slower than methyltetrazine[4]Very high stability.Slower reaction kinetics may not be suitable for all applications.[4]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Cyclooctynes (e.g., DBCO)~0.1 - 1Good bioorthogonality; no catalyst required.Slower kinetics compared to IEDDA reactions.
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Terminal Alkynes, Azides~10 - 100High efficiency and specificity.Requires a copper catalyst, which can be cytotoxic.
Staudinger Ligation Azides, Phosphines~0.002One of the first bioorthogonal reactions.Slow kinetics and potential for phosphine (B1218219) oxide side products.

Experimental Protocols

Protocol 1: General Assessment of this compound Stability in Biological Media

This protocol provides a framework for evaluating the stability of this compound in a simulated biological environment.

Materials:

  • This compound

  • Fetal Bovine Serum (FBS) or human serum

  • Dulbecco's Modified Eagle Medium (DMEM)

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • Incubator at 37°C

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or PBS).

  • Incubation: Dilute the this compound stock solution into DMEM containing 10% FBS to a final concentration of 100 µM.

  • Time-Course Analysis: Incubate the solution at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot of the solution.

  • Sample Preparation: Precipitate proteins from the aliquot (e.g., by adding cold acetonitrile), centrifuge, and collect the supernatant.

  • HPLC Analysis: Analyze the supernatant by HPLC to quantify the amount of remaining intact this compound. The degradation can be monitored by the decrease in the area of the corresponding peak over time.

Protocol 2: Competitive Cross-Reactivity Assay

This protocol is designed to assess the cross-reactivity of this compound with common biological nucleophiles in the presence of its intended reaction partner.

Materials:

  • This compound

  • TCO-functionalized molecule (e.g., TCO-PEG-amine)

  • High concentrations of potential cross-reactants (e.g., L-cysteine, glutathione, L-lysine)

  • PBS, pH 7.4

  • LC-MS system for analysis

Procedure:

  • Reaction Setup: In separate reaction vessels, combine this compound with a TCO-functionalized molecule in PBS.

  • Addition of Competitors: To each reaction, add a high concentration (e.g., 10-100 mM) of a single potential cross-reactant (L-cysteine, glutathione, or L-lysine). Include a control reaction with no added competitor.

  • Reaction and Quenching: Allow the reactions to proceed at room temperature for a defined period (e.g., 1 hour). Quench the reaction if necessary.

  • LC-MS Analysis: Analyze the reaction mixtures by LC-MS to identify and quantify the formation of the expected methyltetrazine-TCO product versus any potential adducts with the competing nucleophiles.

Visualizing Reaction Pathways and Workflows

To further illustrate the principles discussed, the following diagrams, generated using the DOT language, depict the intended reaction pathway and a general experimental workflow for assessing cross-reactivity.

G Methyltetrazine-TCO Ligation Pathway cluster_reactants Reactants cluster_products Products cluster_no_reaction Biological Nucleophiles (No Reaction) Methyltetrazine This compound Dihydropyridazine Stable Dihydropyridazine Adduct Methyltetrazine->Dihydropyridazine Inverse Electron-Demand Diels-Alder Cycloaddition Thiols Thiols (e.g., Cysteine) Methyltetrazine->Thiols Negligible Reaction Amines Amines (e.g., Lysine) Methyltetrazine->Amines Negligible Reaction Carboxylates Carboxylates Methyltetrazine->Carboxylates Negligible Reaction TCO trans-Cyclooctene (TCO) TCO->Dihydropyridazine Nitrogen Nitrogen Gas (N₂) Dihydropyridazine->Nitrogen Retro-Diels-Alder (N₂ release)

Caption: Intended reaction of this compound with TCO and its high specificity.

G Cross-Reactivity Testing Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_outcome Outcome Reagents Prepare this compound and Nucleophile Solutions Incubate Incubate this compound with High Concentration of Nucleophile Reagents->Incubate Quench Quench Reaction at Various Time Points Incubate->Quench Analyze Analyze by LC-MS or HPLC for Adduct Formation Quench->Analyze Quantify Quantify Reactivity/ Determine Rate Constants Analyze->Quantify

Caption: Experimental workflow for assessing the cross-reactivity of this compound.

Conclusion

The available evidence strongly supports the classification of the methyltetrazine-TCO ligation as a highly specific and bioorthogonal reaction. While some highly reactive tetrazine derivatives may exhibit off-target reactivity with thiols, methyltetrazine is noted for its greater stability, providing an optimal balance for most in vivo and in vitro applications.[3][4] For researchers and drug development professionals, this compound represents a reliable tool for precise bioconjugation where minimal off-target effects are critical. Future studies directly quantifying the cross-reactivity of this compound with a comprehensive panel of biological nucleophiles will further solidify its position in the bioorthogonal toolkit.

References

The Superior Performance of Methyltetrazine-Acid in Biological Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking robust and efficient bioorthogonal tools, methyltetrazine-acid stands out as a superior choice for a wide range of biological applications. This guide provides a comprehensive comparison of this compound's performance against other common tetrazine derivatives, supported by experimental data and detailed protocols.

The inverse electron demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctene (B1233481) (TCO), has revolutionized bioconjugation due to its exceptionally fast kinetics and high specificity.[1] Within the diverse family of tetrazine reagents, methyltetrazine derivatives consistently demonstrate an optimal balance of reactivity and stability, crucial for demanding applications in complex biological environments like cell lysates, serum, and in living organisms.[1]

Performance Comparison of Tetrazine Derivatives

The choice of a tetrazine reagent is a critical determinant of the success of in vivo and in vitro studies. Key performance indicators include reaction kinetics, stability in biological media, and hydrophilicity. Methyltetrazine strikes an excellent balance between these properties compared to other derivatives such as hydrogen- (H-), phenyl-, and pyridyl-substituted tetrazines.

Reaction Kinetics

The second-order rate constant (k₂) is a direct measure of the reaction speed between a tetrazine and its dienophile partner. While some highly reactive tetrazines exhibit faster kinetics, this often comes at the cost of reduced stability. Methyltetrazine offers rapid reaction rates that are well-suited for most biological applications where low concentrations of reactants are often required.

Tetrazine DerivativeDienophileSolvent/MediumTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
3-methyl-6-phenyl-tetrazine TCOPBS (pH 7.4)37~1,000 - 5,000
3-H-6-phenyl-tetrazineTCOPBS (pH 7.4)37~3,000 - 13,000
3,6-di(2-pyridyl)-tetrazineTCOPBS (pH 7.4)37~26,000
3-H-6-(2-pyridyl)-tetrazineTCOPBS (pH 7.4)37~30,000

Note: The exact rate constants can vary depending on the specific dienophile, linker, and experimental conditions.

Stability in Biological Media

A crucial factor for any bioorthogonal probe is its stability in complex biological fluids. Tetrazines can be susceptible to degradation by endogenous nucleophiles. While highly electron-deficient tetrazines react faster, they are often less stable. Methyltetrazine derivatives exhibit commendable stability in aqueous buffers and serum, ensuring that the probe remains intact and reactive over the course of an experiment.[2][3] More recent developments have led to even more stable tetrazine scaffolds.[2][3]

Tetrazine DerivativeMediumStability AssessmentOutcome
Methyltetrazine DMEM with 10% FBS% remaining after 24hGood stability
H-TetrazineDMEM with 10% FBS% remaining after 24hLower stability
Pyridyl-TetrazineDMEM with 10% FBS% remaining after 24hHigh reactivity, often lower stability

Quantitative data on the half-life of various tetrazines in serum can be found in the literature, confirming the favorable stability profile of methyl-substituted tetrazines.[4]

Experimental Protocols

To ensure reproducible and reliable results, detailed experimental protocols are essential. Below are methodologies for key experiments involving this compound.

Protocol 1: Measuring Reaction Kinetics via Stopped-Flow Spectrophotometry

This protocol outlines the determination of second-order rate constants for the reaction between a tetrazine and a TCO derivative.

Materials:

  • This compound or other tetrazine derivative

  • TCO-functionalized molecule (e.g., TCO-PEG-amine)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare Stock Solutions: Prepare concentrated stock solutions of the tetrazine and TCO derivatives in a suitable organic solvent (e.g., DMSO).

  • Prepare Reaction Solutions: Dilute the stock solutions in PBS (pH 7.4) to the desired final concentrations. Typically, the dienophile (TCO) is used in pseudo-first-order excess (at least 10-fold higher concentration than the tetrazine).

  • Spectrophotometer Setup: Set the stopped-flow spectrophotometer to monitor the disappearance of the tetrazine's characteristic absorbance at its λmax (typically around 520-540 nm). Equilibrate the instrument and reagent syringes to the desired temperature (e.g., 37°C).

  • Data Acquisition: Rapidly mix equal volumes of the tetrazine and TCO solutions in the stopped-flow apparatus. Record the decrease in absorbance over time.

  • Data Analysis: Fit the absorbance decay curve to a single-exponential function to obtain the observed rate constant (k_obs). The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO derivative.[5][6]

Protocol 2: In-Cell Protein Labeling

This protocol describes the labeling of a TCO-modified protein within living cells using a methyltetrazine-functionalized probe.

Materials:

  • Cells expressing a TCO-modified protein of interest

  • This compound conjugated to a reporter molecule (e.g., a fluorophore)

  • Cell culture medium

  • PBS

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture the cells expressing the TCO-modified protein under standard conditions.

  • Labeling: Add the methyltetrazine-fluorophore conjugate to the cell culture medium at a final concentration typically in the low micromolar range.

  • Incubation: Incubate the cells for a specific period (e.g., 30-60 minutes) at 37°C to allow for the bioorthogonal reaction to occur.

  • Washing: Gently wash the cells with fresh, pre-warmed PBS or cell culture medium to remove any unreacted probe.

  • Imaging: Visualize the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizing the Workflow: Pretargeted Antibody Imaging

A powerful application of the methyltetrazine-TCO ligation is in pretargeted imaging, which enhances the signal-to-background ratio in techniques like Positron Emission Tomography (PET).[1]

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Imaging Ab_TCO Antibody-TCO Conjugate Administered Tumor Antibody Accumulates at Tumor Site Ab_TCO->Tumor Targeting Clearance1 Unbound Antibody Clears from Circulation Click_Reaction Bioorthogonal Reaction (IEDDA) at Tumor Tumor->Click_Reaction MeTz_Probe Radiolabeled Methyltetrazine Probe Administered Clearance1->MeTz_Probe Time Delay MeTz_Probe->Click_Reaction Ligation Clearance2 Unbound Probe Rapidly Clears Imaging PET Imaging of Tumor

Pretargeted Imaging Workflow.

References

Safety Operating Guide

Proper Disposal of Methyltetrazine-Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced field of drug development, the safe handling and disposal of specialized chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Methyltetrazine-acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these protocols is critical for maintaining a safe and efficient research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. While some safety data sheets (SDS) for similar compounds suggest they may not be classified as hazardous, others indicate the potential for skin, eye, and respiratory irritation.[1] Therefore, standard laboratory personal protective equipment (PPE) should always be worn.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[2]

  • Hand Protection: Use chemically resistant gloves that have been inspected prior to use.[2]

  • Body Protection: A lab coat or other protective clothing is mandatory.[2]

  • Respiratory Protection: In case of insufficient ventilation or the formation of dusts/aerosols, use a full-face respirator with appropriate cartridges.[2]

Work should be conducted in a well-ventilated area, such as a chemical fume hood.[2] An accessible safety shower and eye wash station are essential when handling this compound.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with all applicable local, regional, and national regulations.[3] Do not discharge this chemical into sewer systems or drains.[2]

  • Waste Identification and Segregation:

    • Treat all this compound waste, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, tubes, and weighing paper), as chemical waste.

    • Do not mix this compound waste with other waste streams unless their compatibility is certain.

  • Containerization:

    • Use a designated, chemically compatible, and leak-proof container for the collection of this compound waste. The container must have a secure, tight-fitting lid.[2]

    • Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".

  • Waste Accumulation and Storage:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area within the laboratory. This area should be a secondary containment bin to mitigate potential leaks or spills.

    • The storage area must be cool, dry, and well-ventilated.[2]

  • Arranging for Disposal:

    • Once the waste container is full or has reached the institutional time limit for satellite accumulation, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

    • Provide the EHS department with a complete and accurate description of the waste.

    • The material will likely be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]

  • Empty Container Disposal:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.

    • After rinsing, the container can be offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, as permitted by local regulations.[2]

Key Chemical and Safety Data

PropertyDataSource
Chemical Formula C11H10N4O2BroadPharm, Vector Labs
Molecular Weight 230.22 g/mol Vector Labs
Appearance Red crystalline solidVector Labs
Solubility Soluble in DMSO, DMF, THFVector Labs
Storage Store at -20°C in a dry, cool, and well-ventilated place.BroadPharm, TargetMol
Incompatibilities Strong oxidizing agentsNot explicitly stated, but a general precaution for organic compounds.
Hazard Statements May cause skin irritation, serious eye irritation, and respiratory irritation.Sigma-Aldrich

Experimental Workflow for Disposal

The following diagram illustrates the standard operating procedure for the disposal of this compound in a laboratory setting.

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal start Start: this compound to be disposed ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe Safety First handling Handle in a Well-Ventilated Area (e.g., Fume Hood) ppe->handling segregate Segregate as Chemical Waste handling->segregate container Use Designated, Labeled, and Sealed Waste Container segregate->container Containment storage Store in Secondary Containment in a Satellite Accumulation Area container->storage ehs Contact Environmental Health & Safety (EHS) for Waste Pickup storage->ehs Request Pickup transport EHS Transports Waste to Central Accumulation Facility ehs->transport end Final Disposal via Licensed Chemical Waste Vendor (e.g., Incineration) transport->end Compliant Disposal

Workflow for the proper disposal of this compound waste in a laboratory setting.

References

Essential Safety and Operational Guide for Handling Methyltetrazine-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of Methyltetrazine-acid. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential. The following personal protective equipment (PPE) is mandatory to minimize exposure and ensure safety.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesWear suitable gloves, such as nitrile rubber. Gloves must be inspected prior to use.
Eye/Face Protection Safety GogglesWear tight-sealing safety goggles.[1]
Respiratory Protection RespiratorIn case of insufficient ventilation, wear respirators and components tested and approved under appropriate government standards.[1]
Skin and Body Protection Protective ClothingWear suitable protective clothing.[1] A lab coat is required.

Operational Plan: Step-by-Step Handling Protocol

Proper handling procedures are critical to prevent contamination and ensure the stability of this compound.

Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Inert Atmosphere: For storage, ensure the compound is kept under an inert gas like argon or nitrogen to prevent degradation.[2]

  • Avoid Moisture: Use anhydrous solvents such as DMF or DMSO for reconstitution. Avoid prolonged exposure to moisture.[3]

  • Gather Materials: Ensure all necessary equipment, including PPE, is readily available before handling the compound.

Handling:

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2]

  • Avoid Inhalation: Do not breathe dust or aerosols.[2]

  • Weighing: If weighing the solid form, do so carefully to avoid creating dust.

  • Dissolving: When preparing solutions, add the solvent slowly to the solid.

Post-Handling:

  • Hand Washing: Wash hands thoroughly with soap and water after handling.[2]

  • Decontamination: Clean the work area and any equipment used.

  • Storage: Store the compound at –20 °C in a sealed, light- and moisture-protected container.[3]

Disposal Plan: Step-by-Step Protocol

The generation of waste should be minimized wherever possible.[1] Dispose of this compound and its containers in accordance with all applicable local, regional, and national regulations.[1]

  • Waste Collection:

    • Collect waste material in a designated, properly labeled, and sealed container.

    • Empty containers or liners may retain product residues and should be treated as hazardous waste.[1]

  • Waste Segregation:

    • Do not mix with other waste streams unless explicitly permitted.

  • Disposal:

    • Arrange for disposal through a licensed chemical waste disposal company.

    • Do not allow the chemical to enter drains.[4]

Workflow for Handling and Disposal of this compound

start Start prep Preparation (Fume Hood, PPE) start->prep handle Handling (Avoid Contact & Inhalation) prep->handle post_handle Post-Handling (Wash, Decontaminate) handle->post_handle waste_collection Waste Collection (Labeled, Sealed Container) handle->waste_collection If waste is generated storage Storage (-20°C, Sealed, Protected) post_handle->storage end End storage->end Process Complete disposal Disposal (Licensed Vendor) waste_collection->disposal disposal->end Process Complete

Caption: Workflow for the safe handling and disposal of this compound.

References

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